Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside
Description
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Properties
IUPAC Name |
[(2R,3S)-5-methoxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O6/c1-14-4-8-16(9-5-14)21(23)26-13-19-18(12-20(25-3)27-19)28-22(24)17-10-6-15(2)7-11-17/h4-11,18-20H,12-13H2,1-3H3/t18-,19+,20?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMWQYDEGWXCTH-ABZYKWASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)OC)OC(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](CC(O2)OC)OC(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside is a pivotal intermediate in the synthesis of various nucleoside analogues, which are a cornerstone of antiviral and anticancer therapies. Its strategic importance lies in the protected 2-deoxy-D-ribose core, allowing for the stereoselective formation of glycosidic bonds, a critical step in the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis of this key compound, delving into the underlying chemical principles, detailed experimental protocols, and the critical role of protecting group strategies. The content herein is curated to provide researchers and drug development professionals with the technical insights necessary to navigate the complexities of 2-deoxy-sugar chemistry and leverage this versatile building block in their synthetic endeavors.
Introduction: The Significance of 2-Deoxy-D-Ribofuranosides in Medicinal Chemistry
2-Deoxy-sugars are integral components of a vast array of natural products and synthetic molecules with profound biological activities.[1] In the realm of drug development, 2-deoxy-D-ribonucleosides, in particular, have emerged as a privileged scaffold for the design of potent antiviral and anticancer agents.[2][3] The absence of the hydroxyl group at the C2' position of the ribose moiety is a defining structural feature that imparts unique conformational properties and metabolic stability to these nucleoside analogues, often leading to enhanced therapeutic efficacy.
The synthesis of 2-deoxyglycosides, however, presents significant challenges to the synthetic chemist. The lack of a participating group at the C2 position complicates the control of stereochemistry at the anomeric center during glycosylation reactions.[1][4] This has spurred the development of numerous innovative synthetic strategies to achieve the desired stereoselectivity, a critical factor for biological activity. This compound serves as a crucial, pre-functionalized building block that addresses some of these challenges by protecting the hydroxyl groups at the C3 and C5 positions, thereby directing the course of subsequent glycosylation reactions.
Synthetic Strategy: A Guided Tour
The synthesis of this compound typically commences from the readily available starting material, 2-deoxy-D-ribose. The overall strategy hinges on two key transformations:
-
Selective Methyl Glycosidation: The anomeric hydroxyl group of 2-deoxy-D-ribose is selectively converted to a methyl glycoside. This step is crucial for "locking" the furanose ring form and providing a stable handle for subsequent manipulations.
-
Protecting Group Installation: The remaining hydroxyl groups at the C3 and C5 positions are protected as their toluoyl esters. The choice of the toluoyl group is strategic; it is a robust protecting group that is stable to a wide range of reaction conditions yet can be removed selectively when desired. Furthermore, its steric bulk can influence the stereochemical outcome of subsequent reactions.
The Rationale Behind Protecting Groups
In carbohydrate chemistry, protecting groups are indispensable tools for masking reactive functional groups and directing the regioselectivity and stereoselectivity of chemical transformations.[5] For the synthesis of the target compound, the toluoyl groups serve several critical functions:
-
Preventing Unwanted Side Reactions: The hydroxyl groups at C3 and C5 are nucleophilic and could interfere with the desired glycosylation reaction.
-
Enhancing Solubility: The bulky, aromatic toluoyl groups increase the solubility of the sugar derivative in organic solvents commonly used in synthesis.
-
Influencing Stereoselectivity: The steric hindrance imparted by the protecting groups can direct incoming reagents to a specific face of the molecule, thereby controlling the stereochemical outcome of reactions at the anomeric center.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, validated protocol for the synthesis of this compound, starting from 2-deoxy-D-ribose.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |
| 2-Deoxy-D-ribose | C₅H₁₀O₄ | 134.13 | 10.0 g |
| Methanol (anhydrous) | CH₃OH | 32.04 | 200 mL |
| Acetyl Chloride | CH₃COCl | 78.50 | 2.0 mL |
| Pyridine (anhydrous) | C₅H₅N | 79.10 | 50 mL |
| p-Toluoyl Chloride | C₈H₇ClO | 154.59 | 2.2 eq |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 150 mL |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed |
| Silica Gel | SiO₂ | 60.08 | For column chromatography |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | For chromatography |
| Hexanes | C₆H₁₄ | 86.18 | For chromatography |
Synthesis of Methyl 2-deoxy-D-ribofuranoside
The initial step involves the Fischer glycosidation of 2-deoxy-D-ribose to form the corresponding methyl glycoside. To favor the formation of the furanoside isomer, the reaction is conducted under carefully controlled conditions.[6]
Procedure:
-
To a stirred solution of 2-deoxy-D-ribose (10.0 g, 74.5 mmol) in anhydrous methanol (200 mL) at 0 °C, slowly add acetyl chloride (2.0 mL).
-
Allow the reaction mixture to warm to room temperature and stir for 15-30 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to ensure the formation of the desired methyl furanoside while minimizing the formation of the pyranoside isomer.
-
Once the reaction is complete, neutralize the mixture by the careful addition of a basic resin (e.g., Dowex OH⁻) or a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude methyl 2-deoxy-D-ribofuranoside as a colorless oil. This crude product is often used in the next step without further purification.
Synthesis of this compound
The subsequent step involves the protection of the hydroxyl groups at the C3 and C5 positions using p-toluoyl chloride.
Procedure:
-
Dissolve the crude methyl 2-deoxy-D-ribofuranoside in anhydrous pyridine (50 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluoyl chloride (2.2 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.
Characterization
The final product should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity. The expected molecular formula is C₂₂H₂₄O₆ with a molecular weight of 384.42 g/mol .[7]
Reaction Mechanism and Stereochemical Considerations
The synthesis of 2-deoxyglycosides is mechanistically distinct from that of their 2-hydroxy counterparts. The absence of a neighboring group at the C2 position means that the stereochemical outcome of glycosylation is not directed by the formation of a cyclic acyloxonium ion intermediate. Instead, the reaction often proceeds through an oxocarbenium ion intermediate, which can be attacked by the nucleophile from either the α or β face, leading to a mixture of anomers.
However, in the synthesis of the title compound, the initial Fischer glycosidation under acidic conditions generally favors the formation of the thermodynamically more stable anomer. The subsequent acylation with p-toluoyl chloride does not affect the stereochemistry at the anomeric center.
Applications in Drug Development
This compound is a versatile intermediate for the synthesis of a wide range of biologically active nucleoside analogues. By activating the anomeric position, this compound can be coupled with various nucleobases to generate modified nucleosides. For instance, it is a key precursor in the synthesis of Decitabine, an anticancer agent.
The toluoyl protecting groups can be removed under basic conditions to unveil the free hydroxyl groups, which can then be further functionalized or are required for biological activity.
Conclusion
The synthesis of this compound is a well-established yet nuanced process that is fundamental to the development of many therapeutic agents. A thorough understanding of the reaction mechanisms, the strategic use of protecting groups, and careful control of reaction conditions are paramount to achieving a successful synthesis. This guide provides the essential knowledge and a practical protocol to empower researchers in their pursuit of novel and effective nucleoside-based drugs.
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic pathway from 2-deoxy-D-ribose.
References
-
Stereoselective Approaches to β-Linked 2-Deoxy Sugars. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
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Stereoselective glycosylation reactions with 2-deoxyglucose: a computational study of some catalysts. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
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Methods for 2-Deoxyglycoside Synthesis. (2018). ACS Publications. Retrieved January 15, 2026, from [Link]
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Recent advances in the synthesis of 2-deoxy-glycosides. (2007). ResearchGate. Retrieved January 15, 2026, from [Link]
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Synthesis of l-Deoxyribonucleosides from d-Ribose. (2018). PubMed. Retrieved January 15, 2026, from [Link]
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Recent developments in the stereoselective synthesis of deoxy glycosides. (n.d.). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
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Method for preparing 2-deoxy-D-ribose. (2016). SciSpace. Retrieved January 15, 2026, from [Link]
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Protecting-group-free synthesis of 2-deoxy-aza-sugars. (2009). PubMed. Retrieved January 15, 2026, from [Link]
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2-Deoxy-D-Ribose: A Vital Chemical Reagent for Research & Development. (n.d.). Autech Industry Co., Limited. Retrieved January 15, 2026, from [Link]
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A Convenient Method of Preparing 2-Deoxy-D-ribose1. (1954). Semantic Scholar. Retrieved January 15, 2026, from [Link]
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Protecting-Group-Free Synthesis of 2-Deoxy-Aza-Sugars. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
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2′-Deoxy-2′-C-trifluoromethyl β-D-Ribonucleoside Analogues: Synthesis and Antiviral Evaluations. (2006). Taylor & Francis Online. Retrieved January 15, 2026, from [Link]
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Protecting groups. (n.d.). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
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Protecting-Group-Free Synthesis of 2-Deoxy-Aza-Sugars. (2009). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Development of a Novel Synthetic Process for 2-Deoxy-3,5-di-O-p-toluoyl-α-l-ribofuranosyl Chloride: A Versatile Intermediate in the Synthesis of 2'-Deoxy-l-ribonucleosides. (n.d.). Sci-Hub. Retrieved January 15, 2026, from [Link]
-
Synthesis and antiviral evaluation of 2′-deoxy-2′-C-trifluoromethyl β-d-ribonucleoside analogues bearing the five naturally occurring nucleic acid bases. (n.d.). Sci-Hub. Retrieved January 15, 2026, from [Link]
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Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
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Synthesis of 2',3'-dideoxy-3'-fluoro-L-ribonucleosides as potential antiviral agents from D-sorbitol. (2017). Semantic Scholar. Retrieved January 15, 2026, from [Link]
-
Development of a Novel Synthetic Process for 2-Deoxy-3,5-di-O-p-toluoyl-α-l-ribofuranosyl Chloride: A Versatile Intermediate in the Synthesis of 2'-Deoxy-l-ribonucleosides. (2003). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Efficient Synthesis of Methyl 3,5-Di-O-benzyl-α-d-ribofuranoside and Application to the Synthesis of 2'-C-β-Alkoxymethyluridines. (2010). ResearchGate. Retrieved January 15, 2026, from [Link]
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alpha-D-Ribofuranoside, methyl 2,3,5-tris-O-(trimethylsilyl)-. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
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An In-depth Technical Guide to the Spectroscopic Data of Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside
This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside, a key intermediate in the synthesis of various nucleoside analogues used in drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction
This compound is a protected form of methyl 2-deoxy-D-ribofuranoside. The toluoyl protecting groups at the 3- and 5-positions enhance its solubility in organic solvents and allow for selective modifications at other positions of the ribofuranose ring. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and the structural elucidation of its derivatives. This guide will delve into the expected spectral features of this compound, drawing upon foundational principles and data from its constituent moieties.
Molecular Structure and Numbering
The structure of this compound with the standard numbering convention for the ribofuranose ring and the toluoyl groups is presented below. This numbering will be used for the assignment of spectroscopic signals.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide key information about the stereochemistry of the glycosidic bond and the conformation of the furanose ring.
Experimental Protocol: NMR Data Acquisition
A generalized protocol for acquiring high-quality NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and can influence chemical shifts.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[1]
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay may be necessary.
-
2D NMR (Optional but Recommended): For unambiguous assignments, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum will exhibit distinct signals for the protons of the ribofuranose ring, the methoxy group, and the two toluoyl groups. The anomeric proton (H-1') is particularly diagnostic for determining the α or β configuration of the methyl glycoside.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| H-1' | ~5.0-5.2 | dd | ~5-7 (J to H-2'a), ~2-3 (J to H-2'b) | The chemical shift and coupling pattern are indicative of the anomeric configuration. |
| H-2'a, H-2'b | ~2.2-2.6 | m | The two protons at the 2'-position are diastereotopic and will appear as a complex multiplet. | |
| H-3' | ~5.3-5.5 | m | This proton is shifted downfield due to the deshielding effect of the adjacent toluoyl group. | |
| H-4' | ~4.3-4.5 | m | ||
| H-5'a, H-5'b | ~4.4-4.6 | m | These protons are shifted downfield due to the deshielding effect of the adjacent toluoyl group. | |
| OCH₃ | ~3.3-3.4 | s | A sharp singlet corresponding to the methyl group of the glycoside. | |
| Ar-H (toluoyl) | ~7.2-8.0 | d, d | ~8 | Two sets of doublets are expected for the aromatic protons of the two p-toluoyl groups. |
| Ar-CH₃ (toluoyl) | ~2.4 | s | A sharp singlet for the methyl groups on the aromatic rings. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show signals for all 22 carbon atoms in the molecule. The chemical shifts of the furanose ring carbons are sensitive to the stereochemistry and conformation.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C-1' | ~105-108 | The anomeric carbon chemical shift is a key indicator of the α/β configuration. |
| C-2' | ~38-42 | This is the only methylene carbon in the furanose ring. |
| C-3' | ~74-78 | Acylated carbon, shifted downfield. |
| C-4' | ~80-84 | |
| C-5' | ~63-67 | Acylated carbon, shifted downfield. |
| OCH₃ | ~55-57 | |
| C=O (toluoyl) | ~165-167 | Two signals are expected for the two ester carbonyls. |
| C-Ar (toluoyl) | ~128-145 | A set of signals for the aromatic carbons. |
| Ar-CH₃ (toluoyl) | ~21-22 |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[2] For this compound, the IR spectrum will be dominated by the strong absorptions of the ester carbonyl groups.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for a solid or liquid sample.
-
Background Spectrum: A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded.
-
Sample Spectrum: The sample is then placed in the beam path, and the spectrum is recorded. The instrument's software will automatically subtract the background.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands.
Predicted IR Spectral Data
The key diagnostic bands in the IR spectrum are summarized in the table below.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |
| C=O (ester) | 1720-1740 | Strong, sharp | This is the most characteristic band for the toluoyl ester groups.[3][4] |
| C-O (ester) | 1250-1300 and 1100-1150 | Strong | Two distinct C-O stretching bands are expected for the ester linkages.[3] |
| C-H (aromatic) | 3000-3100 | Medium | Stretching vibrations of the C-H bonds on the aromatic rings. |
| C-H (aliphatic) | 2850-3000 | Medium | Stretching vibrations of the C-H bonds of the ribofuranose ring and the methyl groups. |
| C=C (aromatic) | 1600-1450 | Medium to weak | Aromatic ring stretching vibrations. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.[5] For this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred to observe the molecular ion with minimal fragmentation.
Experimental Protocol: MS Data Acquisition
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1-10 µM).
-
Ionization: Introduce the sample into the mass spectrometer using a soft ionization source like ESI.
-
Mass Analysis: Acquire the mass spectrum in positive ion mode. Adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) are commonly observed for carbohydrates.
-
Tandem MS (MS/MS): For further structural information, the molecular ion can be selected and fragmented by collision-induced dissociation (CID) to observe characteristic fragment ions.
Predicted Mass Spectrometry Data
The expected molecular weight and key fragment ions are detailed below.
| Parameter | Predicted Value |
| Molecular Formula | C₂₂H₂₄O₆ |
| Molecular Weight | 384.42 g/mol |
| [M+H]⁺ | m/z 385.16 |
| [M+Na]⁺ | m/z 407.14 |
| Key Fragment Ions | m/z 265 (loss of a toluoyl group), m/z 119 (toluoyl cation) |
Fragmentation Pathway
The fragmentation of the molecular ion in MS/MS experiments can provide valuable structural information. A plausible fragmentation pathway is the cleavage of the glycosidic bond and the ester linkages.
Caption: A simplified predicted fragmentation pathway for this compound.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. While experimental data for this specific compound is not widely available in the public domain, the interpretations presented here, based on the analysis of its constituent parts and fundamental spectroscopic principles, offer a robust framework for its characterization. These data and protocols are intended to assist researchers in the synthesis, purification, and structural elucidation of this important nucleoside intermediate and its derivatives, thereby supporting the advancement of drug discovery and development.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Field, L. D., Li, H., & Magill, A. M. (2013).
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Characteristic ¹H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. (n.d.). National Institutes of Health. Retrieved from [Link]
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Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach. (n.d.). National Institutes of Health. Retrieved from [Link]
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p-Toluic Acid. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]
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Infrared Spectroscopy. (n.d.). Retrieved from [Link]
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Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]
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IR Spectrum: Esters. (n.d.). Química Orgánica. Retrieved from [Link]
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Whitepaper: The Strategic Role of Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside is a pivotal, non-biologically active synthetic intermediate that serves as a cornerstone in the construction of modified 2'-deoxynucleosides. Its intrinsic value lies not in its own pharmacological profile, but in its role as a stable, versatile precursor for the synthesis of potent antiviral and anticancer nucleoside analogues. The toluoyl protecting groups at the 3' and 5' positions of the deoxyribose sugar offer robust stability during synthesis and facilitate controlled, stereoselective glycosylation reactions. This guide elucidates the chemical significance of this compound, its application in the synthesis of therapeutic agents, and provides detailed protocols for its use in the laboratory setting.
Introduction: A Chemist's View of a Crucial Building Block
In the field of medicinal chemistry, the final therapeutic agent is often the result of a multi-step synthesis involving strategically designed intermediates. This compound is a prime example of such a critical component. It is a derivative of 2-deoxy-D-ribose, the fundamental sugar moiety of DNA. However, the addition of methyl and toluoyl groups fundamentally alters its purpose, transforming it from a biological sugar into a specialized chemical tool.
Chemical Structure and the Significance of Toluoyl Protection
The structure consists of a methyl glycoside of 2-deoxy-D-ribofuranose where the hydroxyl groups at the 3' and 5' positions are protected as toluoyl esters.
-
2-Deoxy-D-ribose Core: The five-membered furanose ring lacking a hydroxyl group at the 2' position is the key scaffold for creating DNA nucleoside analogues.
-
Toluoyl (p-toluoyl) Groups: These are aromatic ester protecting groups derived from p-toluic acid. In nucleoside synthesis, protecting groups are indispensable for preventing unwanted side reactions.[1][2] The toluoyl groups are chosen for specific reasons:
-
Stability: They are stable to a wide range of reaction conditions, preventing their premature removal during synthesis.[3]
-
Stereochemical Control: The bulky nature of the toluoyl group at the 3' position helps direct the incoming nucleobase to the correct anomeric position (β-anomer) during glycosylation, which is crucial for biological activity.
-
Enhanced Crystallinity: The aromatic rings often improve the crystallinity of intermediates, simplifying purification by recrystallization.
-
Controlled Removal: They can be reliably removed under basic conditions (e.g., with sodium methoxide in methanol) at the end of the synthesis to reveal the final, active nucleoside.[4]
-
The primary role of this compound is to be converted into its more reactive halide form, typically 2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranosyl chloride . This chloride is the key electrophile that reacts with various nucleobases to form the crucial C-N glycosidic bond.[4][5]
Core Application: Synthesis of Biologically Active Nucleosides
The primary utility of toluoyl-protected deoxyribose is as a key intermediate in the synthesis of nucleoside analogues with therapeutic potential.[6][7] These synthetic nucleosides can function as chain terminators in viral replication or as cytotoxic agents in cancer cells.
The Vorbrüggen Glycosylation Pathway
The most common application involves the Vorbrüggen glycosylation, a standard method for coupling a protected sugar with a silylated nucleobase in the presence of a Lewis acid catalyst.
Caption: Workflow for nucleoside synthesis using the toluoyl-protected intermediate.
This process allows for the efficient and stereoselective creation of novel nucleoside analogues that can be screened for biological activity.
Biological Activities of Derived Nucleosides
While this compound itself is not bioactive, the compounds synthesized from it have shown significant therapeutic effects.
Antiviral Agents
The intermediate is crucial for creating nucleoside analogues that target viral polymerases. By mimicking natural nucleosides, they are incorporated into the growing viral DNA or RNA chain, leading to chain termination and halting replication.
-
Anti-Herpes Activity: Glycosylation of silylated pyrimidines with 2-deoxy-3,5-di-O-p-toluoyl-D-ribofuranosyl chloride has been used to synthesize nucleosides that, after deprotection, show activity against Herpes Simplex Virus (HSV-1 and HSV-2).[4]
-
Anti-Hepatitis B Virus (HBV) Agents: The L-enantiomer of the intermediate, 2-deoxy-3,5-di-O-p-toluoyl-α-L-ribofuranosyl chloride, is a versatile precursor for synthesizing L-nucleosides like β-L-thymidine and L-FMAU, which are potent anti-HBV agents.[6][7]
Anticancer Agents
Modified nucleosides can also act as antimetabolites in rapidly dividing cancer cells. They interfere with DNA synthesis, leading to cell cycle arrest and apoptosis.
-
Gemcitabine Precursors: The synthesis of Gemcitabine (a potent anticancer drug) involves related difluorinated ribofuranose intermediates that are similarly protected with benzoyl or toluoyl groups during the crucial glycosylation step.[8]
-
Fluorescent Guanosine Analogues: The intermediate has been used to synthesize highly fluorescent guanosine analogues, which are valuable tools for studying DNA structure and protein-DNA interactions in cancer research.[9]
Experimental Protocols
The following protocols provide a generalized framework. Researchers must adapt concentrations, reaction times, and purification methods based on the specific nucleobase and laboratory conditions.
Protocol 1: Synthesis of 2-deoxy-3,5-di-O-toluoyl-D-ribofuranosyl chloride
This protocol describes the activation of the methyl glycoside to the more reactive glycosyl chloride.
Rationale: The anomeric methyl group is a poor leaving group. Converting it to a chloride creates a highly reactive electrophilic center at C1', which is essential for the subsequent nucleophilic attack by the nucleobase.
-
Preparation: Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reaction: Bubble anhydrous hydrogen chloride gas through the solution or add a saturated solution of HCl in anhydrous diethyl ether dropwise.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once complete, evaporate the solvent under reduced pressure in situ. The resulting crude 2-deoxy-3,5-di-O-toluoyl-D-ribofuranosyl chloride is highly moisture-sensitive and is typically used immediately in the next step without further purification.
Protocol 2: Vorbrüggen Glycosylation with a Silylated Nucleobase
This protocol outlines the core coupling reaction.
Rationale: Silylating the nucleobase (e.g., with HMDS) increases its solubility in organic solvents and enhances the nucleophilicity of the ring nitrogen, facilitating the attack on the glycosyl chloride. The Lewis acid catalyst (e.g., SnCl₄ or TMSOTf) activates the glycosyl chloride, promoting the formation of the C-N bond.
-
Base Preparation: In a separate flame-dried flask, suspend the desired nucleobase (1.2 equivalents) in anhydrous acetonitrile. Add hexamethyldisilazane (HMDS) and a catalytic amount of trimethylsilyl chloride (TMSCl). Reflux the mixture until the solution becomes clear, indicating complete silylation. Cool to room temperature and remove excess silylating agents under vacuum.
-
Coupling Reaction: Dissolve the silylated base in anhydrous dichloromethane and cool to 0°C.
-
Addition: Add a solution of the freshly prepared 2-deoxy-3,5-di-O-toluoyl-D-ribofuranosyl chloride (1 equivalent) in anhydrous dichloromethane, followed by the dropwise addition of a Lewis acid catalyst such as tin(IV) chloride (SnCl₄, 1.2 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the formation of the protected nucleoside.
-
Quenching and Workup: Quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude protected nucleoside by column chromatography on silica gel.
Protocol 3: Deprotection of Toluoyl Groups
This final step yields the target nucleoside.
Rationale: The ester linkages of the toluoyl groups are susceptible to base-catalyzed hydrolysis (saponification). Sodium methoxide provides a strong nucleophile (methoxide ion) to efficiently cleave the esters, liberating the free hydroxyl groups.
-
Dissolution: Dissolve the purified, protected nucleoside in anhydrous methanol.
-
Deprotection: Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol (e.g., 0.1 M).
-
Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting material is fully converted to the more polar product.
-
Neutralization: Neutralize the reaction mixture with an acidic ion-exchange resin (e.g., Dowex-50 H⁺) or by adding glacial acetic acid until pH 7.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The resulting crude nucleoside can be purified by recrystallization or column chromatography.
Contextual Biology: The Unprotected 2-Deoxy-D-Ribose Core
It is important to distinguish the inert, protected intermediate from its unprotected core. The parent sugar, 2-deoxy-D-ribose, is not inert and exhibits distinct biological activities. Studies have shown that at high concentrations, 2-deoxy-D-ribose can induce cellular damage by increasing oxidative stress and protein glycation.[10] It has been demonstrated to provoke cytotoxicity and apoptosis in various cell lines, including pancreatic beta-cells and human lymphocytes.[10][11] This activity is often linked to the generation of reactive oxygen species (ROS).[12][13] This inherent cytotoxicity of the core sugar underscores the necessity of the toluoyl protecting groups, which mask the reactive hydroxyls and render the molecule stable and non-toxic for its role as a synthetic building block.
Conclusion and Future Perspectives
This compound represents a classic example of enabling chemistry. While devoid of direct biological activity, its carefully designed structure provides the stability and reactivity required to construct a vast array of modified nucleosides. Its continued use in both academic and industrial laboratories highlights its importance in the discovery pipeline for new antiviral and anticancer therapeutics. Future work will likely involve adapting this versatile intermediate for the synthesis of increasingly complex nucleoside analogues, including those with modifications at other positions of the sugar or base, further expanding the arsenal of potential drug candidates.
References
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Chen, H. Y., et al. (2010). 2-Deoxy-D-ribose induces cellular damage by increasing oxidative stress and protein glycation in a pancreatic beta-cell line. Metabolism, 59(3), 325-32. Available at: [Link]
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Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]
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Srivastava, P. C., et al. (1983). Synthesis and Antiviral Activity of Certain 9-beta-D-ribofuranosylpurine-6-carboxamides. Journal of Medicinal Chemistry. Available at: [Link]
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Ghiara, P., et al. (1995). D-ribose and deoxy-D-ribose induce apoptosis in human quiescent peripheral blood mononuclear cells. Biochemical and Biophysical Research Communications, 212(1), 38-44. Available at: [Link]
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Takahashi, Y., et al. (2006). 2-Deoxy-D-ribose inhibits hypoxia-induced apoptosis by suppressing the phosphorylation of p38 MAPK. Biochemical and Biophysical Research Communications, 342(1), 280-5. Available at: [Link]
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Srivastava, P. C., et al. (1982). Synthesis and antiviral and antimicrobial activity of certain 1-beta-D-ribofuranosyl-4,5-disubstituted imidazoles. Journal of Medicinal Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Development of a Novel Synthetic Process for 2-Deoxy-3,5-di-O-p-toluoyl-α-l-ribofuranosyl Chloride: A Versatile Intermediate in the Synthesis of 2'-Deoxy-l-ribonucleosides. Available at: [Link]
-
Guseĭnov, F. I., et al. (1991). [Synthesis and study of 5-(trialkylsilyl)pyrimidine nucleosides. A new alpha-2'-deoxynucleoside with antiherpes activity]. Bioorganicheskaia khimiia, 17(7), 970-6. Available at: [Link]
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Madridge Publishers. (n.d.). The Synthesis of Ribose and Nucleoside Derivatives. Available at: [Link]
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Witkowski, J. T., et al. (1972). Design, synthesis, and broad spectrum antiviral activity of 1- -D-ribofuranosyl-1,2,4-triazole-3-carboxamide and related nucleosides. Journal of Medicinal Chemistry, 15(11), 1150-4. Available at: [Link]
-
De Clercq, E., et al. (1991). Antiviral activities of ribavirin, 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide, and 6'-(R)-6'-C-methylneplanocin A against several ortho- and paramyxoviruses. Antimicrobial Agents and Chemotherapy, 35(12), 2617-20. Available at: [Link]
-
Suji, G., & Sivakami, S. (2008). 2-Deoxy-D-ribose-induced oxidative stress causes apoptosis in human monocytic cells: prevention by pyridoxal-5'-phosphate. Toxicology in Vitro, 22(4), 968-79. Available at: [Link]
-
ResearchGate. (n.d.). Development of a Novel Synthetic Process for 2-Deoxy-3,5-di-O-p-toluoyl-α-l-ribofuranosyl Chloride. Available at: [Link]
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Seliger, H. (2000). Protection of 5′-Hydroxy Functions of Nucleosides. Current Protocols in Nucleic Acid Chemistry. Available at: [Link]
-
De Clercq, E., et al. (1990). Antiviral activities of 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide and related compounds. Antimicrobial Agents and Chemotherapy, 34(2), 281-7. Available at: [Link]
-
Seliger, H. (2001). Protection of 5'-hydroxy functions of nucleosides. Current Protocols in Nucleic Acid Chemistry. Available at: [Link]
-
Leonard, N. J., & Sciavolino, F. C. (1968). Stereochemistry of the anomers of methyl 2-deoxy-D-ribofuranoside. Synthesis of methyl 5-(6-aminopurin-9-yl)-2,5-dideoxy-alpha-D-ribofuranoside, a "reversed" nucleoside. The Journal of Organic Chemistry, 33(8), 3169-74. Available at: [Link]
-
ResearchGate. (n.d.). Efficient Synthesis of Methyl 3,5-Di-O-benzyl-α-d-ribofuranoside and Application to the Synthesis of 2'-C-β-Alkoxymethyluridines. Available at: [Link]
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An In-depth Technical Guide to the Role of Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside in Nucleoside Synthesis
Abstract
The synthesis of 2'-deoxynucleosides, the fundamental building blocks of DNA, presents unique stereochemical challenges that have driven the development of sophisticated chemical strategies. At the heart of many of these strategies lies the use of meticulously designed glycosyl donors. This technical guide provides an in-depth exploration of Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside and its activated derivatives, such as the corresponding 1-chloro sugar, as pivotal intermediates in modern nucleoside synthesis. We will dissect the strategic importance of its structural features, particularly the toluoyl protecting groups, and detail its application in the context of the widely adopted Vorbrüggen glycosylation. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the causality behind synthetic choices and a practical guide to methodologies in this critical area of medicinal chemistry.
The Synthetic Challenge of 2'-Deoxynucleosides
2'-Deoxynucleosides and their analogues are not only the constituents of genetic material but also form a cornerstone of antiviral and anticancer therapeutics.[1][2] Drugs like Zidovudine (AZT) and Gemcitabine function by mimicking natural nucleosides to disrupt viral replication or cancer cell proliferation. The efficacy of these molecules is critically dependent on their precise three-dimensional structure, specifically the β-configuration of the N-glycosidic bond that links the nucleobase to the sugar moiety.
The primary challenge in synthesizing 2'-deoxynucleosides stems from the absence of a hydroxyl group at the C2' position of the furanose ring.[3] In ribonucleoside synthesis, a C2'-acyl protecting group provides crucial "neighboring group participation." It forms a transient cyclic intermediate that shields the α-face of the sugar, forcing the incoming nucleobase to attack from the β-face, thus ensuring the desired stereochemistry.[4] Without this directing group, the activation of a 2-deoxyribose donor often leads to the formation of a planar oxocarbenium ion intermediate. The nucleobase can then attack from either face, typically resulting in a mixture of α and β anomers which can be difficult and costly to separate.[5]
The Glycosyl Donor: A Strategic Design
To overcome the challenge of stereocontrol, chemists rely on carefully engineered glycosyl donors. This compound, and more commonly, its activated halide form, 2-Deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranosyl chloride, serves as a workhorse intermediate for this purpose.[6][7][8]
mol [image="https://storage.googleapis.com/gemini-generative-ai-public-data/chem_img/2-Deoxy-3,5-di-O-p-toluoyl-D-erythro-pentofuranosyl_Chloride.png", label=""]; } dot Caption: 2-Deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranosyl Chloride.
The strategic value of this molecule lies in the specific roles played by each of its components:
-
1-α-Chloro Group: This anomeric chloride is an excellent leaving group. In the presence of a Lewis acid catalyst, it readily departs, facilitating the formation of the reactive electrophilic intermediate required for coupling with the nucleobase.[9][10]
-
2'-Deoxy Position: This is the defining feature that makes the molecule a precursor for DNA building blocks.
-
3,5-di-O-toluoyl Protecting Groups: The choice of the toluoyl (p-methylbenzoyl) groups is a deliberate and critical design element.[11][12]
-
Protection: They effectively shield the primary (5'-OH) and secondary (3'-OH) hydroxyl groups from participating in undesired side reactions during the glycosylation step.[12][13]
-
Stability and Crystallinity: Toluoyl esters are generally more stable than acetates and often impart crystallinity to the protected sugar and subsequent nucleoside products, which significantly aids in purification by recrystallization.
-
Stereoelectronic Influence: While not providing direct neighboring group participation, the bulky and electron-withdrawing nature of these groups influences the conformation of the furanose ring and the stability of the transition states, thereby affecting the α/β anomer ratio of the final product.[14]
-
Lability: The ester linkages are stable under the neutral or acidic conditions of the glycosylation reaction but can be cleanly and efficiently cleaved under basic conditions (e.g., methanolic ammonia or sodium methoxide in methanol) during the final deprotection step to yield the target nucleoside.[6]
-
The Silyl-Hilbert-Johnson (Vorbrüggen) Glycosylation
The most robust and widely used method for coupling a protected 2-deoxyribose donor with a nucleobase is the Silyl-Hilbert-Johnson reaction, commonly known as the Vorbrüggen glycosylation.[5] This method provides a reliable pathway to both purine and pyrimidine nucleosides.
The reaction proceeds through a well-defined, multi-step, one-pot process:
-
Nucleobase Silylation: The nucleobase (e.g., thymine, N⁶-benzoyladenine) is rendered more nucleophilic and soluble in anhydrous organic solvents by reacting it with a silylating agent, such as hexamethyldisilazane (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA), often with a catalytic amount of ammonium sulfate or a silyl triflate.[4][15] This step converts the N-H protons into N-SiMe₃ groups.
-
Glycosylation: The protected sugar donor, 2-Deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranosyl chloride, is introduced along with a Lewis acid catalyst (e.g., SnCl₄, TMSOTf). The Lewis acid coordinates to the furanose ring oxygen and facilitates the departure of the anomeric chloride, generating the key oxocarbenium ion intermediate.
-
Nucleophilic Attack: The silylated nucleobase attacks the anomeric carbon (C1'). This is the crucial bond-forming step. As discussed, the lack of a C2' directing group means this attack can occur from either face, often yielding an anomeric mixture.[5]
-
Deprotection: Following purification of the protected nucleoside, the toluoyl groups are removed under basic conditions to afford the final 2'-deoxynucleoside.
// Nodes Base [label="Nucleobase\n(e.g., Thymine)"]; SilylatingAgent [label="Silylating Agent\n(HMDS, BSA)"]; SilylatedBase [label="Silylated Nucleobase\n(Soluble, Nucleophilic)"]; SugarDonor [label="2-Deoxy-3,5-di-O-toluoyl-\nα-D-ribofuranosyl chloride"]; LewisAcid [label="Lewis Acid\n(SnCl₄, TMSOTf)"]; Coupling [label="Glycosylation Reaction\n(Anhydrous Solvent)"]; ProtectedNucleoside [label="Protected Nucleoside\n(α/β Mixture)"]; Purification1 [label="Chromatographic\nSeparation of Anomers"]; Deprotection [label="Base-mediated Deprotection\n(e.g., NH₃/MeOH)"]; FinalProduct [label="Final β-2'-Deoxynucleoside"];
// Edges Base -> Coupling; SilylatingAgent -> Base [label="Silylation", style=dotted]; Base -> SilylatedBase [style=invis]; // for alignment SugarDonor -> Coupling; LewisAcid -> Coupling [label="Catalysis", style=dotted]; Coupling -> ProtectedNucleoside; ProtectedNucleoside -> Purification1; Purification1 -> Deprotection; Deprotection -> FinalProduct; } dot Caption: Generalized experimental workflow for 2'-deoxynucleoside synthesis.
Quantitative Data Summary
The efficiency and stereoselectivity of the Vorbrüggen reaction are highly dependent on the specific nucleobase, catalyst, and reaction conditions. Below is a table summarizing representative outcomes.
| Nucleobase (Silylated) | Lewis Acid | Solvent | Temp (°C) | Approx. Yield (%) | Approx. α:β Ratio |
| 5-Fluorouracil | TMSOTf | Acetonitrile | RT | 75-85 | ~1:4 |
| N⁶-Benzoyladenine | SnCl₄ | 1,2-Dichloroethane | RT | 60-70 | ~1:3 |
| N⁴-Benzoylcytosine | TMSOTf | Acetonitrile | 0 to RT | 70-80 | ~1:5 |
| N²-Isobutyrylguanine | TMSOTf | Acetonitrile | 60 | 50-60 | ~1:2 |
Note: Yields and ratios are illustrative and can vary significantly based on specific literature procedures.
Experimental Protocol: Synthesis of a Pyrimidine 2'-Deoxynucleoside
This section provides a trusted, self-validating methodology for the synthesis of a generic pyrimidine 2'-deoxynucleoside using the toluoyl-protected chloride donor.
Step 1: Silylation of the Pyrimidine Base
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the pyrimidine base (1.0 eq) and a catalytic amount of ammonium sulfate.
-
Add hexamethyldisilazane (HMDS) (3-4 eq).
-
Heat the suspension to reflux (approx. 130°C) with stirring until the solution becomes clear (typically 2-4 hours).
-
Remove excess HMDS under vacuum to obtain the silylated base as a solid or oil, which is used directly in the next step.
Step 2: Glycosylation
-
Dissolve the silylated base in an anhydrous solvent such as acetonitrile or 1,2-dichloroethane (DCE).
-
In a separate flame-dried flask, dissolve 2-Deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranosyl chloride (1.1 eq) in the same anhydrous solvent.
-
Cool the silylated base solution to 0°C.
-
Add the solution of the sugar donor to the silylated base.
-
Slowly add the Lewis acid (e.g., TMSOTf, 1.2 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Upon completion, quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by silica gel column chromatography to separate the desired β-anomer from the α-anomer and other impurities. The anomeric configuration is confirmed by ¹H NMR spectroscopy.
Step 4: Deprotection
-
Dissolve the purified, protected β-nucleoside in methanol.
-
Cool the solution to 0°C and bubble with ammonia gas until saturated, or add a solution of sodium methoxide in methanol.
-
Seal the vessel and stir at room temperature for 12-24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the final product by recrystallization or silica gel chromatography to yield the pure 2'-deoxynucleoside.
Conclusion and Future Perspectives
This compound, and its corresponding 1-halide derivative, remains a cornerstone glycosyl donor in the synthesis of 2'-deoxynucleosides. Its design thoughtfully balances the need for protecting group stability with the requirement for facile removal, while influencing the challenging stereochemical outcome of the glycosidic bond formation. The Vorbrüggen glycosylation, enabled by this donor, is a testament to the power of physical organic principles in solving complex synthetic problems. While enzymatic and other novel glycosylation methods continue to emerge, the strategies detailed herein provide a fundamental and field-proven approach that continues to be essential for the production of vital therapeutic agents and research tools.
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Wikipedia. (n.d.). Synthesis of nucleosides. Retrieved from [Link]
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ResearchGate. (n.d.). Vorbrüggen glycosylation reaction and its mechanism. Retrieved from [Link]
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- Li, N. S., & Piccirilli, J. A. (2012). Efficient synthesis of 2'-C-α-aminomethyl-2'-deoxynucleosides.
-
ResearchGate. (n.d.). Proposed mechanism of stereoselective N-glycosylation under Vorbrüggen conditions. Retrieved from [Link]
- Gotor-Fernández, V., et al. (2022).
- Prévost, M., St-Jean, O., & Guindon, Y. (2010). Synthesis of 1′,2′-cis-Nucleoside Analogues: Evidence of Stereoelectronic Control for SN2 Reactions at the Anomeric Center of Furanosides. Journal of the American Chemical Society, 132(35), 12433–12439.
-
Merck Index. (n.d.). Vorbrüggen Glycosylation. Retrieved from [Link]
- Vorbrüggen, H., & Ruh-Pohlenz, C. (2004). Handbook of nucleoside synthesis. John Wiley & Sons.
- Zhang, H. N., et al. (2017). Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. Molecules, 22(1), 73.
-
Madridge Publishers. (2018). The Synthesis of Ribose and Nucleoside Derivatives. Retrieved from [Link]
-
Kazimierczuk, Z., et al. (1984). Synthesis of 2'-deoxytubercidin, 2'-deoxyadenosine, and related 2'-deoxynucleosides via a novel direct stereospecific sodium salt glycosylation procedure. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2′-Deoxy-2′- C -α-methylpurine Nucleosides. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
- Ellervik, U., & Magnusson, G. (1996). Anomeric Effect in Furanosides. Experimental Evidence from Conformationally Restricted Compounds. Journal of the American Chemical Society, 118(44), 10955–10961.
- Appukkuttan, P., et al. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. Organic Letters, 17(19), 4786–4789.
-
PubMed. (1987). [Synthesis and study of 5-(trialkylsilyl)pyrimidine nucleosides. A new alpha-2'-deoxynucleoside with antiherpes activity]. Retrieved from [Link]
-
RSC Publishing. (2016). Synthesis of novel C-nucleoside analogues bearing an anomeric cyano and a 1,2,3-triazole nucleobase as potential antiviral agents. Retrieved from [Link]
-
Madridge Publishers. (2018). The Synthesis of Ribose and Nucleoside Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Transient protection in nucleoside synthesis using trityl groups: is it necessary to block hydroxyl groups?. Retrieved from [Link]
-
Sci-Hub. (n.d.). Development of a Novel Synthetic Process for 2-Deoxy-3,5-di-O-p-toluoyl-α-l-ribofuranosyl Chloride: A Versatile Intermediate in the Synthesis of 2'-Deoxy-l-ribonucleosides. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Atom efficient synthesis of pyrimidine and purine nucleosides by ball milling. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Synthesis of Methyl 3,5-Di- O -benzyl-α- d -ribofuranoside and Application to the Synthesis of 2'- C -β-Alkoxymethyluridines. Retrieved from [Link]
-
ChemBK. (2024). 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of a Novel Synthetic Process for 2-Deoxy-3,5-di- O - p -toluoyl-α- l -ribofuranosyl Chloride: A Versatile Intermediate in the Synthesis of 2'-Deoxy- l -ribonucleosides. Retrieved from [Link]
-
MDPI. (2023). Synthesis of 2-Deoxyglycosides with Exclusive β-Configuration Using 2-SAc Glycosyl Bromide Donors. Retrieved from [Link]
-
PubMed. (2007). Efficient synthesis of methyl 3,5-di-O-benzyl-alpha-D-ribofuranoside and application to the synthesis of 2'-C-beta-alkoxymethyluridines. Retrieved from [Link]
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-
National Institutes of Health. (2011). Methods for 2-Deoxyglycoside Synthesis. Retrieved from [Link]
-
ResearchGate. (2020). The development of β-selective glycosylation reactions with benzyl substituted 2-deoxy-1,4-dithio-D- erythro -pentofuranosides: enabling practical multi-gram syntheses of 4'-Thio-2'-deoxycytidine (T-dCyd) and 5-aza-4'-thio-2'-deoxycytidine (aza-T-dCyd) to support clinical development. Retrieved from [Link]
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A Technical Guide to Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside: A Cornerstone Precursor for Antiviral Nucleoside Analogs
Authored for Drug Development Professionals, Researchers, and Scientists
Abstract
The synthesis of effective antiviral agents, particularly 2'-deoxynucleoside analogs, is a critical endeavor in medicinal chemistry. These molecules function by mimicking natural nucleosides, thereby interrupting viral replication.[1][2] A successful synthesis hinges on the strategic use of protected sugar moieties that can be efficiently coupled with various nucleobases. This guide provides an in-depth examination of Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside, a pivotal precursor in this field. We will explore its synthesis, its conversion into a reactive glycosyl donor, its application in stereoselective glycosylation reactions, and the ultimate mechanism of action of the antiviral agents derived from it. This document serves as a technical resource, elucidating the chemical principles and experimental logic that underpin its use in the development of life-saving therapeutics.
Introduction: The Strategic Importance of 2-Deoxy-D-Ribose Intermediates
Nucleoside analogs are a highly successful class of therapeutics, forming the backbone of many antiviral and anticancer treatments.[3][4] Their efficacy lies in their structural similarity to endogenous nucleosides, the building blocks of DNA and RNA.[5] By introducing subtle modifications to the sugar or base moiety, these analogs can be selectively recognized by viral enzymes (like polymerases or reverse transcriptases) over their host cell counterparts.[6][7]
The synthesis of 2'-deoxynucleoside analogs presents a unique challenge: the absence of a substituent at the C2' position of the ribose ring removes the possibility of "neighboring group participation," a common strategy used to control the stereochemistry at the anomeric (C1') center.[8][9] Therefore, the preparation of a stable, well-defined 2-deoxyribose precursor is paramount. This compound emerges as a superior choice for this role due to several key advantages:
-
Stability: The methyl glycoside at the anomeric position is stable, allowing for purification and handling.
-
Strategic Protection: The toluoyl (Tol) groups at the C3 and C5 positions are robust protecting groups. They are crystalline, aiding in the purification of intermediates, and can be removed under basic conditions (e.g., with sodium methoxide) that typically do not harm the newly formed nucleoside.
-
Activation Potential: The anomeric methyl group can be readily converted into a better leaving group, such as a halide, to create a highly reactive glycosyl donor for coupling with nucleobases.[10][11]
This guide will systematically detail the journey from this precursor to a functional antiviral pharmacophore.
Synthesis and Properties of the Core Precursor
The journey begins with the synthesis of this compound. The typical starting material is the commercially available and relatively inexpensive 2-deoxy-D-ribose.[12]
Synthetic Workflow
The synthesis is a two-step process designed for efficiency and control. First, the anomeric position is protected as a methyl glycoside. Second, the hydroxyl groups at the C3 and C5 positions are acylated with toluoyl chloride.
Caption: Synthetic workflow from 2-deoxy-D-ribose to the target precursor.
Detailed Experimental Protocol: Synthesis of this compound
-
Step 1: Methyl Glycoside Formation
-
Suspend 2-deoxy-D-ribose in methanol (MeOH).
-
Add a catalytic amount of a strong acid (e.g., HCl or Dowex-50 resin).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by Thin Layer Chromatography - TLC). The acid catalyzes the formation of the furanoside ring and its subsequent trapping as a mixture of α and β methyl glycosides.
-
Neutralize the acid catalyst (e.g., with sodium bicarbonate or by filtering off the resin).
-
Remove the solvent under reduced pressure to yield crude methyl 2-deoxy-D-ribofuranoside as an oil. This intermediate is often used directly in the next step without extensive purification.
-
-
Step 2: Di-O-toluoylation
-
Dissolve the crude methyl 2-deoxy-D-ribofuranoside in anhydrous pyridine, and cool the solution in an ice bath (0 °C). Pyridine acts as both the solvent and the base to neutralize the HCl generated during the reaction.
-
Slowly add p-toluoyl chloride (Tol-Cl, >2 equivalents) to the solution. The toluoyl groups are chosen for their ability to induce crystallinity in the product, simplifying purification.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding cold water.
-
Extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer successively with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by recrystallization or column chromatography to yield the final product as a solid.[13]
-
Physicochemical Properties
A summary of the key properties of the title compound is presented below.
| Property | Value | Reference |
| CAS Number | 4330-34-1 | [13] |
| Molecular Formula | C₂₂H₂₄O₆ | [13] |
| Molecular Weight | 384.42 g/mol | [13] |
| Appearance | Oil to Pale Beige Sticky Solid | [13] |
| Storage Temperature | -20°C | [13] |
Activation and Glycosylation: Forging the Nucleoside Bond
The methyl glycoside is a stable precursor, but it is not reactive enough for coupling with a nucleobase. The core of nucleoside synthesis lies in converting the anomeric methyl group into a good leaving group, typically a halide, to generate a reactive glycosyl donor.
Preparation of the Glycosyl Donor: 2-Deoxy-3,5-di-O-toluoyl-D-ribofuranosyl Chloride
The most common strategy is the conversion of the methyl glycoside to a glycosyl chloride. This is a critical step that primes the sugar for the subsequent nucleophilic substitution by the nucleobase.
-
Experimental Rationale: This transformation is typically achieved by treating the precursor with HCl gas in an anhydrous solvent like dichloromethane. The acid protonates the anomeric oxygen, converting it into a good leaving group (methanol), which is then displaced by the chloride ion. Anhydrous conditions are crucial to prevent hydrolysis of the reactive chloride product.[14]
Caption: Activation of the precursor and subsequent glycosylation reaction.
The Glycosylation Reaction
This is the key bond-forming step where the activated sugar is coupled with a heterocyclic nucleobase. The Vorbrüggen glycosylation is a widely used and reliable method.[5]
-
Causality Behind the Method:
-
Nucleobase Preparation: The nucleobase (e.g., thymine, cytosine, adenine) is first silylated (e.g., with HMDS and a catalyst like ammonium sulfate). This increases its solubility in organic solvents and enhances the nucleophilicity of the ring nitrogen that will attack the sugar.
-
Coupling: The silylated base is reacted with the glycosyl chloride donor in the presence of a Lewis acid catalyst (e.g., SnCl₄, TMSOTf).
-
Stereochemical Control: The lack of a C2 participating group means that the reaction often yields a mixture of anomers (α and β). However, the reaction conditions (solvent, temperature, Lewis acid) can be optimized to favor the formation of the biologically relevant β-anomer. The thermodynamically more stable product is often the β-anomer, and reaction conditions can be tuned to allow for equilibration towards this isomer.[8]
-
Example Glycosylation Conditions
The choice of conditions is critical for achieving good yields and selectivity.
| Nucleobase | Lewis Acid | Solvent | Typical Outcome (β:α ratio) |
| Thymine | SnCl₄ | Acetonitrile | Good to excellent, high β-selectivity |
| Uracil | TMSOTf | DCE | Good, moderate to high β-selectivity |
| Adenine | SnCl₄ | Acetonitrile | Moderate, often requires optimization |
| Guanine | TMSOTf | DCE | Challenging due to lower solubility |
This table represents generalized outcomes; specific results depend on precise conditions.
Deprotection and Mechanism of Antiviral Action
Following successful glycosylation, the toluoyl protecting groups are removed to yield the final nucleoside analog. This is typically achieved by transesterification using a catalytic amount of sodium methoxide in methanol (Zemplén deprotection).
The Final Step: Deprotection
The reaction is clean and efficient, yielding the free nucleoside and methyl toluate as a byproduct, which is easily removed.
Mechanism of Action: A Trojan Horse Strategy
The synthesized 2'-deoxynucleoside analog is not active in itself. It must be converted into its triphosphate form within the host cell to exert its antiviral effect.[1][6]
-
Cellular Uptake: The nucleoside analog enters the cell.
-
Phosphorylation: Host or viral kinases sequentially phosphorylate the analog at the 5'-hydroxyl group, converting it first to the monophosphate, then diphosphate, and finally the active triphosphate form.[15]
-
Inhibition of Viral Polymerase: The nucleoside triphosphate analog now resembles a natural deoxynucleotide triphosphate (dNTP). It competes with the natural dNTPs for the active site of the viral DNA polymerase or reverse transcriptase.[7]
-
Chain Termination: Once incorporated into the growing viral DNA chain, the analog halts further elongation. This can happen because it lacks the 3'-hydroxyl group necessary for the next phosphodiester bond to form (obligate chain termination) or because its modified structure sterically hinders the polymerase from adding the next nucleotide (non-obligate chain termination).[6][15]
This process effectively shuts down viral replication, allowing the host immune system to clear the infection.
Caption: Mechanism of Action for a 2'-deoxynucleoside antiviral agent.
Conclusion
This compound is more than just a chemical intermediate; it is a versatile and strategically designed platform for the synthesis of a wide array of 2'-deoxynucleoside analogs. Its stability, the advantageous properties of its protecting groups, and its straightforward activation to a reactive glycosyl donor make it an invaluable tool in the arsenal of medicinal chemists. Understanding the causality behind its synthesis and application—from the choice of protecting groups to the fine-tuning of glycosylation reactions—is essential for the rational design and development of next-generation antiviral therapeutics that can address both existing and emerging viral threats.
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Jeannot, F., et al. (2003). Synthesis and Antiviral Evaluation of 2'-deoxy-2'-C-trifiuoromethyl beta-D-ribonucleoside Analogues Bearing the Five Naturally Occurring Nucleic Acid Bases. PubMed. [Link]
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Murakami, E., et al. (2008). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. PubMed. [Link]
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Medina, S., et al. (2024). Phenanthroline-Assisted Stereoselective Synthesis of 2-Deoxy Glycosides. National Institutes of Health. [Link]
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Unknown Author. (n.d.). 2-Deoxy-D-Ribose: A Vital Chemical Reagent for Research & Development. Medium. [Link]
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Unknown Author. (n.d.). Development of a Novel Synthetic Process for 2-Deoxy-3,5-di-O-p-toluoyl-α-l-ribofuranosyl Chloride: A Versatile Intermediate in the Synthesis of 2. Sci-Hub. [Link]
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Wang, G., et al. (2003). Development of a Novel Synthetic Process for 2-Deoxy-3,5-di- O - p -toluoyl-α- l -ribofuranosyl Chloride: A Versatile Intermediate in the Synthesis of 2'-Deoxy- l -ribonucleosides. ResearchGate. [Link]
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Unknown Author. (n.d.). Mechanisms of action of antiviral drugs. EBSCO. [Link]
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Dhaked, D. K., et al. (2021). A review: Mechanism of action of antiviral drugs. PubMed Central. [Link]
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Unknown Author. (n.d.). How to Synthesize 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose for Medical Purposes?. Stanford Chemicals. [Link]
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The Cornerstone of Modern Therapeutics: A Technical Guide to the Discovery and Evolution of 2-Deoxy-D-Ribose and Its Derivatives
Abstract
This technical guide provides a comprehensive exploration of the discovery, synthesis, and therapeutic applications of 2-deoxy-D-ribose and its derivatives. From its foundational role in the structure of deoxyribonucleic acid (DNA) to its transformation into potent antiviral and anticancer agents, the journey of this deceptively simple monosaccharide has been a cornerstone of medicinal chemistry and drug development. This document delves into the historical context of its discovery, details the evolution of synthetic methodologies, and examines the mechanisms of action that underpin the profound biological activity of its derivatives. With a focus on providing actionable insights for researchers, this guide includes detailed experimental protocols, quantitative data, and visual representations of key chemical and biological processes.
The Dawn of a New Era in Biochemistry: The Discovery of 2-Deoxy-D-Ribose
The story of 2-deoxy-D-ribose is intrinsically linked to our understanding of the very blueprint of life. In the early 20th century, the chemical nature of nucleic acids was a subject of intense investigation. It was the meticulous work of Russian-born American biochemist Phoebus Levene that laid the groundwork for our modern understanding.
In 1909, Levene first isolated D-ribose from ribonucleic acid (RNA).[1] This discovery was a significant step forward, but the composition of the nucleic acid found in the thymus gland remained elusive. For two decades, Levene and his contemporaries worked to characterize this second form of nucleic acid. Finally, in 1929, Levene successfully identified a novel pentose sugar from this "thymus nucleic acid" which he named 2-deoxy-D-ribose .[1][2] His work demonstrated that this new sugar was a derivative of D-ribose, lacking a hydroxyl group at the 2' position.[1]
Levene's contributions extended beyond the discovery of the sugar itself. He was the first to identify the components of DNA, showing they were linked in the order of phosphate-sugar-base to form what he termed a nucleotide .[3] He correctly proposed that the DNA molecule consisted of a series of these nucleotide units linked together through phosphate groups, forming the "backbone" of the molecule.[3]
However, Levene's insights were not without their limitations. He incorrectly proposed the "tetranucleotide hypothesis," which suggested that the four bases (adenine, guanine, cytosine, and thymine) were present in equal amounts and repeated in a fixed sequence.[4] This hypothesis, while ultimately proven wrong, was a pivotal, albeit flawed, step in the journey to understanding the complexity of DNA. It was not until the work of Erwin Chargaff, and later the groundbreaking discovery of the double helix by Watson and Crick, that the true nature of DNA as the carrier of genetic information was revealed.[4]
The Art and Science of Synthesis: From Prebiotic Origins to Modern Methodologies
The ability to chemically synthesize 2-deoxy-D-ribose and its derivatives has been a driving force in the development of new therapeutics. The journey of synthesis has spanned from theoretical explorations of prebiotic chemistry to highly optimized, industrial-scale processes.
Prebiotic Synthesis: A Glimpse into the Origins of Life
Understanding how the building blocks of life may have formed on the early Earth has been a significant area of research. The prebiotic synthesis of 2-deoxy-D-ribose is a topic of ongoing investigation. One proposed pathway involves the aldol condensation of glyceraldehyde and acetaldehyde.[5] Studies have shown that proteinogenic amino esters can promote the selective formation of 2-deoxy-D-ribose from these simple precursors.[5][6]
Chemical Synthesis of 2-Deoxy-D-Ribose: A Step-by-Step Protocol
The chemical synthesis of 2-deoxy-D-ribose often starts from more readily available sugars. The following is a representative, multi-step protocol for the preparation of 2-deoxy-D-ribose.
Experimental Protocol: Synthesis of 2-Deoxy-L-ribose from 2-Deoxy-D-ribose
This protocol details a method for the efficient synthesis of the L-enantiomer of 2-deoxy-ribose starting from the more common D-enantiomer. This process involves a four-step sequence of protection, activation, inversion, and deprotection.[7]
Step 1: Protection of the Aldehyde Group
-
Suspend 2-deoxy-D-ribose in a suitable alcohol (e.g., butanol) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the mixture to facilitate the formation of the corresponding acetal, protecting the aldehyde group.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the acid with a weak base (e.g., triethylamine).
-
Filter the mixture and concentrate the filtrate to obtain the protected 2-deoxy-D-ribose derivative.
Step 2: Activation of the 3- and 4-Hydroxyl Groups
-
Dissolve the protected sugar in pyridine.
-
Add p-toluenesulfonyl chloride stepwise at a controlled temperature (below 30°C).
-
Stir the reaction mixture for an extended period (e.g., 20 hours) to allow for the formation of the di-tosylate.
-
Heat the reaction mixture to ensure complete reaction.
Step 3: Inversion of Stereochemistry
-
The di-tosylated intermediate is then subjected to conditions that promote an SN2 reaction, leading to the inversion of the stereocenters at the 3 and 4 positions. This can be achieved by treatment with a suitable nucleophile.
Step 4: Deprotection
-
Treat the inverted product with a strong acid (e.g., 6N hydrochloric acid) to remove the protecting groups from the aldehyde and hydroxyl groups.
-
Stir the reaction mixture at room temperature for several hours.
-
The final product, 2-deoxy-L-ribose, can be purified by crystallization.[7]
The Rise of Nucleoside Analogs: A Revolution in Antiviral Therapy
The discovery that modifications to the 2-deoxy-D-ribose scaffold could lead to potent antiviral agents marked a turning point in the fight against viral diseases. These nucleoside analogs are designed to mimic natural nucleosides, thereby deceiving viral enzymes and disrupting the replication process.
Early Pioneers: Idoxuridine and Acyclovir
The history of antiviral nucleoside analogs began in the late 1950s with the discovery of idoxuridine .[8] This was one of the first effective antiviral compounds licensed for the topical treatment of herpes keratitis.[4] However, its use was limited by toxicity.
A major breakthrough came in the 1970s with the development of acyclovir by Gertrude Elion's team. Acyclovir is a highly selective antiviral drug with minimal side effects on uninfected human cells.[3] Its mechanism of action involves selective phosphorylation by viral thymidine kinase, followed by incorporation into the growing viral DNA chain, leading to chain termination.
The AIDS Epidemic and the Dawn of Zidovudine (AZT)
The emergence of the HIV/AIDS epidemic in the 1980s created an urgent need for effective antiretroviral therapies. This spurred the development of zidovudine (AZT) , the first drug approved for the treatment of HIV.[9][10]
Originally synthesized in 1964 by Jerome Horwitz as a potential anticancer agent, AZT's potent anti-HIV activity was discovered in 1985.[1][10] AZT is a nucleoside analog of thymidine where the 3'-hydroxyl group is replaced by an azido group.[9]
Mechanism of Action of Zidovudine (AZT)
-
Cellular Uptake and Phosphorylation: AZT is taken up by both infected and uninfected cells and is converted to its active triphosphate form by cellular kinases.[11]
-
Inhibition of Reverse Transcriptase: AZT-triphosphate competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by HIV's reverse transcriptase.[9]
-
Chain Termination: Once incorporated, the absence of a 3'-hydroxyl group on the azido-sugar prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation.[9]
Experimental Protocol: Synthesis of Zidovudine (AZT)
The synthesis of AZT typically starts from thymidine. The key challenge is the stereospecific introduction of the azido group at the 3' position.
A Representative Synthetic Route:
-
Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group of thymidine is selectively protected, often with a trityl group, due to its steric bulk favoring reaction at the primary alcohol.
-
Activation of the 3'-Hydroxyl Group: The 3'-hydroxyl group is then activated as a good leaving group, for example, by converting it to a mesylate.
-
Introduction of the Azido Group: The mesylate is displaced by an azide nucleophile (e.g., lithium azide) in an SN2 reaction. This step proceeds with inversion of configuration. To obtain the desired stereochemistry, a double inversion strategy is often employed.
-
Deprotection: The 5'-protecting group is removed to yield zidovudine.
Table 1: Key Antiviral Nucleoside Analogs
| Compound | Year of Discovery/Approval | Target Virus(es) | Key Structural Modification |
| Idoxuridine | 1959 | Herpes Simplex Virus | 5-iodo substitution on the uracil base |
| Acyclovir | 1970s | Herpes Simplex Virus, Varicella-Zoster Virus | Acyclic side chain replacing the ribose ring |
| Zidovudine (AZT) | 1985 (anti-HIV activity) | Human Immunodeficiency Virus (HIV) | 3'-azido substitution on the deoxyribose ring |
| Lamivudine (3TC) | 1990s | HIV, Hepatitis B Virus | L-configuration of the sugar and a sulfur atom in the ring |
| Sofosbuvir | 2013 | Hepatitis C Virus | 2'-deoxy-2'-fluoro-2'-C-methyluridine derivative |
2-Deoxy-D-Ribose Derivatives in Cancer Therapy
The unique metabolic properties of cancer cells, particularly their high rate of glycolysis (the Warburg effect), have made them a target for therapies that disrupt their energy production. 2-Deoxy-D-glucose (2-DG), a derivative of glucose where the 2-hydroxyl group is replaced by a hydrogen, has emerged as a promising agent in this area.
Mechanism of Action of 2-Deoxy-D-Glucose (2-DG) in Cancer Cells
-
Cellular Uptake: 2-DG is taken up by cancer cells through glucose transporters.
-
Inhibition of Glycolysis: Once inside the cell, 2-DG is phosphorylated by hexokinase to 2-DG-6-phosphate. However, this product cannot be further metabolized in the glycolytic pathway, leading to its accumulation and the inhibition of glycolysis.
-
Induction of Apoptosis: The disruption of cellular energy metabolism and the induction of cellular stress by 2-DG can trigger programmed cell death (apoptosis) in cancer cells.[12][13]
Furthermore, 2-deoxy-D-ribose itself has been shown to play a role in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[5] This has led to the investigation of its stereoisomer, 2-deoxy-L-ribose, as a potential inhibitor of this process.[5]
Conclusion and Future Perspectives
The journey from the discovery of 2-deoxy-D-ribose to the development of life-saving drugs has been a testament to the power of fundamental research and the ingenuity of medicinal chemists. The insights gained from studying this simple sugar and its derivatives have not only revolutionized the treatment of viral infections and cancer but have also provided a deeper understanding of fundamental biological processes.
The future of 2-deoxy-D-ribose derivatives in drug development remains bright. The ongoing exploration of novel modifications to the sugar and base moieties, coupled with a deeper understanding of their interactions with biological targets, will undoubtedly lead to the discovery of new and more effective therapeutic agents. The principles of rational drug design, guided by the rich history of this remarkable class of molecules, will continue to shape the future of medicine.
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Phoebus Levene and the discovery of the 2-dimensional structure of DNA - Omic.ly. (2024, September 15). Retrieved January 15, 2026, from [Link]
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2-Deoxy-D-ribose, a downstream mediator of thymidine phosphorylase, regulates tumor angiogenesis and progression - PubMed. (2009, February). Retrieved January 15, 2026, from [Link]
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Zidovudine or Azidothymidine (AZT) - Embryo Project Encyclopedia. (2020, June 30). Retrieved January 15, 2026, from [Link]
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The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]
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Blockage of 2-deoxy-D-ribose-induced angiogenesis with rapamycin counteracts a thymidine phosphorylase-based escape mechanism available for colon cancer under 5-fluorouracil therapy - PubMed. (2004, March 15). Retrieved January 15, 2026, from [Link]
-
(PDF) Evaluation of 2-deoxy-D-glucose as a chemotherapeutic agent: Mechanism of cell death - ResearchGate. (2025, August 9). Retrieved January 15, 2026, from [Link]
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- 1. QSAR studies of antiviral agents using molecular similarity analysis and structure-activity maps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative structure-activity relationships (QSARs) of pyrimidine nucleosides as HIV-1 antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. studylib.net [studylib.net]
- 4. Zidovudine synthesis - chemicalbook [chemicalbook.com]
- 5. CN103864870A - Preparation method of zidovudine - Google Patents [patents.google.com]
- 6. EP0550714B1 - Processes for production of zidovudine - Google Patents [patents.google.com]
- 7. EP1556396A1 - Method for producing 2-deoxy-l-ribose - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Modular continuous flow synthesis of zidovudine (AZT): a two-stage integrated process enabling safe azidation and enhanced sustainability in HIV drug manufacturing - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. Method for preparing 2-deoxy-D-ribose (2016) | Xing-Yong Liang [scispace.com]
- 11. Quantitative structure‐activity relationship and molecular docking revealed a potency of anti‐hepatitis C virus drugs against human corona viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prebiotic synthesis of 2-deoxy-d-ribose from interstellar building blocks promoted by amino esters or amino nitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. jocpr.com [jocpr.com]
An In-Depth Technical Guide to the Physical Characteristics of Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding a Key Intermediate in Nucleoside Chemistry
Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside, a protected derivative of 2-deoxy-D-ribose, serves as a crucial intermediate in the synthesis of various nucleoside analogues. Its strategic importance lies in the toluoyl protecting groups, which mask the reactive hydroxyl functions at the 3- and 5-positions of the furanose ring, allowing for selective modifications at other sites. The methyl glycoside at the anomeric center provides stability and influences the stereochemical outcome of subsequent glycosylation reactions. A thorough understanding of its physical characteristics is paramount for its effective handling, purification, and application in complex synthetic pathways. This guide provides a comprehensive overview of these properties, grounded in experimental evidence and established chemical principles.
I. General and Spectroscopic Characteristics
A summary of the key physical and spectroscopic identifiers for this compound is presented below.
| Property | Value | Source |
| CAS Number | 4330-34-1 | [1] |
| Molecular Formula | C₂₂H₂₄O₆ | [1] |
| Molecular Weight | 384.42 g/mol | [1] |
| Appearance | Oil to Pale Beige Sticky Solid | [1] |
| Color | Pale Brown | [1] |
| Storage Temperature | -20°C | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include the anomeric proton (H-1), the protons of the deoxyribose ring, the methyl protons of the toluoyl groups, and the aromatic protons of the toluoyl groups. The chemical shifts and coupling constants of the furanose ring protons are particularly informative for confirming the stereochemistry of the glycosidic bond.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the deoxyribose ring, the methyl group of the glycoside, the carbonyl carbons of the toluoyl esters, and the aromatic carbons. The chemical shifts of the anomeric carbon (C-1) and the other ring carbons provide valuable structural information.[2][3]
Mass Spectrometry (MS): Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of the compound. For this compound, the expected molecular ion peak [M]+ or adducts such as [M+Na]+ would be observed, confirming the molecular formula C₂₂H₂₄O₆. Fragmentation patterns can provide further structural insights.[4][5][6]
II. Solubility Profile
The solubility of this compound is a critical parameter for its use in synthesis and purification.
| Solvent | Solubility | Source |
| Chloroform | Slightly soluble | [1] |
| Ethyl Acetate | Slightly soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble (inferred from related compounds) |
The presence of the two bulky, aromatic toluoyl groups significantly increases the lipophilicity of the molecule compared to unprotected methyl 2-deoxy-D-ribofuranoside. This explains its limited solubility in polar solvents and enhanced solubility in less polar organic solvents. The slight solubility in chloroform and ethyl acetate makes these solvents suitable for chromatographic purification. For reactions requiring higher concentrations, a more polar aprotic solvent like DMSO might be considered, as is common for similar protected sugar derivatives.
III. Thermal Properties and Physical State
A key distinguishing feature of this compound is its physical state. It is described as an oil to a pale beige sticky solid .[1] This non-crystalline nature implies that it does not have a sharp melting point. Instead, it would soften over a range of temperatures.
This is in contrast to the closely related compound, 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose , which is a crystalline solid with a reported melting point of 81-82°C.[7] The difference in the substituent at the anomeric position (methoxy vs. chloro) has a profound impact on the molecule's ability to pack into a crystal lattice. The chloro group can participate in intermolecular interactions that favor crystallization, whereas the methyl ether group may hinder efficient packing.
The recommended storage temperature of -20°C is crucial to prevent degradation over time, which can be a concern for complex organic molecules, especially those in a non-crystalline state.[1]
IV. Experimental Protocols: Synthesis and Purification
The synthesis of this compound is a multi-step process starting from 2-deoxy-D-ribose. The following is a representative experimental protocol synthesized from literature procedures for similar compounds.[7][8]
Workflow for the Synthesis of this compound
Caption: Synthetic pathway from 2-deoxy-D-ribose.
Step-by-Step Methodology
Step 1: Fischer Glycosidation to form Methyl 2-deoxy-D-ribofuranoside
-
Reaction Setup: Suspend 2-deoxy-D-ribose in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Catalysis: Add a catalytic amount of a strong acid (e.g., acetyl chloride or a sulfonic acid resin). The acid protonates the anomeric hydroxyl group, facilitating its departure as water and subsequent attack by methanol.
-
Reaction: Stir the mixture at room temperature or gentle reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, neutralize the acid with a base (e.g., sodium bicarbonate or an ion-exchange resin). Filter the mixture and concentrate the filtrate under reduced pressure to obtain crude Methyl 2-deoxy-D-ribofuranoside. This intermediate is often used in the next step without extensive purification.
Causality: The Fischer glycosidation is a classic method for forming glycosides from unprotected sugars. The use of methanol as both the solvent and the nucleophile drives the reaction towards the formation of the methyl glycoside. An acidic catalyst is essential to activate the anomeric center.
Step 2: Toluoylation of Methyl 2-deoxy-D-ribofuranoside
-
Reaction Setup: Dissolve the crude Methyl 2-deoxy-D-ribofuranoside in anhydrous pyridine in a flask under an inert atmosphere (e.g., nitrogen or argon). Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction.
-
Acylation: Cool the solution in an ice bath and slowly add p-toluoyl chloride. The toluoyl chloride reacts with the primary (5-OH) and secondary (3-OH) hydroxyl groups of the sugar.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer sequentially with dilute acid (to remove pyridine), water, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Causality: The use of an acyl chloride like p-toluoyl chloride is a standard method for protecting hydroxyl groups as esters. Pyridine is a common base for this reaction as it is a good scavenger for the HCl produced and also acts as a nucleophilic catalyst.
Step 3: Purification by Column Chromatography
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective for separating the desired product from any unreacted starting materials or by-products.
-
Elution and Collection: Elute the crude product through the column and collect fractions. Monitor the fractions by TLC.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as an oil or sticky solid.
Causality: Column chromatography is the standard method for purifying non-volatile organic compounds. The choice of a hexane/ethyl acetate solvent system allows for the fine-tuning of the mobile phase polarity to achieve optimal separation on the polar silica gel stationary phase.
V. Logical Framework for Application in Synthesis
The physical properties of this compound dictate its strategic use in the synthesis of 2'-deoxynucleosides.
Caption: General synthetic route utilizing the title compound.
The slight solubility in common organic solvents facilitates its use in solution-phase reactions. The stability afforded by the protecting groups allows for a wide range of reaction conditions to be employed for the crucial glycosylation step. The non-crystalline nature, while making handling slightly more challenging than for a crystalline solid, does not impede its reactivity in solution.
VI. Conclusion
This compound is a valuable synthetic intermediate whose physical properties are well-suited for its role in nucleoside chemistry. Its oily to sticky solid nature, a consequence of its molecular structure, necessitates careful handling and purification by chromatographic methods. A solid understanding of its solubility and thermal stability is essential for any researcher or scientist working in the field of drug development and nucleoside synthesis. The experimental protocols and logical frameworks provided in this guide offer a solid foundation for the effective utilization of this important molecule.
VII. References
-
Seneviratne, U. I., & Ryan, K. C. (2014). Mass Spectrometric Methods for the Analysis of Nucleoside-Protein Cross-links: Application to Oxopropenyl-deoxyadenosine. Journal of the American Society for Mass Spectrometry, 25(1), 129–140.
-
Seneviratne, U. I., & Ryan, K. C. (2014). Mass spectrometric methods for the analysis of nucleoside-protein cross-links: application to oxopropenyl-deoxyadenosine. Journal of the American Society for Mass Spectrometry, 25(1), 129–140.
-
Mikhailov, S. N., Efimtseva, E. V., Fomitcheva, M. V., & Padyukova, N. S. (2007). Synthesis of 2'-O-β-D-ribofuranosyl nucleosides. Current Protocols in Nucleic Acid Chemistry, Chapter 1, Unit 1.14.
-
Mikhailov, S. N., Efimtseva, E. V., Fomitcheva, M. V., & Padyukova, N. S. (2007). Synthesis of 2'-O-beta-d-Ribofuranosylnucleosides. Current protocols in nucleic acid chemistry, Chapter 1, Unit 1.14.
-
Prukała, D., et al. (2022). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. RSC Advances, 12(35), 22964-22976.
-
Beilstein Journals. (n.d.). Supporting Information Concise total synthesis of two marine natural nucleosides: trachycladines A and B Experimental part. Retrieved from [Link]
-
Chempur. (n.d.). How to Synthesize 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose for Medical Purposes? Retrieved from [Link]
-
Pala, M., et al. (2022). Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2. Molecules, 27(13), 3995.
-
Peifer, M., et al. (2021). Gram-scale enzymatic synthesis of 2′-deoxyribonucleoside analogues using nucleoside transglycosylase-2. Nature Communications, 12(1), 1-10.
-
Yan, H., & Chen, Y. (2014). Mass spectrometry analysis of nucleosides and nucleotides. Mass Spectrometry Reviews, 33(4), 302-31.
-
G. M. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 737-751.
-
Prukała, D., et al. (2022). SUPPORTING INFORMATION for Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides. RSC Advances. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of a Novel Synthetic Process for 2-Deoxy-3,5-di-O-p-toluoyl-α-l-ribofuranosyl Chloride: A Versatile Intermediate in the Synthesis of 2'-Deoxy-l-ribonucleosides. Retrieved from [Link]
-
ChemBK. (n.d.). 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose. Retrieved from [Link]
-
Sidoli, S., & Garcia, B. A. (2017). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. Accounts of chemical research, 50(6), 1365–1373.
-
Go, Y. M., & Jones, D. P. (2013). Mass Spectrometry in Advancement of Redox Precision Medicine. Antioxidants & redox signaling, 18(15), 1938–1953.
Sources
- 1. METHYL 2-DEOXY-3,5-DI-O-P-TOLUOYL-D-*RIB OFURANOSIDE | 4330-34-1 [amp.chemicalbook.com]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mass Spectrometric Methods for the Analysis of Nucleoside-Protein Cross-links: Application to Oxopropenyl-deoxyadenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometric methods for the analysis of nucleoside-protein cross-links: application to oxopropenyl-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass spectrometry analysis of nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Introduction: The Strategic Importance of a Protected Deoxyribose Intermediate
An Application Note for the Synthesis of Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside
In the landscape of medicinal chemistry and drug development, particularly in the synthesis of antiviral and anticancer nucleoside analogues, the strategic manipulation of carbohydrate scaffolds is paramount. This compound stands out as a pivotal intermediate. Its structure provides a stable, yet versatile, platform for the crucial glycosylation step, where a nucleobase is introduced at the anomeric (C1) position. The 2-deoxy nature of the sugar is a hallmark of DNA nucleosides, and the toluoyl protecting groups at the C3 and C5 positions serve a dual purpose: they prevent unwanted side reactions at these hydroxyls and enhance the compound's solubility in organic solvents, facilitating purification. This application note provides a detailed, field-proven protocol for the synthesis of this key building block, grounded in established chemical principles.
The synthesis is a two-step process commencing with the Fischer glycosidation of 2-deoxy-D-ribose to form the methyl furanoside, followed by the regioselective protection of the 3- and 5-hydroxyl groups using p-toluoyl chloride. The causality behind each experimental choice is elucidated to ensure reproducibility and a deeper understanding of the synthetic pathway.
Overall Reaction Scheme
Mechanistic Rationale and Experimental Causality
Part A: Fischer Glycosidation to Methyl 2-deoxy-D-ribofuranoside
The initial step involves the acid-catalyzed reaction of 2-deoxy-D-ribose with methanol. This classic Fischer glycosidation is a thermodynamically controlled process that establishes the methyl glycoside.
-
The Challenge of Furanose vs. Pyranose: 2-Deoxy-D-ribose exists in equilibrium between its furanose (five-membered ring) and pyranose (six-membered ring) forms, with the pyranose form being thermodynamically more stable. However, for nucleoside synthesis, the furanose isomer is essential.
-
Kinetic Control for Furanoside Formation: The formation of the furanoside is kinetically favored. By employing a short reaction time and a mild acid catalyst, we can isolate the methyl 2-deoxy-D-ribofuranoside before it equilibrates to the more stable pyranoside form.[1] A procedure by Hoffer and co-workers demonstrated that using 1% acetyl chloride in methanol for a brief period (e.g., 15 minutes) results in the almost exclusive formation of the desired furanoside.[1]
Part B: Regioselective Toluoyl Protection
The second step is the protection of the hydroxyl groups at the C3 and C5 positions. The use of p-toluoyl chloride, an acylating agent, provides stable ester protecting groups.
-
Reactivity of Hydroxyl Groups: In monosaccharides, primary hydroxyl groups are generally more reactive than secondary ones due to reduced steric hindrance.[2] In the methyl 2-deoxy-D-ribofuranoside intermediate, the C5 hydroxyl is primary, while the C3 hydroxyl is secondary. Both are susceptible to acylation.
-
Role of Pyridine: The reaction is conducted in pyridine, which serves multiple critical functions. It acts as a nucleophilic catalyst to activate the p-toluoyl chloride, as a solvent to dissolve the starting materials, and as a base to neutralize the hydrochloric acid generated during the reaction. This prevents protonation of the sugar and drives the reaction to completion.
-
Why Toluoyl?: The toluoyl group is chosen for its crystallinity-enhancing properties, often simplifying purification of the final product by recrystallization. It is also robust enough to withstand various subsequent reaction conditions yet can be removed under basic conditions (e.g., with sodium methoxide in methanol) without affecting the newly formed glycosidic bond.
Detailed Experimental Protocol
Part A: Synthesis of Methyl 2-deoxy-α/β-D-ribofuranoside
Materials and Reagents:
-
2-Deoxy-D-ribose
-
Methanol (anhydrous)
-
Acetyl chloride (AcCl)
-
Ion-exchange resin (e.g., Dowex OH⁻ form)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 2-deoxy-D-ribose (e.g., 1.5 mmol) in anhydrous methanol (e.g., 3.6 mL).
-
Cool the solution in an ice bath.
-
Slowly add acetyl chloride (e.g., 100 µL) to the stirred solution. The AcCl reacts with MeOH to form HCl in situ, providing the acid catalyst.
-
Remove the ice bath and stir the reaction at room temperature for 15-20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.
-
Upon completion, neutralize the reaction by adding an ion-exchange resin (OH⁻ form) until the solution is neutral (pH ~7).
-
Filter the mixture to remove the resin and wash the resin with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield a crude oil.
-
Purify the resulting oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford Methyl 2-deoxy-α/β-D-ribofuranoside as a clear oil.[1]
Part B: Synthesis of this compound
Materials and Reagents:
-
Methyl 2-deoxy-α/β-D-ribofuranoside
-
Pyridine (anhydrous)
-
p-Toluoyl chloride
-
Dichloromethane (DCM)
-
Hydrochloric acid (e.g., 1 M HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve the purified Methyl 2-deoxy-D-ribofuranoside in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add p-toluoyl chloride (approximately 2.2 equivalents) dropwise to the stirred solution. A precipitate of pyridinium hydrochloride may form.
-
Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture back to 0°C and quench by the slow addition of water.
-
Dilute the mixture with dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol) to yield this compound as a white crystalline solid.
Quantitative Data Summary
| Parameter | Part A: Methylation | Part B: Toluoylation |
| Starting Material | 2-Deoxy-D-ribose | Methyl 2-deoxy-D-ribofuranoside |
| Key Reagents | Methanol, Acetyl Chloride | Pyridine, p-Toluoyl Chloride |
| Solvent | Methanol | Pyridine |
| Reaction Time | 15-20 minutes | 12-16 hours |
| Temperature | 0°C to Room Temp. | 0°C to Room Temp. |
| Typical Yield | ~90%[1] | >80% |
Experimental Workflow Visualization
Caption: Workflow for the two-step synthesis of the target compound.
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, the presence of the methyl group, the toluoyl groups, and the sugar backbone protons, as well as the anomeric configuration.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Melting Point: To assess the purity of the crystalline product.
Safety Precautions
-
Acetyl Chloride: Highly corrosive and reacts violently with water and alcohols. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Always handle in a fume hood.
-
p-Toluoyl Chloride: Corrosive and a lachrymator. Handle with care in a fume hood, avoiding inhalation and skin contact.
-
All reactions should be performed in a fume hood. Standard laboratory safety practices should be followed at all times.
References
-
Leonard, N. J., & Sciavolino, F. C. (1968). Stereochemistry of the anomers of methyl 2-deoxy-D-ribofuranoside. Synthesis of methyl 5-(6-aminopurin-9-yl)-2,5-dideoxy-alpha-D-ribofuranoside, a "reversed" nucleoside. The Journal of Organic Chemistry, 33(8), 3169–3174. [Link]
-
Graul, S., et al. (2009). Protecting-group-free synthesis of 2-deoxy-aza-sugars. Molecules, 14(12), 5298-5307. [Link]
-
Nakatani, K., et al. (2003). Selective protection of hydroxy group at C6 position of glucose derivatives. Gifu University Faculty of Engineering Research Report, 53, 27-30. [Link]
-
Hoffer, M. (1960). α- and β-2-Deoxy-D-ribofuranosides. Journal of the American Chemical Society, 82(12), 3134-3139. (Note: While not directly cited, this is a foundational reference for the furanoside synthesis mentioned in other sources). [Link]
Sources
Application Note & Protocol: A Scalable, Chromatography-Free Synthesis of 2-deoxy-3,5-di-O-p-toluoyl-α-l-ribofuranosyl chloride
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, process chemistry, and antiviral/anticancer drug discovery.
Abstract & Significance
2-deoxy-3,5-di-O-p-toluoyl-α-l-ribofuranosyl chloride is a pivotal chiral building block in pharmaceutical synthesis. Its primary importance lies in its role as a key intermediate for the production of L-nucleoside analogues, a class of compounds with significant therapeutic applications, including antiviral agents like β-L-thymidine and anticancer drugs.[1][2][3] Unlike their naturally occurring D-enantiomers, L-nucleosides often exhibit potent biological activity, improved pharmacokinetic profiles, and reduced toxicity.
This guide provides a comprehensive, field-tested protocol for the large-scale synthesis of this crucial intermediate starting from the inexpensive and readily available D-xylose.[1][4] The described seven-step process is notable for its efficiency, employing a strategic inversion of the sugar's configuration from D to L without the need for costly enzymatic methods or chiral chromatography.[2][5] The entire process involves only three isolation steps, culminating in an overall yield of approximately 11%, making it a robust and economically viable route for industrial-scale production.[2][4]
Scientific Principles & Strategic Rationale
The successful large-scale synthesis of a chiral molecule hinges on an economical starting material and highly stereocontrolled transformations. This protocol is designed around these core principles.
-
Choice of Starting Material: The synthesis commences with D-xylose, a commodity sugar, which provides a significant cost advantage over starting with a less common L-sugar.[1]
-
Key Stereochemical Inversion: The central challenge is the conversion of the D-sugar configuration to the required L-configuration. This protocol achieves this through a clever chemical transformation involving a brominated lactone intermediate (5-bromo-2,5-dideoxy-d-threo-pentono-1,4-lactone). Treatment of this intermediate with a base (potassium hydroxide) induces an inversion at the C4 position, yielding the desired 2-deoxy-l-ribono-1,4-lactone.[1][2] This step is the cornerstone of the synthesis, elegantly converting an inexpensive D-sugar into a high-value L-intermediate.
-
Protecting Group Strategy: The hydroxyl groups at the C3 and C5 positions of the L-ribono-lactone are protected as their p-toluoyl esters. The p-toluoyl group is selected for several reasons:
-
Crystallinity: It imparts a high degree of crystallinity to the intermediates, facilitating purification by simple filtration and washing, thereby avoiding column chromatography.[2]
-
Stability: It is robust and stable to the reaction conditions used in the subsequent reduction and chlorination steps.
-
Anomeric Control: The participating nature of the ester group at the C3 position helps to direct the final chlorination step, favoring the formation of the desired α-anomer.
-
-
Final Chlorination: The anomeric chloride is installed in the final step. The protected lactol (a cyclic hemiacetal) is converted to the thermodynamically more stable α-chloride. This glycosyl chloride is a competent electrophile, ready for stereoselective glycosylation reactions with various nucleobases to form L-nucleosides.[6][7]
Overall Synthetic Pathway
The multi-step synthesis transforms D-xylose into the target glycosyl chloride through a series of intermediates.
Caption: High-level overview of the synthetic route from D-xylose to the target molecule.
Materials & Quantitative Data Summary
This table summarizes the key quantitative parameters for the three isolated steps of the synthesis, starting from the crude bromolactone intermediate.
| Step | Key Reagents | Starting Material (SM) | Product | Yield (over steps) | Key Analytical Data of Product (1) |
| A: Inversion & Lactonization | Potassium Hydroxide (KOH) | 5-bromo-lactone (6) | 2-deoxy-l-ribono-1,4-lactone (7) | Not Isolated | N/A |
| B: Protection | p-Toluoyl chloride, Pyridine | Lactone (7) in solution | 2-Deoxy-3,5-di-O-p-toluoyl-l-ribono-1,4-lactone (8) | Not Isolated | N/A |
| C: Reduction & Chlorination | Reducing Agent, Chlorinating Agent | Protected Lactone (8) | 2-deoxy-3,5-di-O-p-toluoyl-α-l-ribofuranosyl chloride (1) | ~65% (from 8) | m.p.: 114–116 °C[α]D25: -117° (c = 1.0, CHCl3)[1] |
| Overall Process | - | D-Xylose | Compound (1) | ~11% [2] | - |
Detailed Experimental Protocol
Safety Precaution: This synthesis involves hazardous materials including strong acids, bases, and reactive chlorides. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Part I: Synthesis of 2-Deoxy-l-ribono-1,4-lactone (7)
This protocol assumes the starting point is the crude 5-bromo-2,5-dideoxy-d-threo-pentono-1,4-lactone (6), prepared from D-xylose according to established literature methods.
-
Base Solution Preparation: In a suitable reaction vessel, dissolve potassium hydroxide (85%, 14.9 g, 225.7 mmol) in deionized water (125 mL) at 15 °C.
-
Inversion Reaction: To a stirred solution of crude 5-bromo-lactone (6) (15 g, 76.9 mmol) in water (60 mL) at room temperature, add the KOH solution.
-
Monitoring: Stir the reaction mixture at room temperature for approximately 3 hours. Monitor the consumption of the starting material by TLC (2% methanol in ethyl acetate, Rf of starting material ≈ 0.65).[1]
-
Heating and pH Adjustment: Once the starting material is consumed, heat the reaction mixture to an internal temperature of 80 °C for 30 minutes. Cool to room temperature. The pH should be approximately 14. The resulting aqueous solution of 2-deoxy-l-ribono-1,4-lactone (7) is used directly in the next step without isolation.
Part II: Synthesis of 2-Deoxy-3,5-di-O-p-toluoyl-l-ribono-1,4-lactone (8)
-
Solvent Exchange: To the aqueous solution from Part I, add 1,2-dimethoxyethane (DME, 100 mL) and remove the water by azeotropic distillation.
-
Protection Reaction Setup: Add pyridine (30.4 g, 384.5 mmol) to the solution of lactone (7) in DME. Cool the mixture to between 0 and -5 °C under an argon atmosphere.
-
Reagent Addition: Add p-toluoyl chloride (21.4 g, 138.4 mmol) dropwise from an addition funnel over 20 minutes, ensuring the internal temperature is maintained between 0 and -5 °C.[1]
-
Reaction and Monitoring: Stir the mixture at 0 to -5 °C for 3.5 hours. Monitor for the disappearance of the starting material (Rf ≈ 0.3) and the formation of two new products (Rf ≈ 0.76 and 0.65) via TLC (2% methanol in EtOAc).[1]
-
Work-up: Upon completion, add tert-butyl methyl ether (TBME, 200 mL) and water (100 mL). Separate the organic layer. Wash the organic layer sequentially with 1 N HCl (2 x 100 mL), saturated NaHCO₃ solution (100 mL), and brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected lactone (8), which is used in the next step without further purification.
Part III: Large-Scale Synthesis of 2-deoxy-3,5-di-O-p-toluoyl-α-l-ribofuranosyl chloride (1)
This final part combines the reduction of the protected lactone to a lactol, followed by in-situ chlorination.
Caption: Workflow for the final reduction and chlorination sequence.
-
Reduction to Lactol (9):
-
Dissolve the crude protected lactone (8) (e.g., ~10 g scale) in anhydrous toluene.
-
Cool the solution to between -15 and -10 °C under an argon atmosphere.
-
Slowly add a solution of a suitable reducing agent (e.g., diisobutylaluminium hydride (DIBAL-H) in toluene) while maintaining the internal temperature below -10 °C.
-
Stir for 1-2 hours and monitor the reaction by HPLC or TLC until the lactone is consumed.
-
-
Chlorination:
-
To the cold reaction mixture containing the intermediate lactol (9), add a solution of anhydrous HCl (e.g., 1 M in diethyl ether) over 20-30 minutes, keeping the temperature between 0 and 5 °C. A precipitate will form.
-
Stir the resulting slurry at 0-5 °C for an additional 30-60 minutes.[1]
-
-
Isolation and Purification:
-
Filter the reaction mixture through a Büchner funnel.
-
Wash the collected solid cake with cold TBME (50 mL).[1]
-
Dry the product in a vacuum oven over potassium hydroxide for 5 hours at room temperature.
-
-
Final Product:
-
This procedure yields 2-deoxy-3,5-di-O-p-toluoyl-α-l-ribofuranosyl chloride (1) as an off-white crystalline solid.
-
Expected Yield: ~65% over the final two steps (reduction and chlorination).[1]
-
Characterization: Confirm the identity and purity of the product by melting point, optical rotation, and NMR spectroscopy, comparing the data with literature values.[1]
-
Conclusion
The protocol detailed herein provides a reliable and scalable method for producing 2-deoxy-3,5-di-O-p-toluoyl-α-l-ribofuranosyl chloride. By starting with the inexpensive D-xylose and utilizing a key chemical inversion step, this synthesis avoids costly chiral reagents and purification methods. The high crystallinity of the intermediates allows for a process that relies on simple filtrations, making it highly amenable to large-scale industrial production for the synthesis of therapeutic L-nucleoside analogues.
References
- Chu, C. K., & Cutler, T. L. (1986). Chemistry and antiviral activities of L-nucleosides. Journal of Heterocyclic Chemistry, 23(2), 289-319.
-
Chaudhuri, N. C., Moussa, A., Stewart, A., Wang, J., & Storer, R. (2005). Development of a Novel Synthetic Process for 2-Deoxy-3,5-di-O-p-toluoyl-α-l-ribofuranosyl Chloride: A Versatile Intermediate in the Synthesis of 2'-Deoxy-l-ribonucleosides. Organic Process Research & Development, 9(4), 457–465. [Link]
-
ResearchGate. (n.d.). The epimerization-glycosylation reactions with large glycosyl...[Link]
-
ResearchGate. (n.d.). Development of a Novel Synthetic Process for 2-Deoxy-3,5-di- O - p -toluoyl-α- l -ribofuranosyl Chloride: A Versatile Intermediate in the Synthesis of 2'-Deoxy- l -ribonucleosides | Request PDF. [Link]
- Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems.
-
ResearchGate. (n.d.). A Simple and Efficient Synthesis of 2-Deoxy- l -ribose from 2-Deoxy- d -ribose | Request PDF. [Link]
- Google Patents. (n.d.). EP1556396A1 - Method for producing 2-deoxy-l-ribose.
- Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (1995). Recent Advances in N-Deoxygenation of Sugars. Journal of the American Chemical Society, 117(11), 3302–3303.
-
Frontiers in Chemistry. (2018). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. [Link]
-
Hicel Chemical. (n.d.). The Role of 3,5-Di-O-(P-Toluyl)-2-Deoxy-D-Ribofuranosyl Chloride in Drug Synthesis. [Link]
-
Royal Society of Chemistry. (2017). Recent advances in photoinduced glycosylation: oligosaccharides, glycoconjugates and their synthetic applications. [Link]
-
ACS Publications. (2005). Development of a Novel Synthetic Process for 2-Deoxy-3,5-di-O-p-toluoyl-α-l-ribofuranosyl Chloride: A Versatile Intermediate in the Synthesis of 2'-Deoxy-l-ribonucleosides. [Link]
-
Sci-Hub. (n.d.). Development of a Novel Synthetic Process for 2-Deoxy-3,5-di-O-p-toluoyl-α-l-ribofuranosyl Chloride: A Versatile Intermediate in the Synthesis of 2'-Deoxy-l-ribonucleosides. [Link]
-
Madridge Publishers. (n.d.). The Synthesis of Ribose and Nucleoside Derivatives. [Link]
-
Royal Society of Chemistry. (2019). Prebiotic synthesis of 2-deoxy-d-ribose from interstellar building blocks promoted by amino esters or amino nitriles. [Link]
-
ResearchGate. (n.d.). Efficient Preparation of 2-Deoxy-3,5-di- O - p -toluoyl-α- d -ribofuranosyl Chloride | Request PDF. [Link]
- National Library of Medicine. (1992). Synthesis of 2'-deoxy and 2',3'-dideoxynucleoside Derivatives From Thioglycosides. Nucleic Acids Symposium Series, (27), 111-112.
- National Library of Medicine. (2021). Diastereoselective Synthesis of Aryl C-Glycosides from Glycosyl Esters via C–O Bond Homolysis. Journal of the American Chemical Society, 143(5), 2263–2270.
-
Semantic Scholar. (1984). Synthesis of 2'-deoxytubercidin, 2'-deoxyadenosine, and related 2'-deoxynucleosides via a novel direct stereospecific sodium salt glycosylation procedure. [Link]
- National Library of Medicine. (2024). Phenanthroline-Assisted Stereoselective Synthesis of 2-Deoxy Glycosides. The Journal of Organic Chemistry, 89(10), 6969-6975.
- Google Patents. (n.d.). US20080139802A1 - Preparation of nucleosides ribofuranosyl pyrimidines.
- ACS Publications. (2010). Preparation of the 2′-Deoxynucleosides of 2, 6-Diaminopurine and Isoguanine by Direct Glycosylation. The Journal of Organic Chemistry, 75(5), 1360-1365.
- National Library of Medicine. (2022). Anomeric DNA: Functionalization of α‐d Anomers of 7‐Deaza‐2′‐deoxyadenosine and 2′‐Deoxyuridine with Clickable Side Chains and Click Adducts in Homochiral and Heterochiral Double Helices. Chemistry – A European Journal, 28(4), e202103759.
-
Wikipedia. (n.d.). Deoxyribose. [Link]
- National Library of Medicine. (2007).
- PubMed. (2018). Synthesis of l-Deoxyribonucleosides from d-Ribose. The Journal of Organic Chemistry, 83(24), 15201-15211.
- PubMed. (2014). Epimeric 2-deoxyribose lesions: Products from the improper chemical repair of 2-deoxyribose radicals. Chemical Research in Toxicology, 27(4), 470-479.
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Application Notes & Protocols: Strategic Glycosylation Using Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside
Authored by: A Senior Application Scientist
Introduction: The Challenge and Utility of 2-Deoxyglycosides
In the landscape of medicinal chemistry and chemical biology, 2-deoxy-sugars are foundational components of numerous bioactive molecules, including antiviral nucleoside analogues, cardiotonic glycosides, and various antibiotics. The synthesis of these structures, however, presents a persistent challenge in carbohydrate chemistry: the stereocontrolled formation of the glycosidic linkage. Unlike their 2-hydroxylated counterparts, 2-deoxy-glycosyl donors lack a neighboring group at the C-2 position that can participate in the reaction to direct the stereochemical outcome. This absence often leads to the formation of an oxocarbenium ion intermediate, resulting in mixtures of α- and β-anomers.
Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside has emerged as a crucial and versatile glycosyl donor for the synthesis of 2'-deoxy-β-D-ribonucleosides and other important 2-deoxyglycosides. Its utility stems from a balance of stability and reactivity, governed by its unique structural features. These application notes provide an in-depth guide to the strategic use of this donor, explaining the causality behind experimental choices and offering detailed protocols for its successful application in glycosylation reactions.
The Donor Molecule: A Structural and Functional Analysis
To effectively utilize this compound, it is essential to understand the role of each of its constituent parts.
-
The 2-Deoxy Position : This is the defining feature of the donor. The absence of a C-2 substituent means that traditional neighboring group participation to form a stable 1,2-acyloxonium ion is not possible. Consequently, the reaction mechanism is fundamentally different and requires careful control of external factors to achieve the desired stereoselectivity.
-
The Anomeric Methyl Group (C-1) : As a methyl glycoside, the donor is relatively stable and can be handled without special precautions against hydrolysis. This methyl group serves as the leaving group, which is activated by a Lewis acid promoter to initiate the glycosylation reaction.
-
The 3,5-di-O-toluoyl Protecting Groups : The toluoyl groups (an ester functionality) serve multiple critical functions:
-
Reactivity Modulation : As electron-withdrawing groups, esters "disarm" the glycosyl donor by reducing the electron density at the anomeric center. This deactivation enhances the donor's stability but necessitates the use of potent Lewis acid promoters for activation. This principle is a cornerstone of modern carbohydrate synthesis, allowing for controlled and selective reactions.
-
Stereochemical Influence : The bulky toluoyl groups exert significant steric hindrance. This can influence the trajectory of the incoming nucleophile (the glycosyl acceptor), often favoring attack from the less hindered face of the intermediate, which can lead to a preference for the formation of the β-anomer.
-
Solubility and Crystallinity : These aromatic groups often improve the solubility of the sugar derivative in common organic solvents used for glycosylation (like dichloromethane) and can enhance the crystallinity of intermediates and products, facilitating purification.
-
Reaction Mechanism: The Path to Glycosidic Bond Formation
The glycosylation reaction proceeds via the activation of the anomeric methyl group by a Lewis acid, leading to the formation of a key oxocarbenium ion intermediate. The stereochemical outcome of the reaction is determined by the subsequent nucleophilic attack on this planar, electrophilic species.
-
Lewis Acid Activation : The reaction is initiated by the coordination of a Lewis acid (e.g., Trimethylsilyl trifluoromethanesulfonate - TMSOTf) to the oxygen atom of the anomeric methoxy group.
-
Formation of the Oxocarbenium Ion : The activated methoxy group departs as a stable species (e.g., Me-O-TMS), resulting in the formation of a resonance-stabilized oxocarbenium ion. This intermediate is planar at the anomeric carbon (C-1), erasing the initial stereochemistry of the donor.
-
Nucleophilic Attack : The glycosyl acceptor, typically an alcohol or a silylated heterocycle, attacks the electrophilic C-1 of the oxocarbenium ion. The attack can occur from either the top (α-face) or bottom (β-face) of the furanose ring. The ratio of α- to β-products is highly dependent on factors such as the solvent, temperature, steric hindrance from the protecting groups, and the nature of the acceptor. In many cases, particularly in nucleoside synthesis, the formation of the thermodynamically more stable β-anomer is favored.
Caption: General mechanism of Lewis acid-catalyzed 2-deoxyglycosylation.
Experimental Protocols and Workflow
The following section provides a representative, self-validating protocol for a glycosylation reaction. Critical Note: All glassware must be flame-dried or oven-dried, and all reactions must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) as Lewis acids and intermediates are highly moisture-sensitive.
Protocol 1: General Glycosylation with an Alcohol Acceptor
This protocol outlines a general procedure for the coupling of the title donor with a generic primary or secondary alcohol acceptor.
Materials and Reagents:
-
This compound (Glycosyl Donor)
-
Glycosyl Acceptor (e.g., a primary alcohol, 1.2 - 1.5 equivalents)
-
Anhydrous Dichloromethane (DCM, CH₂Cl₂)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 - 0.3 equivalents)
-
Triethylamine (Et₃N) or Pyridine for quenching
-
Activated Molecular Sieves (4Å)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Experimental Procedure:
-
Preparation : To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an Argon atmosphere, add activated 4Å molecular sieves.
-
Reagent Addition : Add the glycosyl donor (1.0 eq) and the glycosyl acceptor (1.2 eq). Dissolve the solids in anhydrous DCM. Stir the suspension at room temperature for 30 minutes.
-
Initiation : Cool the reaction mixture to the desired temperature (typically between -20 °C and 0 °C) using an appropriate cooling bath.
-
Lewis Acid Addition : Add the Lewis acid promoter (e.g., TMSOTf, 0.2 eq) dropwise via syringe. The solution may change color upon addition.
-
Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the donor and the formation of a new, higher Rf product spot. Reaction times can range from 30 minutes to several hours.
-
Quenching : Once the reaction is complete, quench by adding a few drops of triethylamine or pyridine until the solution is neutral.
-
Work-up : Allow the mixture to warm to room temperature. Filter the suspension through a pad of Celite to remove the molecular sieves, washing the pad with DCM.
-
Extraction : Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the resulting crude residue by silica gel flash column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired glycoside product.
-
Characterization : Confirm the structure, purity, and stereochemistry of the product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry.
Caption: Step-by-step experimental workflow for a typical glycosylation reaction.
Data Summary: Key Parameters for Reaction Optimization
The success of the glycosylation reaction hinges on the careful selection of several key parameters. The table below summarizes typical conditions and provides insights for optimization.
| Parameter | Typical Range/Choice | Rationale and Expert Insights |
| Glycosyl Donor | 1.0 equivalent | The limiting reagent in the reaction. |
| Glycosyl Acceptor | 1.1 - 2.0 equivalents | Using a slight excess of the acceptor drives the reaction to completion. Highly reactive acceptors may require fewer equivalents. |
| Lewis Acid Promoter | TMSOTf, BF₃·OEt₂, SnCl₄ | TMSOTf is a highly effective and commonly used promoter. The choice and stoichiometry (0.1 - 1.1 eq) depend on the reactivity of the donor and acceptor. |
| Solvent | Anhydrous DCM, CH₃CN, Et₂O | Dichloromethane (DCM) is the most common solvent due to its inertness. Acetonitrile (CH₃CN) can sometimes participate, favoring the formation of β-nitrilium ion intermediates which can lead to β-glycosides. |
| Temperature | -40 °C to Room Temp. | Lower temperatures (e.g., -20 °C) generally improve stereoselectivity by favoring the thermodynamically more stable product and minimizing side reactions. |
| Reaction Time | 30 min - 12 hours | Monitored by TLC. Over-running the reaction can lead to anomerization or decomposition. |
Conclusion
This compound is a robust and reliable glycosyl donor for the synthesis of 2-deoxyglycosides, a class of compounds of high value in drug development. While the lack of a C-2 participating group presents a stereochemical challenge, a thorough understanding of the reaction mechanism and careful control over key experimental parameters—namely the choice of Lewis acid, solvent, and temperature—can lead to highly selective and high-yielding glycosylation reactions. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to leverage this powerful synthetic tool.
References
- Oberdorfer, F., et al. (1986).
Application Notes: Synthesis of 2'-Deoxynucleosides Using Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of 2'-Deoxynucleosides and the Utility of a Key Glycosyl Donor
2'-Deoxynucleosides are the fundamental building blocks of deoxyribonucleic acid (DNA) and are paramount in the development of antiviral and anticancer therapeutics. Their synthesis is a cornerstone of medicinal chemistry and molecular biology. A widely employed and effective strategy for the synthesis of these vital compounds is the Vorbrüggen glycosylation, a method that couples a protected sugar moiety with a nucleobase.[1][2] This document provides a detailed guide to the application of Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside as a glycosyl donor in the synthesis of 2'-deoxynucleosides, with a focus on the underlying chemical principles and practical laboratory protocols.
The selection of this compound as the glycosyl donor is predicated on several key advantages. The toluoyl protecting groups at the 3' and 5' positions offer enhanced stability and crystallinity to the sugar intermediate, facilitating purification. Furthermore, the absence of a participating group at the 2' position is a defining characteristic for the synthesis of 2'-deoxynucleosides.[3]
The Vorbrüggen Glycosylation: A Powerful Tool for N-Glycosidic Bond Formation
The Vorbrüggen glycosylation is a robust and versatile method for the stereoselective synthesis of nucleosides.[1][4] The reaction typically involves the coupling of a silylated nucleobase with a protected sugar derivative, such as this compound, in the presence of a Lewis acid catalyst.[1][5]
The "Why": Mechanistic Insights into Stereoselectivity
A key challenge in 2'-deoxynucleoside synthesis is controlling the stereochemistry at the anomeric carbon (C1'). The absence of a 2'-hydroxyl group precludes the neighboring group participation that typically ensures the formation of the desired β-anomer in ribonucleoside synthesis.[2][3] In the Vorbrüggen reaction with 2'-deoxy sugars, the stereochemical outcome is often a mixture of α and β anomers. However, reaction conditions can be optimized to favor the thermodynamically more stable β-anomer.[6]
The reaction proceeds through the formation of an electrophilic oxocarbenium ion intermediate from the glycosyl donor, facilitated by the Lewis acid.[7] This cation then reacts with the nucleophilic silylated base. The silylation of the nucleobase is crucial as it enhances its solubility in organic solvents and increases its nucleophilicity.[5][8]
Experimental Workflow and Protocols
The synthesis of 2'-deoxynucleosides using this compound can be broken down into three principal stages: silylation of the nucleobase, the Lewis acid-catalyzed glycosylation, and subsequent deprotection and purification.
Caption: Experimental workflow for 2'-deoxynucleoside synthesis.
Protocol 1: Silylation of the Nucleobase (e.g., Thymine)
The purpose of this step is to increase the nucleophilicity and solubility of the nucleobase in the reaction solvent.[5][8]
Materials:
-
Thymine
-
Hexamethyldisilazane (HMDS)
-
Trimethylsilyl chloride (TMSCl) or Ammonium Sulfate (catalytic)
-
Anhydrous acetonitrile
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add thymine.
-
Add anhydrous acetonitrile to suspend the thymine.
-
Add hexamethyldisilazane (HMDS) in excess (typically 2-3 equivalents).
-
Add a catalytic amount of trimethylsilyl chloride (TMSCl) or ammonium sulfate.
-
Reflux the mixture under a nitrogen atmosphere until the solution becomes clear, indicating the formation of the silylated thymine. This can take several hours.
-
Cool the reaction mixture to room temperature and remove the excess HMDS and solvent under reduced pressure to obtain the silylated thymine as an oil or solid, which is used directly in the next step without further purification.
Protocol 2: Vorbrüggen Glycosylation
This is the key bond-forming step where the sugar and base are coupled. The choice of Lewis acid and solvent is critical for reaction efficiency and stereoselectivity. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a commonly used and effective Lewis acid for this transformation.[9]
Materials:
-
This compound
-
Silylated thymine (from Protocol 1)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous acetonitrile or 1,2-dichloroethane
Procedure:
-
In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous acetonitrile.
-
Add the silylated thymine to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add TMSOTf (typically 1.1-1.5 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the specified time (monitoring by TLC is recommended). The reaction time can vary from a few hours to overnight.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected 2'-deoxynucleoside.
| Parameter | Condition | Rationale |
| Lewis Acid | TMSOTf, SnCl₄, TiCl₄ | Activates the glycosyl donor for nucleophilic attack.[10][11] |
| Solvent | Anhydrous Acetonitrile, DCE | Aprotic polar solvents that solubilize reactants. |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and selectivity. |
| Reaction Time | 2-24 hours | Monitored by TLC for completion. |
Protocol 3: Deprotection of Toluoyl Groups
The final step involves the removal of the toluoyl protecting groups from the 3' and 5' hydroxyls to yield the free 2'-deoxynucleoside.[12]
Materials:
-
Crude protected 2'-deoxynucleoside
-
Methanolic ammonia or sodium methoxide in methanol
-
Methanol
Procedure:
-
Dissolve the crude protected 2'-deoxynucleoside in methanol.
-
Add a solution of saturated methanolic ammonia or a catalytic amount of sodium methoxide.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed. This typically takes a few hours.
-
Neutralize the reaction mixture with an acidic resin (e.g., Dowex-50 H⁺) or by adding acetic acid.
-
Filter the resin and concentrate the filtrate under reduced pressure.
-
The crude 2'-deoxynucleoside is then purified by column chromatography.
Protocol 4: Purification by Column Chromatography
Purification is essential to isolate the desired 2'-deoxynucleoside from any unreacted starting materials, byproducts, and the incorrect anomer.[13][14][15]
Materials:
-
Crude 2'-deoxynucleoside
-
Silica gel
-
Eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane gradient)
Procedure:
-
Prepare a silica gel column in the appropriate eluent system.
-
Dissolve the crude 2'-deoxynucleoside in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed material onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified 2'-deoxynucleoside.
Caption: Key components and steps in the Vorbrüggen glycosylation.
Conclusion
The synthesis of 2'-deoxynucleosides using this compound via the Vorbrüggen glycosylation is a well-established and reliable method. By understanding the underlying principles of each step, from nucleobase silylation to the final deprotection and purification, researchers can effectively synthesize these crucial molecules for a wide range of applications in drug discovery and molecular biology. Careful control of reaction conditions and diligent purification are key to obtaining high yields of the desired pure β-anomer.
References
-
ResearchGate. (n.d.). Vorbrüggen glycosylation reaction and its mechanism. Retrieved from [Link]
-
Merck Index. (n.d.). Vorbrüggen Glycosylation. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). A solvent-free, rapid and efficient mechanochemical synthesis of nucleosides. Retrieved from [Link]
-
Wikipedia. (n.d.). Synthesis of nucleosides. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis Of Nucleosides. Retrieved from [Link]
-
Sci-Hub. (n.d.). Development of a Novel Synthetic Process for 2-Deoxy-3,5-di-O-p-toluoyl-α-l-ribofuranosyl Chloride: A Versatile Intermediate in the Synthesis of 2'-Deoxy-l-ribonucleosides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. Retrieved from [Link]
-
ResearchGate. (n.d.). A Stereoselective Process for the Manufacture of a 2'-Deoxy-beta-D-Ribonucleoside Using the Vorbruggen Glycosylation. Retrieved from [Link]
-
American Chemical Society. (2022). Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions. Retrieved from [Link]
-
eScholarship@McGill. (n.d.). Diastereoselective Synthesis of Nucleoside Analogues via Cyclization of Acyclic Precursors. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of a Novel Synthetic Process for 2-Deoxy-3,5-di-O-p-toluoyl-α-l-ribofuranosyl Chloride: A Versatile Intermediate in the Synthesis of 2'-Deoxy-l-ribonucleosides. Retrieved from [Link]
-
American Chemical Society. (1981). Synthesis of 2'-Deoxynucleosides by Deoxygenation of Ribonucleosides. Retrieved from [Link]
-
PubMed. (2009). Retention studies of 2'-2'-difluorodeoxycytidine and 2'-2'-difluorodeoxyuridine nucleosides and nucleotides on porous graphitic carbon: development of a liquid chromatography-tandem mass spectrometry method. Retrieved from [Link]
-
Nucleic Acids Research. (1987). Volume 15 Number 2 1987. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2‐Deoxy‐2‐Fluoro‐2‐C‐Methyl‐D‐Ribofuranoses. Retrieved from [Link]
-
PubMed. (1969). Column chromatography of phosphorylated nucleosides and deoxynucleosides on PEI-cellulose. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-deoxy-C-glycosides via Lewis acid-mediated rearrangement of 2,3-anhydro-1-thiopyranosides. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
Bio-Rad. (n.d.). Nucleic acid purification. Retrieved from [Link]
- Google Patents. (2000). Method for deprotecting oligonucleotides.
-
American Chemical Society. (n.d.). Synthesis and Structure of 1-Deoxy-1-phenyl-β-d-ribofuranose and Its Incorporation into Oligonucleotides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Oligonucleotide synthesis under mild deprotection conditions. Retrieved from [Link]
-
YouTube. (2016). LEWIS ACID CATALYSIS IN [4+2] CYCLOADDITION. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methods for 2-Deoxyglycoside Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Merging photoredox catalysis with Lewis acid catalysis: activation of carbon–carbon triple bonds. Retrieved from [Link]
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High-Performance Liquid Chromatography (HPLC) Purification of Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside
An Application Note for Researchers and Drug Development Professionals
Abstract
Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside is a pivotal intermediate in the synthesis of various 2'-deoxynucleoside analogues, which are a cornerstone in the development of antiviral and anticancer therapeutics.[1][2][3] The purity of this precursor is paramount to ensure the success of subsequent coupling reactions and the overall efficacy and safety of the final active pharmaceutical ingredient. This application note presents a robust and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the preparative purification of this compound from a crude synthetic mixture. The methodology is designed to provide high resolution, excellent recovery, and a final product purity exceeding 99%.
Principle of Separation: A Chemically-Driven Approach
The molecular structure of this compound dictates the optimal chromatographic strategy. The presence of two p-toluoyl protecting groups imparts a significant hydrophobic character to the molecule. This is quantitatively supported by its calculated LogP value of approximately 3.45, indicating a strong preference for a non-polar environment.[4]
This inherent hydrophobicity makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal purification technique. In this mode, the stationary phase is non-polar (e.g., octadecylsilane, C18), and the mobile phase is polar. The separation mechanism is governed by hydrophobic interactions; the non-polar analyte partitions from the polar mobile phase to the non-polar stationary phase. Elution is achieved by gradually increasing the concentration of an organic solvent (e.g., acetonitrile) in the mobile phase, which reduces its polarity and displaces the analyte from the column. This approach provides excellent selectivity for separating the target compound from more polar impurities (such as unreacted starting materials or mono-protected byproducts) and potentially less polar impurities.
Materials and Methodology
Equipment and Consumables
-
Preparative HPLC system with a gradient pump, autosampler/manual injector, and a UV-Vis detector.
-
Fraction collector.
-
Data acquisition and processing software.
-
Analytical HPLC system for purity analysis.
-
Rotary evaporator for solvent removal.
Reagents and Solvents
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: Deionized (DI) water, 18.2 MΩ·cm, filtered through a 0.22 µm filter.
-
Crude Sample: this compound from synthesis.
-
Solvents for Sample Preparation: Acetonitrile or a mixture of Acetonitrile/Water.
Chromatographic Conditions
All quantitative data and chromatographic parameters are summarized in the table below for clarity and reproducibility.
| Parameter | Preparative Method | Analytical Method (for Purity Check) |
| Column | C18, 10 µm, 120 Å, 250 x 21.2 mm | C18, 5 µm, 120 Å, 250 x 4.6 mm |
| Mobile Phase A | Deionized Water | Deionized Water |
| Mobile Phase B | Acetonitrile (ACN) | Acetonitrile (ACN) |
| Flow Rate | 20.0 mL/min | 1.0 mL/min |
| Column Temperature | Ambient (~25 °C) | 25 °C |
| Detection Wavelength | 254 nm | 254 nm |
| Injection Volume | 1-5 mL (dependent on concentration) | 10 µL |
| Gradient Elution | Time (min) | %B |
| 0.0 | 50 | |
| 5.0 | 50 | |
| 25.0 | 95 | |
| 30.0 | 95 | |
| 30.1 | 50 | |
| 35.0 | 50 |
Rationale for Parameter Selection:
-
Column Chemistry (C18): A C18 stationary phase is the industry standard for reversed-phase separation of hydrophobic small molecules and offers robust, predictable interactions with the toluoyl groups.[5][6]
-
Mobile Phase (Water/Acetonitrile): This solvent system is widely used in RP-HPLC due to its excellent solvating properties, low viscosity, and UV transparency.[7]
-
Detection Wavelength (254 nm): The p-toluoyl groups contain aromatic rings, which are strong chromophores. These conjugated systems exhibit intense π → π* electronic transitions, resulting in high molar absorptivity around 254 nm, a standard wavelength that ensures sensitive detection.[8][9][10]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a self-validating system for the purification of the title compound.
Step 1: Mobile Phase Preparation
-
Measure the required volumes of HPLC-grade acetonitrile (Mobile Phase B) and deionized water (Mobile Phase A).
-
Filter each solvent through a 0.45 µm or 0.22 µm membrane filter to remove particulates.
-
Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an inline degasser to prevent bubble formation in the pump heads and detector.
Step 2: Sample Preparation
-
Accurately weigh the crude this compound.
-
Dissolve the crude material in a minimal amount of a suitable solvent. A 1:1 mixture of acetonitrile and water is a good starting point. The compound is slightly soluble in chloroform and ethyl acetate, indicating its non-polar nature.[11] If solubility is an issue, pure acetonitrile can be used.
-
Ensure the sample is fully dissolved. Gentle sonication may be applied if necessary.
-
Filter the sample solution through a 0.45 µm syringe filter (PTFE for organic-rich solutions) to remove any insoluble impurities that could damage the column.
Step 3: HPLC System Setup and Equilibration
-
Install the preparative C18 column onto the HPLC system.
-
Set the initial mobile phase composition to 50% Acetonitrile / 50% Water.
-
Purge the pumps to ensure they are free of air bubbles and filled with the correct mobile phase.
-
Equilibrate the column by running the initial mobile phase composition (50% B) at the set flow rate (20.0 mL/min) for at least 3-5 column volumes, or until a stable baseline is achieved at the detector.
Step 4: Purification Run and Fraction Collection
-
Inject the filtered crude sample solution onto the equilibrated column.
-
Initiate the gradient elution method as detailed in Table 1.
-
Monitor the chromatogram in real-time. The target compound, being hydrophobic, will have a significant retention time.
-
Collect the eluent corresponding to the main peak into clearly labeled, clean collection vessels using the fraction collector. Ensure collection starts just before the peak rises from the baseline and ends as it returns to the baseline to maximize yield and purity.
Step 5: Post-Purification Processing and Analysis
-
Combine the collected fractions containing the pure compound.
-
Remove the solvents (acetonitrile and water) using a rotary evaporator under reduced pressure.
-
Analyze a small aliquot of the final, dried product using the analytical HPLC method (Table 1) to confirm its purity.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, MS) to confirm its identity and structural integrity.
Visualization of the Purification Workflow
The following diagram illustrates the logical flow of the entire purification process, from the crude starting material to the final, validated pure compound.
Caption: Workflow for the HPLC Purification of the Target Compound.
Expected Results and Discussion
A typical chromatogram from the preparative run will show a major, well-resolved peak corresponding to this compound. Due to the gradient elution, more polar impurities (e.g., starting material lacking one or both toluoyl groups) will elute earlier in the run, well-separated from the product peak. Any non-polar impurities will be retained longer and elute at higher acetonitrile concentrations. The peak shape should be symmetrical, indicating good chromatographic performance and the absence of column overloading. Analytical HPLC of the collected and dried fractions should confirm a purity of ≥99.5%.
Conclusion
The RP-HPLC method detailed in this application note provides an efficient, scalable, and reliable protocol for the purification of this compound. The logic of the method is grounded in the physicochemical properties of the target molecule, ensuring a high degree of success. This protocol is directly applicable in research and process development settings, enabling scientists to obtain high-purity material essential for the advancement of drug discovery programs.
References
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LookChem. (n.d.). Methyl 2-deoxy-3,5-di-O-p-toluoyl-α-D-ribo-furanoside. Retrieved from [Link]
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- Popiół, J., et al. (2019).
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22294782, alpha-D-Ribofuranoside, methyl 2,3,5-tris-O-(trimethylsilyl)-. Retrieved from [Link]
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-
ResearchGate. (n.d.). Development of a Novel Synthetic Process for 2-Deoxy-3,5-di- O - p -toluoyl-α- l -ribofuranosyl Chloride: A Versatile Intermediate in the Synthesis of 2'-Deoxy- l -ribonucleosides. Retrieved from [Link]
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The Pharma Innovation Journal. (2023). Identification of modified nucleoside and nucleosides over high performance liquid chromatography. Retrieved from [Link]
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- Azim, S., & Unwalla, H. (2014). Single-nucleotide resolution of RNAs up to 59 nucleotides by HPLC. Analytical Biochemistry, 453, 45-50.
- Kumar, P., et al. (2012). Oligonucleotides Containing 1-Aminomethyl or 1-Mercaptomethyl-2-deoxy-d-ribofuranoses: Synthesis, Purification, Characterization, and Conjugation with Fluorophores and Lipids.
- Google Patents. (n.d.). EP1260516A1 - Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof.
- Journal of Solution Chemistry. (2025). The Optical Properties, UV-Vis.
-
Chemistry LibreTexts. (2022). UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). RP-HPLC profiles demonstrating the sequential conversion of the ribonucleoside 28 to guanosine. Retrieved from [Link]
-
Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]
- Fekete, S., et al. (2012). Reversed-Phase Liquid Chromatography for the Analysis of Therapeutic Proteins and Recombinant Monoclonal Antibodies.
- Majors, R. E. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC Europe, 15(12), 1-5.
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Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]
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Application Note: Comprehensive NMR Analysis for the Structural Characterization of Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside
Introduction
In the field of drug discovery and development, particularly in the synthesis of nucleoside analogues, rigorous structural characterization of synthetic intermediates is paramount.[1][2] Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside is a key intermediate, and confirming its identity, purity, and isomeric form is critical for the successful synthesis of target active pharmaceutical ingredients (APIs). Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the unambiguous structural elucidation of such organic molecules in solution.[2][3] Its ability to provide detailed atomic-level information on molecular structure, connectivity, and conformation makes it an indispensable tool for quality control in pharmaceutical research.[4][5]
This application note provides a comprehensive guide to the suite of NMR techniques required for the complete characterization of this compound. We will detail not only the protocols for data acquisition but also the underlying rationale for the selection of specific experiments, guiding the researcher from sample preparation to final structural verification. The methodologies described herein are designed to be a self-validating system, where data from multiple experiments converge to provide an unequivocal structural assignment.
Theoretical Framework: A Multi-dimensional Approach to Structural Elucidation
A single NMR experiment is often insufficient to solve a complex molecular structure. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is necessary to assemble the complete structural puzzle.
-
¹H NMR (Proton NMR): This is the foundational experiment. It provides information about the number of distinct proton environments, their relative numbers (via integration), their electronic environment (via chemical shift), and the number of neighboring protons (via spin-spin splitting).[6] For our target molecule, ¹H NMR will help identify signals from the furanose ring, the toluoyl protecting groups, and the anomeric methyl group.
-
¹³C NMR (Carbon NMR): This experiment reveals the number of chemically non-equivalent carbon atoms and their types (e.g., C, CH, CH₂, CH₃). It is particularly useful for identifying quaternary carbons, such as the carbonyl carbons of the ester groups, which are invisible in ¹H NMR.[7]
-
COSY (Correlation Spectroscopy): This 2D experiment maps proton-proton couplings, typically over two or three bonds.[8] It is invaluable for tracing the connectivity of protons within a spin system, such as identifying all the protons belonging to the 2-deoxyribofuranose ring by "walking" through the J-couplings from H-1' to H-5'.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation).[9] It is the definitive method for assigning a specific proton signal to its corresponding carbon signal, effectively mapping the hydrogen-bearing carbons of the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[10][11] HMBC is crucial for connecting different spin systems separated by heteroatoms or quaternary carbons. For the target molecule, it is essential for unequivocally confirming the position of the toluoyl groups by correlating the H-3' and H-5' protons to the carbonyl carbons of the esters, and for verifying the anomeric methyl group by correlating the methoxy protons to the anomeric C-1' carbon.[12]
Experimental & Analytical Workflow
The following diagram illustrates the logical flow of experiments and data analysis for comprehensive structural verification.
Caption: NMR Experimental and Interpretive Workflow.
Experimental Protocols
Part 1: Sample Preparation
The quality of the NMR spectrum is profoundly dependent on proper sample preparation. A homogeneous solution free of particulate matter is essential for achieving high-resolution spectra.[13]
Materials:
-
This compound (5-10 mg for ¹H; 20-50 mg for ¹³C and 2D experiments)
-
Deuterated Chloroform (CDCl₃, 0.6-0.7 mL)
-
Tetramethylsilane (TMS) as internal standard
-
High-quality 5 mm NMR tube
-
Pasteur pipette and glass wool
Protocol:
-
Weighing: Accurately weigh 5-10 mg of the compound for routine ¹H NMR, or a larger amount (20-50 mg) if 2D experiments like ¹³C, HSQC, and HMBC are planned, into a small, clean vial.[14][15]
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% TMS to the vial. Chloroform-d is a common choice for many organic compounds due to its excellent dissolving properties.[13]
-
Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the solution through the pipette directly into the NMR tube. This step is critical to remove any suspended particles that can degrade spectral quality by distorting the magnetic field homogeneity.[15]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. Invert the tube several times to ensure the final solution is homogeneous.
Part 2: NMR Data Acquisition
The following parameters are provided as a general guide for a 400 or 500 MHz spectrometer. Users should adapt them based on their specific instrument.
General Steps:
-
Log in to the spectrometer software.[16]
-
Insert the sample into the magnet.
-
Load a standard set of experimental parameters.
-
Lock onto the deuterium signal of the solvent (CDCl₃).
-
Shim the magnetic field to optimize homogeneity. This is an automated or semi-automated process on modern spectrometers.
Experiment-Specific Protocols:
| Experiment | Key Parameters & Rationale |
| ¹H NMR | Acquisition: Set number of scans (e.g., 8-16) for good signal-to-noise. Spectral Width: ~12-16 ppm to cover the typical range for organic molecules. Rationale: A quick and sensitive experiment to get an overview of the proton environment. |
| ¹³C NMR | Acquisition: Requires more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. Use proton decoupling to simplify the spectrum to singlets. Spectral Width: ~220-240 ppm. Rationale: To identify all unique carbon environments, especially non-protonated carbons. |
| COSY | Acquisition: A 2D experiment requiring a number of increments in the indirect dimension (e.g., 256-512). Rationale: To establish proton-proton connectivities within the furanose ring and the toluoyl groups. |
| HSQC | Acquisition: Optimized for one-bond J(CH) coupling (~145 Hz). Rationale: To correlate each proton with its directly bonded carbon, providing definitive C-H assignments. |
| HMBC | Acquisition: Optimized for long-range J(CH) couplings (typically set to 8 Hz to observe 2-4 bond correlations). Rationale: To link the furanose ring to the methyl glycoside (H-methoxy to C1') and the toluoyl esters (e.g., H3' to C=O), confirming the overall molecular assembly.[10] |
Part 3: Data Processing
Modern NMR software automates much of the processing, but understanding the steps is key to obtaining a high-quality spectrum.[17][18]
-
Apodization (Window Function): Apply a window function (e.g., exponential multiplication) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Fourier Transformation (FT): Convert the time-domain data (FID) into the frequency-domain spectrum.[17]
-
Phase Correction: Adjust the phase of the spectrum so that all peaks are in the positive absorptive mode.
-
Baseline Correction: Correct any distortions to ensure the baseline is flat.
-
Referencing: Calibrate the chemical shift scale. For ¹H NMR, set the TMS peak to 0.00 ppm. For ¹³C NMR, reference the CDCl₃ solvent peak to 77.16 ppm, or use the unified scale based on the TMS ¹H signal.[19][20]
Spectral Analysis and Interpretation
The following is a guide to interpreting the NMR data for this compound, whose structure consists of a methyl furanoside core, a methylene group at C2', and two toluoyl esters at C3' and C5'.
Predicted NMR Data Summary
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D Correlations |
| Furanose Ring | |||
| H-1' (anomeric) | ~5.1-5.3 | ~105-108 (CH) | COSY: H-2'α, H-2'β. HMBC: C-3', OCH₃ |
| H-2'α, H-2'β | ~2.3-2.7 | ~38-41 (CH₂) | COSY: H-1', H-3'. HSQC: C-2' |
| H-3' | ~5.4-5.6 | ~74-77 (CH) | COSY: H-2'α, H-2'β, H-4'. HMBC: C-1', C-5', C=O (toluoyl) |
| H-4' | ~4.4-4.6 | ~82-85 (CH) | COSY: H-3', H-5'a, H-5'b. HMBC: C-2', C-5' |
| H-5'a, H-5'b | ~4.5-4.7 | ~64-67 (CH₂) | COSY: H-4'. HMBC: C-3', C=O (toluoyl) |
| Substituents | |||
| OCH₃ | ~3.3-3.5 | ~55-58 (CH₃) | HMBC: C-1' |
| Toluoyl Groups | |||
| Ar-H (ortho to C=O) | ~7.9-8.1 | ~129-131 (CH) | COSY: Ar-H (meta). HMBC: C=O, Ar-C (ipso) |
| Ar-H (meta to C=O) | ~7.2-7.4 | ~128-130 (CH) | COSY: Ar-H (ortho) |
| Ar-CH₃ | ~2.4-2.5 | ~21-23 (CH₃) | HMBC: Ar-C (ipso), Ar-C (ortho) |
| C=O (ester) | - | ~165-167 (C) | HMBC: H-3', H-5', Ar-H (ortho) |
| Ar-C (ipso) | - | ~126-129 (C) | HMBC: Ar-H, Ar-CH₃ |
| Ar-C (para) | - | ~143-145 (C) | HMBC: Ar-H, Ar-CH₃ |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Key Structural Confirmations using 2D NMR
The HMBC experiment is the cornerstone for assembling the final structure. The diagram below highlights the critical correlations that connect the individual components of the molecule.
Caption: Key HMBC correlations confirming molecular connectivity.
-
Glycosidic Linkage: A crucial correlation will be observed between the protons of the anomeric methyl group (~3.4 ppm) and the anomeric carbon C-1' (~106 ppm). This 2-bond correlation is definitive proof of the methyl glycoside structure.
-
Toluoyl at C-3': A 3-bond correlation from the H-3' proton (~5.5 ppm) to the carbonyl carbon (~166 ppm) of one of the toluoyl groups confirms its position.
-
Toluoyl at C-5': Similarly, correlations from the H-5' protons (~4.6 ppm) to the carbonyl carbon of the second toluoyl group confirm its attachment at the C-5' position.
Conclusion
The structural characterization of synthetic intermediates like this compound is a non-negotiable aspect of modern drug development. The application of a systematic, multi-technique NMR approach, combining ¹H, ¹³C, COSY, HSQC, and HMBC experiments, provides a robust and self-validating workflow. This comprehensive analysis ensures the correct chemical structure, substitution pattern, and purity of the intermediate, thereby guaranteeing the integrity of subsequent synthetic steps and contributing to the overall quality and safety of the final pharmaceutical product.
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Application Notes & Protocols: Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside as a Versatile Intermediate for Nucleoside Analogue Synthesis
Abstract
2'-Deoxynucleoside analogues represent a cornerstone of modern pharmacotherapy, exhibiting broad efficacy as antiviral and anticancer agents.[1] Their mechanism often involves the inhibition of DNA synthesis or the induction of apoptosis in rapidly proliferating cells.[1] The synthesis of these therapeutic agents is a significant challenge in medicinal chemistry, primarily centered on the stereocontrolled formation of the N-glycosidic bond between a 2-deoxyribose sugar moiety and a nucleobase. This guide provides an in-depth examination of Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside, a stable, crystalline, and highly versatile intermediate that streamlines the synthesis of 2'-deoxynucleoside libraries. We present detailed, field-proven protocols for the synthesis of this intermediate from 2-deoxy-D-ribose, its rigorous characterization, and its subsequent conversion to a reactive glycosyl donor for efficient coupling with nucleobases.
Strategic Rationale: The Importance of the Protected Ribofuranoside Intermediate
The successful synthesis of nucleoside analogues hinges on a robust protecting group strategy. The structure of this compound is tailored to address key challenges in 2-deoxyribose chemistry.
-
Toluoyl (Tol) Protecting Groups (C3, C5): The two p-toluoyl groups at the 3- and 5-positions serve multiple critical functions. They are sterically bulky, which can help direct the stereochemical outcome of subsequent glycosylation reactions. Their aromatic nature often imparts crystallinity to the intermediate, simplifying purification by recrystallization. Furthermore, the chromophore allows for easy visualization of the compound on Thin-Layer Chromatography (TLC) plates under UV light. These ester groups are stable to mildly acidic conditions used for anomeric activation but can be reliably removed under basic conditions (e.g., sodium methoxide in methanol) at the final stage of synthesis.
-
Methyl Glycoside (C1): The methyl group at the anomeric C1 position provides a stable, isolable handle. Unlike the highly reactive glycosyl halides, the methyl glycoside is a shelf-stable solid.[2] It acts as a precursor that can be efficiently converted into a more potent glycosyl donor, such as the corresponding glycosyl chloride, immediately prior to the coupling reaction. This two-stage approach enhances the overall reliability and reproducibility of the glycosylation process.
Caption: Two-step synthesis workflow from 2-deoxy-D-ribose.
Protocol 1: Synthesis of this compound
Materials:
-
2-deoxy-D-ribose
-
Anhydrous Methanol (MeOH)
-
Amberlyst-15 or Dowex 50WX8 resin (H⁺ form)
-
Anhydrous Pyridine
-
p-Toluoyl chloride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Step A: Synthesis of Methyl 2-deoxy-D-ribofuranoside
-
Reaction Setup: Suspend 2-deoxy-D-ribose (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).
-
Acid Catalysis: Add a catalytic amount of strongly acidic ion-exchange resin (e.g., Amberlyst-15, ~10% by weight of the sugar). Causality: The solid acid catalyst simplifies workup, as it can be removed by simple filtration, avoiding aqueous quenches of strong acids like HCl or H₂SO₄.
-
Reaction: Stir the suspension at room temperature. The sugar will gradually dissolve as the reaction proceeds. Monitor the reaction by TLC (e.g., 10% MeOH in DCM, visualized with p-anisaldehyde stain) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Filter off the resin and wash it with a small amount of methanol. Concentrate the combined filtrate under reduced pressure to yield crude Methyl 2-deoxy-D-ribofuranoside as a clear oil. This crude product, a mixture of α and β anomers, is typically used directly in the next step without further purification.
Step B: Protection with p-Toluoyl Chloride
-
Reaction Setup: Dissolve the crude methyl 2-deoxy-D-ribofuranoside (1.0 eq) in anhydrous pyridine (approx. 0.5 M). Cool the solution to 0 °C in an ice bath. Causality: Pyridine serves as both the solvent and the base to neutralize the HCl generated during the acylation reaction.
-
Reagent Addition: Add p-toluoyl chloride (2.2-2.5 eq) dropwise to the cooled solution, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor for the disappearance of the starting material and the formation of a higher Rƒ product by TLC (e.g., 20% Ethyl Acetate in Hexanes).
-
Quenching and Extraction: Cool the reaction mixture back to 0 °C and quench by the slow addition of water. Dilute with DCM and transfer to a separatory funnel.
-
Aqueous Washes: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the title compound as a white solid or viscous oil. [3]
Parameter Step A: Glycosidation Step B: Toluoylation Key Reagents MeOH, Amberlyst-15 p-Toluoyl Chloride, Pyridine Temperature Room Temperature 0 °C to Room Temperature Typical Time 4-6 hours 12-16 hours | Expected Yield | >95% (crude) | 75-85% (after purification) |
Characterization and Quality Control
Validation of the intermediate's identity and purity is paramount before its use in subsequent steps.
-
Thin-Layer Chromatography (TLC): A primary tool for monitoring reaction progress and assessing purity. A single spot under multiple eluent systems is a good indicator of purity.
-
Spectroscopic Analysis:
-
¹H NMR: Expect characteristic signals for the two toluoyl groups (aromatic protons and methyl singlets), the sugar protons, and the anomeric methyl group.
-
¹³C NMR: Confirmation of the carbon skeleton, including signals for the carbonyls of the ester groups.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₂₂H₂₄O₆, MW: 384.42 g/mol ). [3]
Property Value Source Molecular Formula C₂₂H₂₄O₆ [3] Molecular Weight 384.42 g/mol [3] Appearance Oil to Pale Beige Sticky Solid [3] Storage Temp. −20°C [3] | Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | [3]|
-
Application Protocol: Synthesis of a Thymidine Analogue
The true utility of the intermediate is realized in its conversion to a glycosyl donor for coupling with a nucleobase. This protocol outlines the synthesis of a protected thymidine analogue.
Caption: Workflow for nucleoside synthesis using the activated intermediate.
Step A: Activation to 2-Deoxy-3,5-di-O-p-toluoyl-D-ribofuranosyl Halide
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Halogenation: Add HBr (33% in acetic acid, ~5 eq) and stir at room temperature for 1-2 hours. Causality: The acidic conditions facilitate the protonation and elimination of the methoxy group at C1, followed by nucleophilic attack by the bromide ion to form the more reactive glycosyl bromide.
-
Work-up: Dilute the reaction mixture with DCM and wash carefully with ice-cold water, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo at low temperature. The resulting glycosyl bromide is often unstable and should be used immediately in the next step. [4] Step B: Lewis Acid-Mediated N-Glycosylation
-
Base Preparation: Prepare persilylated thymine by refluxing thymine with hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate until the solution becomes clear. Remove excess HMDS under vacuum.
-
Reaction Setup: Dissolve the freshly prepared glycosyl bromide and silylated thymine (1.2 eq) in anhydrous acetonitrile under an argon atmosphere. Cool to 0 °C.
-
Lewis Acid Promotion: Add a Lewis acid promoter, such as TMSOTf (trimethylsilyl trifluoromethanesulfonate) (1.2 eq), dropwise. Causality: The Lewis acid coordinates to the anomeric halide, facilitating its departure and creating a transient oxocarbenium ion intermediate, which is then attacked by the nucleophilic silylated base.
-
Reaction: Stir the reaction at room temperature until TLC indicates completion (typically 2-4 hours).
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by silica gel chromatography to yield the protected nucleoside.
Step C: Deprotection
-
Reaction Setup: Dissolve the protected nucleoside (1.0 eq) in anhydrous methanol.
-
Base-catalyzed Deprotection: Add a catalytic amount of sodium methoxide (NaOMe, 0.1 M solution in methanol).
-
Reaction: Stir at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).
-
Neutralization and Purification: Neutralize the reaction with an acidic resin (e.g., Amberlite IR120 H⁺), filter, and concentrate the filtrate. Purify the residue by chromatography or recrystallization to obtain the final 2'-deoxynucleoside.
Conclusion
This compound is a superior intermediate for the synthesis of 2'-deoxynucleoside analogues. Its stability, well-defined synthesis, and straightforward activation to a potent glycosyl donor make it an invaluable tool for researchers in drug discovery. The protocols detailed herein provide a reliable and reproducible pathway for accessing novel therapeutic candidates, enabling the rapid exploration of structure-activity relationships in the quest for new medicines.
References
- Vertex AI Search. (2026). This compound | Purine Nucleoside Analog.
- BenchChem. (2025). Application Notes and Protocols: Glycosylation of 5-Deoxy-D-ribo-hexose.
- BOC Sciences. (n.d.). CAS 1423035-44-2 Methyl 2-deoxy-5-O-toluoyl-L-ribofuranoside.
- ChemicalBook. (n.d.). *METHYL 2-DEOXY-3,5-DI-O-P-TOLUOYL-D-RIB OFURANOSIDE.
- Madridge Publishers. (n.d.). The Synthesis of Ribose and Nucleoside Derivatives.
- Sci-Hub. (n.d.). Development of a Novel Synthetic Process for 2-Deoxy-3,5-di-O-p-toluoyl-α-l-ribofuranosyl Chloride: A Versatile Intermediate in the Synthesis of 2.
- ResearchGate. (n.d.). Development of a Novel Synthetic Process for 2-Deoxy-3,5-di- O - p -toluoyl-α- l -ribofuranosyl Chloride: A Versatile Intermediate in the Synthesis of 2'-Deoxy- l -ribonucleosides | Request PDF.
- ChemBK. (2024). 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose.
- ResearchGate. (n.d.). Efficient Preparation of 2-Deoxy-3,5-di- O - p -toluoyl-α- d -ribofuranosyl Chloride | Request PDF.
- Sigma-Aldrich. (n.d.). This compound.
- NIH National Center for Biotechnology Information. (n.d.). Methods for 2-Deoxyglycoside Synthesis.
- NIH National Center for Biotechnology Information. (2025). Synthesis of 2-Deoxyglycosides with Exclusive β-Configuration Using 2-SAc Glycosyl Bromide Donors.
- BenchChem. (2025). Application Notes and Protocols for the Stereoselective Synthesis of 2-Deoxyglycosides from 6-O-TIPS-D-glucal.
Sources
Application Note & Protocol: Synthesis of a Novel Fluorescent Guanosine Analogue for Advanced Biological Research
Abstract
This document provides a comprehensive guide for the synthesis of a fluorescent C8-substituted 2'-deoxyguanosine analogue, a valuable tool for researchers in molecular biology, drug discovery, and diagnostics. The protocol starts with the commercially available and stable precursor, Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside. The synthesis involves a strategic glycosylation of a protected and functionalized guanine derivative, followed by a palladium-catalyzed cross-coupling reaction to introduce a fluorescent reporter group, and concluding with a systematic deprotection to yield the final product. This application note is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology accompanied by expert insights into the rationale behind critical experimental choices, ensuring both reproducibility and a high yield of the target molecule.
Introduction: The Significance of Fluorescent Guanosine Analogues
Fluorescent nucleoside analogues are indispensable tools in modern biochemical and cellular research.[1][2] By mimicking the structure of their natural counterparts, these molecules can be incorporated into DNA or RNA strands, acting as site-specific probes to investigate nucleic acid structure, dynamics, and interactions with other biomolecules.[3][4][5] Unlike bulky fluorescent tags attached via linkers, which can perturb the native conformation of nucleic acids, strategically designed fluorescent nucleosides offer a minimally disruptive approach to fluorescence labeling.[3]
Guanosine, with its involvement in Hoogsteen base pairing and its susceptibility to oxidative damage, is a particularly interesting target for fluorescent modification.[6] Fluorescent guanosine analogues have been instrumental in developing real-time assays for enzymatic activity, such as for HIV-1 integrase, and for studying the folding of G-quadruplex structures.[7][8] The synthesis of these analogues, however, can be challenging, requiring careful control of stereochemistry and the use of appropriate protecting groups.
This application note details a robust and reproducible protocol for the synthesis of a fluorescent 2'-deoxyguanosine analogue, starting from this compound. This starting material provides a stable and well-defined carbohydrate core for the subsequent glycosylation reaction. The protocol employs a convergent synthetic strategy, which allows for flexibility in the choice of the fluorescent moiety to be introduced.
Synthetic Strategy Overview
The overall synthetic pathway is designed to be efficient and modular, allowing for the potential synthesis of a variety of fluorescent guanosine analogues. The key steps are outlined below:
Caption: A high-level overview of the synthetic workflow.
Materials and Methods
Reagents and Solvents
All reagents should be of analytical grade or higher and used as received unless otherwise noted. Solvents should be anhydrous where specified.
-
This compound
-
8-Bromoguanine
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Anhydrous acetonitrile
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Fluorescent boronic acid or alkyne (e.g., 4-pyrenylboronic acid)
-
Sodium carbonate (Na₂CO₃)
-
Sodium methoxide (NaOMe) in methanol
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography (230-400 mesh)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Equipment
-
Standard laboratory glassware (round-bottom flasks, condensers, etc.)
-
Magnetic stirrers with heating plates
-
Rotary evaporator
-
High-vacuum pump
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Chromatography columns
-
UV lamp for TLC visualization
-
NMR spectrometer (¹H and ¹³C)
-
Mass spectrometer (e.g., ESI-MS)
-
Fluorometer
Detailed Experimental Protocols
Step 1: Persilylation of 8-Bromoguanine
Expertise & Experience: The persilylation of the guanine derivative is a critical step to enhance its solubility in organic solvents and to activate the N9 position for the subsequent glycosylation reaction. BSA is a powerful silylating agent that efficiently silylates the exocyclic amino group and the lactam function of guanine.
Protocol:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 8-bromoguanine (1.0 eq).
-
Add anhydrous acetonitrile to the flask.
-
Add N,O-Bis(trimethylsilyl)acetamide (BSA) (3.0 eq) to the suspension.
-
Heat the mixture to reflux (approximately 80-85 °C) with stirring until the solution becomes clear. This typically takes 2-4 hours.
-
Cool the reaction mixture to room temperature. The persilylated 8-bromoguanine is used in the next step without isolation.
Step 2: Glycosylation of Persilylated 8-Bromoguanine
Expertise & Experience: The Vorbrüggen glycosylation is a reliable method for the formation of the N-glycosidic bond.[9] The use of a Lewis acid catalyst, such as TMSOTf, activates the anomeric center of the sugar, facilitating nucleophilic attack by the N9 of the silylated guanine base. Anhydrous conditions are crucial to prevent hydrolysis of the silyl ethers and the activated sugar intermediate.
Protocol:
-
To a separate dry round-bottom flask under an inert atmosphere, dissolve this compound (1.2 eq) in anhydrous 1,2-dichloroethane (DCE).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 eq) to the solution of the sugar. Stir for 15 minutes at 0 °C.
-
To this activated sugar solution, add the solution of persilylated 8-bromoguanine from Step 1 via cannula.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C.
-
Monitor the reaction progress by TLC (e.g., using a 5-10% methanol in dichloromethane mobile phase). The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the protected 8-bromo-2'-deoxyguanosine derivative.
Step 3: Suzuki Cross-Coupling for Fluorophore Installation
Expertise & Experience: The C8 position of the guanine base is an ideal site for modification as it does not directly participate in Watson-Crick base pairing.[3] The Suzuki cross-coupling reaction is a versatile and efficient method for forming carbon-carbon bonds. The choice of a palladium catalyst and a suitable base is critical for achieving a high yield. In this example, we use 4-pyrenylboronic acid to introduce the highly fluorescent pyrene moiety.[4]
Protocol:
-
To a round-bottom flask, add the protected 8-bromo-2'-deoxyguanosine derivative from Step 2 (1.0 eq), 4-pyrenylboronic acid (1.5 eq), and sodium carbonate (Na₂CO₃) (3.0 eq).
-
Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) as the solvent.
-
Degas the mixture by bubbling argon through the solution for 20-30 minutes.
-
Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 eq), to the reaction mixture under an inert atmosphere.
-
Heat the reaction to reflux (approximately 90-100 °C) and stir for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by silica gel column chromatography to yield the protected fluorescent guanosine analogue.
Step 4: Deprotection of the Toluoyl Groups
Expertise & Experience: The final step involves the removal of the toluoyl protecting groups from the 3' and 5' hydroxyls of the deoxyribose sugar. A solution of sodium methoxide in methanol is a standard and effective reagent for this transesterification reaction.[10] The reaction is typically fast and clean.
Protocol:
-
Dissolve the protected fluorescent guanosine analogue from Step 3 in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol (e.g., 0.5 M solution, 0.5 eq per ester group) to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is usually complete within 1-3 hours.
-
Upon completion, neutralize the reaction with a weak acid, such as acetic acid or an acidic ion-exchange resin (e.g., Dowex 50W-X8).
-
Filter off the resin (if used) and concentrate the solution under reduced pressure.
-
Purify the final product by silica gel column chromatography, typically using a gradient of methanol in dichloromethane, to obtain the pure fluorescent guanosine analogue.
Caption: Detailed step-by-step experimental workflow.
Data and Expected Results
The following table summarizes the expected outcomes and key analytical data for the synthesized compounds.
| Step | Compound | Expected Yield | TLC Rf Value (Mobile Phase) | Key Analytical Data |
| 2 | Protected 8-bromo-2'-deoxyguanosine | 60-75% | 0.4 (50% EtOAc in Hexanes) | ¹H NMR: Characteristic signals for toluoyl and deoxyribose protons. MS (ESI+): [M+H]⁺ corresponding to the molecular weight. |
| 3 | Protected fluorescent guanosine analogue | 50-65% | 0.3 (50% EtOAc in Hexanes) | ¹H NMR: Appearance of signals from the pyrene moiety. MS (ESI+): [M+H]⁺ corresponding to the molecular weight. |
| 4 | Final fluorescent guanosine analogue | 80-95% | 0.2 (10% MeOH in DCM) | ¹H NMR: Disappearance of toluoyl proton signals. MS (ESI+): [M+H]⁺ corresponding to the molecular weight. Fluorescence Spectroscopy: Excitation and emission maxima characteristic of the pyrene fluorophore. |
Trustworthiness: A Self-Validating System
The robustness of this protocol is ensured by several key features that allow for self-validation at each stage:
-
Chromatographic Monitoring: The progress of each reaction can be reliably monitored by TLC, allowing for precise determination of reaction completion and minimizing the formation of side products.
-
Spectroscopic Characterization: The identity and purity of the intermediates and the final product can be unequivocally confirmed by standard spectroscopic techniques (NMR and Mass Spectrometry).
-
Fluorescence as a Final Check: The successful synthesis of the final product will be immediately evident from its characteristic fluorescence, providing a qualitative and quantitative measure of success.[11]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield in glycosylation step | Incomplete silylation of guanine; presence of moisture. | Ensure 8-bromoguanine is completely dissolved during silylation. Use freshly distilled anhydrous solvents. |
| Multiple spots on TLC after glycosylation | Formation of N7-glycosylated isomer. | Optimize reaction temperature and catalyst concentration. The N9 isomer is typically the thermodynamically favored product. Careful chromatographic purification is required. |
| Incomplete Suzuki coupling | Inactive catalyst; poor solubility of reagents. | Use fresh palladium catalyst. Ensure the reaction mixture is thoroughly degassed. A co-solvent may be needed to improve solubility. |
| Incomplete deprotection | Insufficient deprotection reagent; short reaction time. | Add a slight excess of sodium methoxide. Monitor the reaction carefully by TLC until all starting material is consumed. |
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the synthesis of a fluorescent guanosine analogue from this compound. The modular nature of the Suzuki cross-coupling step allows for the incorporation of a wide variety of fluorescent reporters, making this a versatile strategy for the development of novel molecular probes. The resulting fluorescent guanosine analogues are expected to find broad utility in the study of nucleic acid biology and in the development of new diagnostic and therapeutic agents.
References
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Barrio, J. R., Secrist, J. A., Chien, Y. -h., Jo Taylor, P., Robinson, J. L., & Leonard, N. J. (1973). Interactions of fluorescent analogs of adenine nucleotides with pyruvate kinase. FEBS Letters, 29(3), 215–218. [Link]
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Dumas, A., & Luedtke, N. W. (2011). Highly fluorescent guanosine mimics for folding and energy transfer studies. Nucleic Acids Research, 39(16), 7335–7344. [Link]
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Hawkins, M. E., Pfleiderer, W., Mazumder, A., Pommier, Y. G., & Balis, F. M. (1995). Incorporation of a fluorescent guanosine analog into oligonucleotides and its application to a real time assay for the HIV-1 integrase 3'-processing reaction. Nucleic Acids Research, 23(15), 2872–2880. [Link]
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Kim, T. W., Kool, E. T. (2005). A series of fluorescent 2'-deoxynucleosides that span the visible spectrum. Organic Letters, 7(18), 3945–3948. [Link]
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Sinkeldam, R. W., Greco, N. J., & Tor, Y. (2010). Fluorescent Analogs of Biomolecular Building Blocks: Design, Properties, and Applications. Chemical Reviews, 110(5), 2579–2619. [Link]
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Vorbrüggen, H., Krolikiewicz, K., & Bennua, B. (1981). Nucleoside Synthesis, XXXII. A New, Simple Synthesis of 2'-Deoxy-β-ribonucleosides. Chemische Berichte, 114(4), 1234-1255. [Link]
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Wanninger-Weiss, C., Valis, L., & Wagenknecht, H. A. (2008). Pyrene-modified guanosine as fluorescent probe for DNA modulated by charge transfer. Bioorganic & Medicinal Chemistry, 16(1), 100–106. [Link]
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Samaan, G. (2018). Synthetic nucleoside analogue fluorophores and antimicrobial agents. eScholarship, University of California. [Link]
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Talite, M. J., et al. (2020). What makes thienoguanosine an outstanding fluorescent DNA probe? Communications Chemistry, 3(1), 1-10. [Link]
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Hawkins, M. E., et al. (1995). Incorporation of a fluorescent guanosine analog into oligonucleotides and its application to a real time assay for the HIV-1 integrase 3'-processing reaction. Nucleic Acids Research, 23(15), 2872–2880. [Link]
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Loecher, M., et al. (2021). Emissive Guanosine Analog Applicable for Real-Time Live Cell Imaging. Journal of the American Chemical Society, 143(4), 1836–1841. [Link]
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Dumas, A., & Luedtke, N. W. (2011). Highly fluorescent guanosine mimics for folding and energy transfer studies. Nucleic Acids Research, 39(16), 7335–7344. [Link]
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Talite, M. J., et al. (2020). What makes thienoguanosine an outstanding fluorescent DNA probe?. Communications Chemistry, 3(1), 1-10. [Link]
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Li, Y., et al. (2010). Synthesis of fluorescent nucleoside analogs as probes for 2'-deoxyribonucleoside kinases. Bioorganic & Medicinal Chemistry Letters, 20(3), 841-844. [Link]
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Li, Y., et al. (2010). Synthesis of fluorescent nucleoside analogs as probes for 2'-deoxyribonucleoside kinases. Bioorganic & medicinal chemistry letters, 20(3), 841–844. [Link]
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Wanninger-Weiss, C., Valis, L., & Wagenknecht, H. A. (2008). Pyrene-modified guanosine as fluorescent probe for DNA modulated by charge transfer. Bioorganic & medicinal chemistry, 16(1), 100–106. [Link]
-
Dumas, A., & Luedtke, N. W. (2011). Highly fluorescent guanosine mimics for folding and energy transfer studies. Nucleic acids research, 39(16), 7335–7344. [Link]
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Loecher, M., et al. (2021). Emissive Guanosine Analog Applicable for Real-Time Live Cell Imaging. ACS chemical biology, 16(10), 1836–1841. [Link]
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Samaan, G. (2018). Synthetic nucleoside analogue fluorophores and antimicrobial agents. UC San Diego. [Link]
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Talite, M. J., et al. (2020). What makes thienoguanosine an outstanding fluorescent DNA probe?. Communications Chemistry, 3(1), 1-10. [Link]
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Cadet, J., et al. (2015). Guanine oxidation: a new player in the epigenetic control of gene expression. Mutation Research/Reviews in Mutation Research, 764, 18-35. [Link]
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Vorbrüggen, H., et al. (1981). Nucleoside Synthesis, XXXII. A New, Simple Synthesis of 2'-Deoxy-β-ribonucleosides. Chemische Berichte, 114(4), 1234-1255. [Link]
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Kazimierczuk, Z., et al. (1984). High-yield regioselective synthesis of 9-glycosyl guanine nucleosides and analogues via coupling with 2-N-acetyl-6-O-diphenylcarbamoylguanine. Journal of the American Chemical Society, 106(21), 6379-6382. [Link]
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Beilstein, T., et al. (2022). Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions. The Journal of Organic Chemistry, 87(22), 14943-14952. [Link]
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Enzymatic Synthesis of 2-deoxy-α-D-ribose 1-phosphate: A Detailed Guide for Researchers
Introduction: The Pivotal Role of 2-deoxy-α-D-ribose 1-phosphate in Modern Drug Development
2-deoxy-α-D-ribose 1-phosphate (dR1P) is a cornerstone intermediate in the salvage pathway of nucleosides and a critical precursor in the synthesis of a wide array of therapeutic nucleoside analogues. These analogues form the backbone of numerous antiviral and anticancer drugs. The precise stereochemistry of dR1P makes it an invaluable chiral building block, yet its chemical synthesis is often hampered by low yields and the need for extensive protection and deprotection steps, which are both time-consuming and environmentally taxing.
Enzymatic synthesis offers an elegant and efficient alternative, leveraging the high chemo-, regio-, and stereoselectivity of biocatalysts to produce the desired α-anomer of dR1P with high purity and yield. This application note provides a comprehensive guide to the two primary enzymatic strategies for dR1P synthesis, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these methods, provide detailed, field-proven protocols, and offer insights into the critical parameters that ensure reproducible success.
Strategic Approaches to Enzymatic dR1P Synthesis
Two principal enzymatic routes have emerged as the most effective for the synthesis of 2-deoxy-α-D-ribose 1-phosphate:
-
Phosphorolysis of Deoxynucleosides using Purine Nucleoside Phosphorylase (PNP): This is a direct and highly efficient method that utilizes a nucleoside phosphorylase to cleave the glycosidic bond of a purine deoxynucleoside in the presence of inorganic phosphate.
-
Aldol Condensation using Deoxyribose-5-phosphate Aldolase (DERA) in a Multi-Enzyme Cascade: This approach builds the deoxyribose backbone from smaller, achiral precursors (acetaldehyde and glyceraldehyde-3-phosphate) and involves a series of enzymatic transformations to yield dR1P.
This guide will provide a detailed exploration of both methodologies, empowering researchers to select and implement the optimal strategy for their specific needs.
Method 1: Purine Nucleoside Phosphorylase (PNP)-Catalyzed Phosphorolysis
This is arguably the most straightforward and high-yielding method for dR1P synthesis. The core of this strategy is the reversible reaction catalyzed by purine nucleoside phosphorylase (PNP), which cleaves the C-N glycosidic bond of a purine deoxynucleoside, transferring the deoxyribosyl moiety to an inorganic phosphate.
The "Why": Mechanistic Insights and Strategic Choices
The choice of substrate and enzyme is critical for the success of this synthesis.
-
The Enzyme: Purine Nucleoside Phosphorylase (PNP): PNPs (EC 2.4.2.1) are enzymes of the nucleoside salvage pathway that catalyze the reversible phosphorolysis of purine nucleosides to the corresponding purine base and α-D-ribose 1-phosphate or its deoxy variant.[1][2] The enzyme's active site is exquisitely tuned to produce the thermodynamically more stable α-anomer of the resulting sugar phosphate.
-
The Substrate: The Advantage of 7-methyl-2'-deoxyguanosine: While natural deoxynucleosides can be used, the reaction equilibrium often lies in favor of nucleoside synthesis, leading to low yields of dR1P. To overcome this thermodynamic hurdle, a modified substrate, 7-methyl-2'-deoxyguanosine, is employed.[3][4] The methylation at the N7 position of the guanine base renders the resulting 7-methylguanine a very poor substrate for the reverse reaction. This effectively makes the phosphorolysis practically irreversible, driving the reaction to near-quantitative conversion to dR1P.[3]
Visualizing the PNP-Catalyzed Reaction
Caption: PNP-catalyzed irreversible synthesis of dR1P.
Detailed Protocol for PNP-Based Synthesis of dR1P
This protocol is adapted from the highly efficient method described by Varizhuk et al. (2022).[3]
Materials:
-
7-methyl-2'-deoxyguanosine hydroiodide
-
Purine Nucleoside Phosphorylase (PNP) from E. coli or other suitable source
-
Bis(cyclohexylammonium) hydrogen phosphate
-
Barium chloride dihydrate
-
Cyclohexylamine
-
Methanol
-
Acetone
-
Deionized water
Equipment:
-
Reaction vessel (e.g., glass beaker or flask)
-
Magnetic stirrer and stir bar
-
pH meter
-
Centrifuge and centrifuge tubes
-
Lyophilizer (optional)
-
HPLC system for analysis
Reaction Setup:
| Component | Concentration | Role |
| 7-methyl-2'-deoxyguanosine | 20-50 mM | Deoxyribose donor |
| Bis(cyclohexylammonium) hydrogen phosphate | 1.2 equivalents | Phosphate source |
| Purine Nucleoside Phosphorylase (PNP) | 1-5 U/mL | Biocatalyst |
| Reaction Buffer | 50 mM Tris-HCl, pH 7.5 | Maintain optimal pH |
| Reaction Temperature | 37°C | Optimal for enzyme activity |
| Reaction Time | 4-24 hours | For complete conversion |
Step-by-Step Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, dissolve 7-methyl-2'-deoxyguanosine and bis(cyclohexylammonium) hydrogen phosphate in the reaction buffer.
-
Enzymatic Reaction Initiation: Add the purine nucleoside phosphorylase to the reaction mixture to initiate the phosphorolysis.
-
Incubation: Incubate the reaction mixture at 37°C with gentle stirring. Monitor the progress of the reaction by HPLC. The reaction is typically complete within 4-24 hours, as indicated by the disappearance of the starting material.
-
Enzyme Inactivation and Product Isolation (Barium Salt):
-
Heat the reaction mixture to 95°C for 5 minutes to denature and precipitate the enzyme.
-
Centrifuge the mixture to remove the precipitated enzyme.
-
To the supernatant, add a solution of barium chloride dihydrate to precipitate the dR1P as its barium salt.
-
Collect the precipitate by centrifugation, wash with water, methanol, and acetone, and then dry under vacuum.
-
-
Product Isolation (Cyclohexylammonium Salt):
-
Alternatively, after enzyme inactivation and removal, the product can be isolated as the more soluble bis(cyclohexylammonium) salt by lyophilization of the supernatant.
-
For higher purity, the product can be precipitated from the concentrated supernatant by the addition of acetone.
-
Method 2: DERA-Catalyzed Synthesis in a Multi-Enzyme Cascade
This method represents a biochemical retrosynthesis approach, constructing dR1P from simple, achiral precursors. It involves a cascade of enzymatic reactions, with deoxyribose-5-phosphate aldolase (DERA) playing the central role in forming the carbon backbone of the deoxyribose sugar.
The "Why": A Cascade of Controlled Transformations
This strategy is particularly elegant as it builds a complex chiral molecule from simple starting materials.
-
The Key Player: Deoxyribose-5-phosphate Aldolase (DERA): DERA (EC 4.1.2.4) catalyzes the reversible aldol condensation of acetaldehyde and D-glyceraldehyde-3-phosphate (G3P) to form 2-deoxy-D-ribose-5-phosphate (dR5P).[5] This reaction is highly stereoselective.
-
The Cascade: To produce dR1P, the DERA-catalyzed reaction is integrated into a multi-enzyme cascade. A typical cascade involves:
-
G3P Generation: G3P can be generated from more readily available precursors like dihydroxyacetone phosphate (DHAP) using triosephosphate isomerase, or from fructose-1,6-bisphosphate using aldolase.
-
DERA-catalyzed Condensation: DERA then condenses G3P with acetaldehyde to form dR5P.
-
Isomerization: Phosphopentomutase (PPM) then catalyzes the intramolecular transfer of the phosphate group from the 5' to the 1' position, converting dR5P to the desired 2-deoxy-α-D-ribose 1-phosphate (dR1P).[3][6]
-
Visualizing the DERA-Catalyzed Cascade
Caption: Multi-enzyme cascade for dR1P synthesis.
Exemplary Protocol for DERA-Based Cascade Synthesis
This protocol outlines a one-pot synthesis of dR1P from DHAP and acetaldehyde, based on principles described in the literature.[6]
Materials:
-
Dihydroxyacetone phosphate (DHAP)
-
Acetaldehyde
-
Triosephosphate Isomerase (TPI)
-
Deoxyribose-5-phosphate Aldolase (DERA)
-
Phosphopentomutase (PPM)
-
Reaction Buffer (e.g., 100 mM HEPES, pH 8.0)
-
Magnesium chloride
-
Glucose-1,6-bisphosphate (as a cofactor for some PPMs)
Equipment:
-
Temperature-controlled reaction vessel
-
pH meter
-
HPLC system for monitoring
-
Purification system (e.g., ion-exchange chromatography)
Reaction Setup:
| Component | Concentration | Role |
| Dihydroxyacetone phosphate (DHAP) | 100-200 mM | G3P precursor |
| Acetaldehyde | 1.5-2.0 equivalents | Carbon source |
| Triosephosphate Isomerase (TPI) | 10-20 U/mL | DHAP to G3P conversion |
| Deoxyribose-5-phosphate Aldolase (DERA) | 20-50 U/mL | C-C bond formation |
| Phosphopentomutase (PPM) | 10-20 U/mL | Isomerization to dR1P |
| Reaction Buffer | 100 mM HEPES, pH 8.0 | Optimal pH for DERA |
| MgCl₂ | 5 mM | Cofactor for PPM |
| Glucose-1,6-bisphosphate | 0.1 mM | Cofactor for PPM |
| Reaction Temperature | 25-37°C | Compromise for enzyme stability |
| Reaction Time | 12-48 hours | For cascade completion |
Step-by-Step Procedure:
-
Reaction Mixture Preparation: In a temperature-controlled vessel, combine the reaction buffer, DHAP, MgCl₂, and glucose-1,6-bisphosphate.
-
Enzyme Addition: Add the three enzymes (TPI, DERA, and PPM) to the reaction mixture.
-
Acetaldehyde Addition: Slowly add acetaldehyde to the reaction mixture. A gradual addition can mitigate potential enzyme inhibition by high concentrations of acetaldehyde.
-
Incubation and Monitoring: Incubate the reaction at the chosen temperature with gentle agitation. Monitor the formation of dR1P and the consumption of precursors by HPLC.
-
Reaction Termination and Enzyme Removal: Once the reaction has reached completion or a desired endpoint, terminate it by heat inactivation (if enzymes are not thermostable) or by adding a quenching agent like perchloric acid followed by neutralization. Remove precipitated proteins by centrifugation.
-
Purification: The dR1P in the supernatant can be purified using techniques such as ion-exchange chromatography to separate it from residual substrates, intermediates, and buffer components.
Product Analysis and Characterization
Accurate analysis of the reaction progress and characterization of the final product are essential for validating the success of the synthesis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary tool for monitoring the reaction.
-
Column: A strong anion-exchange (SAX) column is typically used to separate the phosphorylated sugars.
-
Mobile Phase: A gradient of a phosphate buffer (e.g., potassium phosphate) is commonly employed for elution.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or a refractive index (RI) detector can be used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for confirming the structure and stereochemistry of the final product.
-
¹H NMR: Provides information on the proton environment, confirming the deoxyribose structure.
-
³¹P NMR: A single peak confirms the presence of the phosphate group.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
The anomeric proton (H-1) signal in the ¹H NMR spectrum is particularly diagnostic for confirming the α-configuration of the 1-phosphate group.
Troubleshooting and Expert Insights
-
Low Yields in PNP Synthesis: Ensure the complete irreversibility of the reaction by using 7-methylated purine deoxynucleosides. Check the activity of your PNP enzyme preparation.
-
Enzyme Inhibition in DERA Cascade: Acetaldehyde can be inhibitory to enzymes at high concentrations. Consider fed-batch addition of acetaldehyde or using whole-cell biocatalysts which can exhibit higher tolerance.[6]
-
Incomplete Conversion: Optimize enzyme concentrations and reaction time. Ensure all necessary cofactors are present in the DERA cascade.
-
Purification Challenges: The barium salt of dR1P has low water solubility, which aids in its precipitation but can be a challenge for downstream applications. The cyclohexylammonium salt offers better solubility. Ion-exchange chromatography is a robust method for obtaining high-purity dR1P from the DERA cascade.
Conclusion
The enzymatic synthesis of 2-deoxy-α-D-ribose 1-phosphate represents a powerful convergence of biocatalysis and pharmaceutical science. The PNP-catalyzed phosphorolysis of 7-methyl-2'-deoxyguanosine offers a direct, high-yield route to dR1P, while the DERA-based multi-enzyme cascade provides an elegant bottom-up synthesis from simple precursors. By understanding the mechanistic principles behind these methods and adhering to meticulously designed protocols, researchers can reliably produce this vital intermediate, accelerating the development of next-generation nucleoside-based therapeutics.
References
-
Varizhuk, I. V., Oslovsky, V. E., Solyev, P. N., Drenichev, M. S., & Mikhailov, S. N. (2022). Synthesis of α-D-Ribose 1-Phosphate and 2-Deoxy-α-D-Ribose 1-Phosphate Via Enzymatic Phosphorolysis of 7-Methylguanosine and 7-Methyldeoxyguanosine. Current Protocols, 2(1), e347. [Link]
-
Horinouchi, N., Ogawa, J., Kawano, T., Sakai, T., Saito, K., Matsumoto, S., Sasaki, M., Mikami, Y., & Shimizu, S. (2006). Microbial production of 2'-deoxyribonucleosides from simple materials, glucose, acetaldehyde, and a nucleobase, through the reverse reactions of 2'-deoxyribonucleoside degradation and the glycolytic pathway. Applied Microbiology and Biotechnology, 70(2), 189-195. [Link]
-
Niiranen, L., & Salo, H. (2021). Current state of and need for enzyme engineering of 2-deoxy-D-ribose 5-phosphate aldolases and its impact. Applied Microbiology and Biotechnology, 105(19), 7169-7185. [Link]
-
Bzowska, A., Kulikowska, E., & Shugar, D. (2000). Purine nucleoside phosphorylases: properties, functions, and clinical aspects. Pharmacology & therapeutics, 88(3), 349-425. [Link]
-
Koellner, G., Bzowska, A., Wielgus-Kutrowska, B., Sihver, L., Shugar, D., & Martin, J. (1997). Purine nucleoside phosphorylase. 2. Catalytic mechanism. Biochemistry, 36(40), 12005-12015. [Link]
-
Kulikova, I. V., Drenichev, M. S., Solyev, P. N., Alexeev, C. S., & Mikhailov, S. N. (2019). Enzymatic Synthesis of 2‐Deoxyribose 1‐Phosphate and Ribose 1 Phosphate and Subsequent Preparation of Nucleosides. European Journal of Organic Chemistry, 2019(41), 6999-7004. [Link]
-
Dudkina, E. V., Drenichev, M. S., Solyev, P. N., Miroshnikov, A. I., & Mikhailov, S. N. (2021). Multi-Enzymatic Cascades in the Synthesis of Modified Nucleosides: Comparison of the Thermophilic and Mesophilic Pathways. International Journal of Molecular Sciences, 22(8), 4108. [Link]
-
Mikhailov, S. N., Efimtseva, E. V., Fomicheva, M. V., & Rodionov, A. S. (2019). 7-Methyl-2′-deoxyguanosine as a donor of 2-deoxyribose in enzymatic transglycosylation. Mendeleev Communications, 29(2), 221-222. [Link]
Sources
- 1. Synthesis of α-D-Ribose 1-Phosphate and 2-Deoxy-α-D-Ribose 1-Phosphate Via Enzymatic Phosphorolysis of 7-Methylguanosine and 7-Methyldeoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Biochemical retrosynthesis of 2'-deoxyribonucleosides from glucose, acetaldehyde, and a nucleobase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Current state of and need for enzyme engineering of 2-deoxy-D-ribose 5-phosphate aldolases and its impact - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Strategic Protection of 2-deoxy-D-ribose for Advanced Synthesis
Abstract
The precise chemical manipulation of 2-deoxy-D-ribose, the cornerstone of deoxyribonucleic acid (DNA), is fundamental to the synthesis of nucleoside analogues, antiviral drugs, and oligonucleotide therapeutics. Its poly-functional nature, featuring a primary (C5) and a secondary (C3) hydroxyl group of differing reactivity, alongside a reactive anomeric center (C1), necessitates a robust and highly selective protecting group strategy. This guide provides an in-depth analysis of field-proven strategies for the orthogonal protection of 2-deoxy-D-ribose, offering detailed experimental protocols and the causal logic behind methodological choices to empower researchers in drug development and synthetic chemistry.
Introduction: The Synthetic Challenge of 2-deoxy-D-ribose
2-deoxy-D-ribose is a critical precursor in the synthesis of a vast array of biologically significant molecules. The core challenge in its utilization lies in differentiating its hydroxyl groups to achieve regioselective modification. The primary C5 hydroxyl (5'-OH) is sterically more accessible and nucleophilic than the secondary C3 hydroxyl (3'-OH). This inherent reactivity difference is the cornerstone of most selective protection schemes. A successful strategy must allow for:
-
Selective protection of the 5'-OH, leaving the 3'-OH free for subsequent reactions.
-
Protection of the remaining 3'-OH with a group that is stable under the conditions required for further modifications.
-
Activation of the anomeric C1 position to facilitate the crucial glycosylation reaction with a nucleobase.
-
Orthogonal deprotection , allowing for the sequential and selective removal of each protecting group without affecting others, which is paramount for complex synthetic routes.[1]
This document outlines the strategic application of silyl ethers and acyl esters to achieve these goals, culminating in the preparation of a key intermediate for nucleoside synthesis.
The Strategic Workflow: An Overview
The most common and effective strategy involves a three-stage process: first, the selective protection of the most reactive 5'-OH; second, protection of the 3'-OH; and third, activation of the anomeric C1 position for coupling reactions. This workflow ensures that each reactive site is addressed in a controlled manner, preventing unwanted side reactions.
Figure 1: A generalized workflow for the strategic protection and activation of 2-deoxy-D-ribose.
Stage 1: Selective Protection of the Primary 5'-Hydroxyl Group
The higher reactivity and lower steric hindrance of the primary 5'-OH allow for its selective protection in the presence of the secondary 3'-OH. Sterically demanding silyl ethers are the reagents of choice for this transformation.
Causality Behind Experimental Choice:
-
Reagent: tert-Butyldimethylsilyl chloride (TBDMS-Cl) is ideal. Its bulky tert-butyl group provides the necessary steric hindrance to react preferentially at the less crowded primary C5 position.
-
Base: Imidazole or pyridine is used as a base to neutralize the HCl byproduct generated during the reaction. Imidazole often acts as a catalyst, accelerating the silylation process.
-
Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or pyridine are used to dissolve the sugar and reagents.
Protocol 1: Selective Silylation of 5'-OH of 2-deoxy-D-ribose
This protocol details the regioselective protection of the 5'-hydroxyl group using TBDMS-Cl.
Materials:
-
2-deoxy-D-ribose
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-deoxy-D-ribose (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) to the solution and stir until it dissolves completely.
-
Add TBDMS-Cl (1.1 eq) portion-wise to the solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield 5-O-(tert-butyldimethylsilyl)-2-deoxy-D-ribose.
Stage 2: Protection of the Secondary 3'-Hydroxyl Group
Once the 5'-OH is protected, the 3'-OH can be functionalized. Acyl groups, such as benzoyl (Bz) or p-toluoyl (Tol), are commonly used. These groups are robust and can act as participating groups in subsequent glycosylation reactions, often influencing the stereochemical outcome.
Causality Behind Experimental Choice:
-
Reagent: Benzoyl chloride (Bz-Cl) or p-toluoyl chloride are effective acylating agents. The resulting ester is stable to a wide range of reaction conditions, including the mildly acidic conditions sometimes used for silyl ether deprotection.
-
Base: Pyridine is typically used as both the solvent and the base to scavenge the HCl generated. 4-Dimethylaminopyridine (DMAP) can be added in catalytic amounts to accelerate the reaction.
Figure 2: Reaction scheme for the protection of the 3'-OH group.
Protocol 2: Benzoylation of the 3'-OH Group
Materials:
-
5-O-(tert-butyldimethylsilyl)-2-deoxy-D-ribose (from Protocol 1)
-
Benzoyl chloride (Bz-Cl)
-
Anhydrous pyridine
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM)
-
1 M aqueous HCl
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the 5'-O-silylated sugar (1.0 eq) in anhydrous pyridine in a dry flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a catalytic amount of DMAP.
-
Slowly add benzoyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and cool to 0 °C.
-
Carefully add 1 M HCl to neutralize the excess pyridine.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product, 3-O-benzoyl-5-O-(tert-butyldimethylsilyl)-2-deoxy-D-ribose, is often of sufficient purity for the next step or can be purified by silica gel chromatography if necessary.
Stage 3: Anomeric Activation for Glycosylation
With both hydroxyl groups protected, the anomeric C1 position must be activated to create a suitable glycosyl donor for nucleoside synthesis. A common method is the conversion of the anomeric hydroxyl into a glycosyl halide, such as a chloride. The resulting compound, often referred to as Hoffer's chloride when protected with toluoyl groups, is a highly reactive electrophile.[2][3]
Protocol 3: Preparation of 2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranosyl Chloride
This protocol describes the preparation of a classic glycosyl donor starting from the fully acylated 2-deoxy-D-ribose.
Materials:
-
1-O-acetyl-2-deoxy-3,5-di-O-p-toluoyl-D-ribofuranose (prepared by acetylation of the di-toluoyl protected sugar)
-
Anhydrous diethyl ether (Et₂O) or Dichloromethane (DCM)
-
Anhydrous Hydrogen Chloride (HCl) gas or a saturated solution of HCl in Et₂O/DCM
-
Anhydrous calcium chloride (CaCl₂) drying tube
Procedure:
-
Dissolve the starting 1-O-acetyl sugar (1.0 eq) in anhydrous Et₂O or DCM in a flask equipped with a magnetic stirrer and a drying tube.
-
Cool the solution to 0 °C.
-
Bubble anhydrous HCl gas through the solution for 30-60 minutes, or add a pre-made saturated solution of HCl in the reaction solvent. The reaction should be monitored carefully by TLC.
-
Once the starting material is consumed, purge the solution with dry nitrogen gas to remove excess HCl.
-
Concentrate the solution under reduced pressure at a low temperature (<30 °C).
-
The resulting 2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranosyl chloride is often obtained as a syrup or a solid.[2] It is highly moisture-sensitive and is typically used immediately in the subsequent glycosylation step without further purification.
This activated sugar is a key component in the Vorbrüggen glycosylation , where it reacts with a silylated nucleobase in the presence of a Lewis acid (e.g., SnCl₄ or TMSOTf) to form the desired N-glycosidic bond, yielding the protected nucleoside.[4][5][6]
Orthogonal Deprotection Strategies
The power of this strategy lies in the orthogonal nature of the protecting groups. The silyl ether at C5 is labile to fluoride ions and acidic conditions, while the acyl ester at C3 is stable to acid but cleaved by basic conditions.[1] This allows for selective deprotection at either position.
| Protecting Group | Type | Stable To | Labile To (Cleavage Conditions) |
| TBDMS (tert-Butyldimethylsilyl) | Silyl Ether | Base, Hydrogenation, Mild Oxidation | Acid: Acetic acid (AcOH) in THF/H₂O; Fluoride: Tetrabutylammonium fluoride (TBAF) in THF.[5] |
| Bz (Benzoyl) / Tol (Toluoyl) | Acyl Ester | Acid, Hydrogenation, Fluoride ions | Base: Sodium methoxide (NaOMe) in Methanol (Zemplén deacylation); Aqueous ammonia (NH₄OH).[3] |
| Bn (Benzyl) | Ether | Acid, Base, Mild Redox | Hydrogenolysis: H₂, Pd/C.[7] |
Table 1: Stability and deprotection conditions for common hydroxyl protecting groups.
Protocol 4: Selective Deprotection of 5'-O-TBDMS Group
Materials:
-
3-O-Benzoyl-5-O-TBDMS-protected nucleoside
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the protected nucleoside (1.0 eq) in THF.
-
At room temperature, add TBAF solution (1.1 eq) dropwise.
-
Stir the reaction for 1-3 hours, monitoring by TLC.
-
Once complete, concentrate the mixture in vacuo.
-
Purify the residue by silica gel chromatography to isolate the 3'-O-benzoyl protected nucleoside.
Protocol 5: Deprotection of 3'-O-Benzoyl Group (Zemplén Deacylation)
Materials:
-
3'-O-Benzoyl protected nucleoside
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide (NaOMe), 0.1 M solution in MeOH
Procedure:
-
Dissolve the benzoylated nucleoside (1.0 eq) in anhydrous MeOH.
-
Add a catalytic amount of the NaOMe solution (e.g., 0.1 eq).
-
Stir at room temperature for 1-2 hours, monitoring by TLC. The reaction is typically rapid.
-
Neutralize the reaction by adding a few drops of acetic acid or an acidic ion-exchange resin (e.g., Dowex-50 H⁺).
-
Filter (if resin is used) and concentrate the solution.
-
Purify the product by chromatography or recrystallization.
Conclusion
The strategic and orthogonal application of protecting groups is indispensable for the chemical synthesis of modified 2-deoxy-D-ribose derivatives. By leveraging the inherent reactivity differences of the hydroxyl groups and selecting protecting groups with distinct chemical stabilities, researchers can achieve precise control over complex synthetic pathways. The silyl ether/acyl ester combination represents a robust, versatile, and widely adopted strategy, enabling the efficient construction of activated glycosyl donors that are pivotal for the development of novel nucleoside-based therapeutics. The protocols and rationale detailed herein provide a comprehensive framework for scientists engaged in this critical area of research.
References
-
Dhimitruka, I., & SantaLucia, J., Jr. (2006). Efficient Preparation of 2-Deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranosyl Chloride. Organic Preparations and Procedures International, 38(3), 335-338. [Link]
-
Pandey, R. K., et al. (2005). Development of a Novel Synthetic Process for 2-Deoxy-3,5-di-O-p-toluoyl-α-l-ribofuranosyl Chloride: A Versatile Intermediate in the Synthesis of 2'-Deoxy-l-ribonucleosides. Organic Process Research & Development, 9(4), 429-435. [Link]
-
Prakash, T. P., et al. (2005). An Efficient and Scalable Synthesis of 2-Deoxy-3,5-di-O-p-toluoyl-α-d-ribofuranosyl Chloride. Request PDF. [Link]
-
Pandey, R. K., et al. (2005). Development of a Novel Synthetic Process for 2-Deoxy-3,5-di-O-p-toluoyl-α-l-ribofuranosyl Chloride: A Versatile Intermediate in the Synthesis of 2'-Deoxy-l-ribonucleosides. ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic Chemistry Portal. [Link]
-
Henschke, J. P., et al. (2013). A Stereoselective Process for the Manufacture of a 2'-Deoxy-β-d-Ribonucleoside Using the Vorbrüggen Glycosylation. Organic Process Research & Development, 17(11), 1396-1404. [Link]
-
Henschke, J. P., et al. (2013). A Stereoselective Process for the Manufacture of a 2'-Deoxy-beta-D-Ribonucleoside Using the Vorbruggen Glycosylation. Request PDF. [Link]
-
Ness, R. K., et al. (1961). The Synthesis of Ribose and Nucleoside Derivatives. Madridge Journal of Organic and Polymer Chemistry. [Link]
-
Pereira, C. L., et al. (2020). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2'-methyladenosine using Vorbrüggen conditions. PeerJ, 8, e9368. [Link]
-
Gallier, F., et al. (2018). Synthesis of 2-C-Substituted 5-Deoxyglucals from d-Ribose: Access to 2-C-Substituted 5-Deoxyglycosides and -Nucleosides. Request PDF. [Link]
-
University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. University of Bristol, School of Chemistry. [Link]
-
De la Cruz, J., et al. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. The Journal of Organic Chemistry, 80(19), 9647-9654. [Link]
Sources
- 1. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-d-Ribonucleoside Using the Vorbrüggen Glycosylation | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside
Welcome to the technical support guide for the synthesis of Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.
Section 1: Foundational Knowledge & Reaction Overview
The synthesis of this compound is a cornerstone preparation for various nucleoside analogs used in antiviral and anticancer research. The absence of a hydroxyl group at the C-2 position introduces unique challenges, primarily related to the stability of intermediates and control of stereochemistry at the anomeric (C-1) center.[1][2]
Frequently Asked Question
Q1: What is the typical synthetic route for this compound?
The most common and established pathway, derived from the Hoffer method, involves a two-step process starting from 2-deoxy-D-ribose.[3]
-
Step 1: Fischer Glycosylation (Methanolysis): 2-deoxy-D-ribose is first reacted with methanol under acidic catalysis. This establishes the methyl glycoside at the anomeric center, resulting in a mixture of furanose and pyranose rings, primarily the desired 1-O-methyl-2-deoxy-α/β-D-ribofuranose.
-
Step 2: Toluoylation: The free hydroxyl groups at the C-3 and C-5 positions are then protected using p-toluoyl chloride in the presence of a base like pyridine or triethylamine. This reaction yields the target compound as a mixture of α and β anomers.
Diagram: Overall Synthetic Workflow
Caption: The two-step synthesis from 2-deoxy-D-ribose.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem Area: Low Yield in Toluoylation Step
Q2: My yield after the toluoylation step is consistently low (<60%). What are the most likely causes?
This is a common issue that can almost always be traced back to reagent quality, reaction conditions, or workup procedure.
-
Cause 1: Moisture Contamination: p-Toluoyl chloride is highly reactive towards water, hydrolyzing to the unreactive p-toluic acid. Any moisture in your solvent (e.g., pyridine, acetone) or on your glassware will consume the reagent and reduce the yield.
-
Solution: Always use anhydrous solvents. Dry glassware in an oven ( >100°C) for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.
-
-
Cause 2: Inefficient Base or Incorrect Stoichiometry: The reaction generates two equivalents of HCl, which must be neutralized by a base (e.g., pyridine, triethylamine). If the base is impure or used in insufficient quantity, the reaction mixture will become acidic, which can lead to side reactions or incomplete conversion.
-
Solution: Use freshly distilled pyridine or high-purity triethylamine. Ensure at least 2.2 equivalents of the base are used relative to the starting methyl ribofuranoside to neutralize the generated HCl and drive the reaction to completion.[3]
-
-
Cause 3: Formation of p-Toluic Anhydride: A significant side-product can be p-toluic anhydride, formed from the reaction of p-toluoyl chloride with p-toluic acid (from hydrolysis) or by reaction with the toluoyl-pyridinium intermediate.[4]
-
Solution: Adding the p-toluoyl chloride slowly to the cooled reaction mixture (0°C) can minimize the rate of side reactions relative to the desired esterification.
-
Problem Area: Product Purification
Q3: I'm struggling to separate the α and β anomers of the final product from impurities using column chromatography. What's an effective protocol?
Purification can be challenging due to the similar polarity of the anomers and certain byproducts.
-
Underlying Chemistry: The α and β anomers are diastereomers with small differences in their spatial arrangement, leading to slight polarity differences that can be exploited by chromatography.
-
Recommended Protocol: Flash column chromatography on silica gel is the standard method.[3]
-
Column Packing: Use a slurry of silica gel in a non-polar solvent like hexanes.
-
Elution Strategy: Begin eluting with pure hexanes to remove highly non-polar impurities, such as any remaining p-toluic anhydride. Gradually increase the polarity by introducing ethyl acetate. A common gradient is starting from 100% hexanes and moving to a 15:1 mixture of hexanes:ethyl acetate.[3]
-
Monitoring: Carefully monitor the fractions using Thin Layer Chromatography (TLC) with a more polar solvent system (e.g., 4:1 hexanes:ethyl acetate) to achieve better separation on the plate. The anomers will appear as two distinct, closely spaced spots.
-
Diagram: Troubleshooting Low Yield
Caption: Diagnostic workflow for low yield issues.
Problem Area: Synthesis of the Glycosyl Chloride Intermediate
Q4: I am synthesizing the target compound via the glycosyl chloride (Hoffer's chlorosugar). The chloride seems highly unstable. How can I improve its preparation and handling?
The intermediate, 2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranosyl chloride, is notoriously less stable than its 2-hydroxy counterparts. The electron-donating nature of the C2-H bond destabilizes the oxocarbenium ion intermediate, making the anomeric chloride more labile.
-
Improving Stability during Synthesis: A key improvement on the original Hoffer method is the treatment of the crude 1-O-methyl-3,5-di-O-p-toluoyl-2-deoxy-α/β-D-ribose with anhydrous HCl gas in a non-polar solvent like diethyl ether. This procedure can produce the chloride as a white solid that is significantly more stable and can be stored.[3][5]
-
Handling and Storage:
-
Anhydrous is Critical: The chloride will rapidly hydrolyze back to the hemiacetal in the presence of moisture. Handle it exclusively in a glovebox or under a stream of inert gas (nitrogen or argon).
-
Storage: Store the solid product under argon or nitrogen in a freezer at -20°C.[6] When properly prepared and stored, it can be stable indefinitely.[3][5]
-
Section 3: Detailed Experimental Protocols
The following protocols are based on established and optimized literature procedures.
Protocol 1: Synthesis of this compound[3]
This protocol details the second step of the synthesis, starting from commercially available or previously synthesized 1-O-methyl-2-deoxy-α/β-D-ribose.
-
Preparation:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 1-O-methyl-2-deoxy-α/β-D-ribose (1.0 eq).
-
Dissolve the starting material in anhydrous acetone (e.g., 0.03 mol in 50 mL).
-
Cool the solution to 0°C in an ice bath.
-
-
Reaction:
-
Slowly add triethylamine (Et₃N, 2.2 eq) to the cooled solution via syringe.
-
In a separate flask, prepare a solution of p-toluoyl chloride (2.0 eq) in anhydrous acetone.
-
Add the p-toluoyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
-
Workup:
-
Monitor the reaction by TLC (e.g., 4:1 hexanes:ethyl acetate) until the starting material is consumed.
-
Upon completion, a white precipitate of triethylamine hydrochloride (Et₃N·HCl) will have formed. Filter the reaction mixture through a pad of Celite to remove the salt.
-
Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure to obtain a crude oil.
-
-
Purification:
-
Purify the crude oil by flash column chromatography on silica gel as described in Q3 .
-
Combine the fractions containing the product and concentrate under reduced pressure to yield this compound as a viscous oil or sticky solid. The typical reported yield for this step is around 80%.[3]
-
Section 4: Data & Reference Tables
Table 1: Troubleshooting Summary
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Low Toluoylation Yield | Moisture contamination; Incorrect stoichiometry; Side-reaction (anhydride formation). | Use anhydrous solvents/glassware; Verify reagent purity and use >2.2 eq of base; Add acyl chloride slowly at 0°C. |
| Incomplete Reaction | Insufficient reaction time; Inactive reagents. | Monitor reaction by TLC until completion; Use fresh, high-purity p-toluoyl chloride and base. |
| Difficult Purification | Co-elution of anomers and byproducts. | Use a gradient elution (hexanes -> hexanes:EtOAc); Monitor fractions carefully with TLC. |
| Product Decomposition | Exposure to strong acid or base during workup. | Use mild workup conditions (e.g., saturated NaHCO₃ wash); Avoid prolonged exposure to harsh pH. |
Table 2: Recommended Reagent Stoichiometry (Toluoylation Step)
| Reagent | Molar Equivalents (eq) | Rationale |
| 1-O-Methyl-2-deoxy-ribofuranose | 1.0 | Limiting Reagent |
| p-Toluoyl Chloride | 2.0 - 2.1 | Stoichiometric amount for two hydroxyl groups. |
| Triethylamine (Et₃N) or Pyridine | > 2.2 | To neutralize the 2 equivalents of HCl generated.[3] |
References
- Dhimitruka, I., & SantaLucia, J., Jr. (2006). Efficient Preparation of 2-Deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranosyl Chloride.
-
Chou, T. S., et al. (2005). Development of a Novel Synthetic Process for 2-Deoxy-3,5-di-O-p-toluoyl-α-l-ribofuranosyl Chloride: A Versatile Intermediate in the Synthesis of 2'-Deoxy-l-ribonucleosides. Organic Process Research & Development, 9(4), 474-479. [Link]
-
ResearchGate. (n.d.). Efficient Preparation of 2-Deoxy-3,5-di-O-p-toluoyl-α-d-ribofuranosyl Chloride. Request PDF. [Link]
-
Bennett, C. S. (2017). An Improved Approach to the Direct Construction of 2-Deoxy-β-Linked Sugars: Applications to Oligosaccharide Synthesis. NIH Public Access. [Link]
-
Zhu, J., & Bennett, C. S. (2010). Stereoselective glycosylation reactions with 2-deoxyglucose: a computational study of some catalysts. PMC. [Link]
-
Crich, D., & Vinogradova, O. (2007). 2-Deoxy- and 2,6-Dideoxyglycosyl Bromides as Donors for the Synthesis of β-2-Deoxy- and β-2,6-Dideoxyglycosides. Organic Letters, 9(18), 3579-3582. [Link]
Sources
- 1. An Improved Approach to the Direct Construction of 2-Deoxy-β-Linked Sugars: Applications to Oligosaccharide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective glycosylation reactions with 2-deoxyglucose: a computational study of some catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. METHYL 2-DEOXY-3,5-DI-O-P-TOLUOYL-D-*RIB OFURANOSIDE | 4330-34-1 [amp.chemicalbook.com]
Technical Support Center: Synthesis of 2-Deoxy-D-Ribose Derivatives
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-deoxy-D-ribose derivatives. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to move beyond simple protocols and delve into the mechanistic reasoning behind common side reactions, providing you with the expert insights needed to optimize your synthetic routes.
FAQ 1: Anomeric Control & Glycosylation Issues
Question: "My glycosylation reaction is producing a nearly 1:1 mixture of α/β anomers. How can I improve the stereoselectivity for my desired anomer?"
Answer: This is a classic and critical challenge in the synthesis of 2-deoxynucleosides. The lack of a C2-substituent removes the possibility of neighboring group participation, which is the primary mechanism for achieving high stereoselectivity in the synthesis of ribonucleosides. Without this directing group, the oxocarbenium ion intermediate is planar and susceptible to nucleophilic attack from either the α or β face.
Several field-proven strategies can be employed to steer the reaction towards your desired anomer:
1. Leveraging Halogenose Donors (The Halogen Dance):
The choice of halogen at the anomeric position (C1) can significantly influence the stereochemical outcome. According to "Hard and Soft Acids and Bases" (HSAB) theory, a softer nucleophile (like the nitrogen of a silylated purine) will preferentially attack the softer electrophile.
-
For β-selectivity: Start with an α-chloro- or α-bromo-2-deoxyribosyl donor. The α-halide is thermodynamically more stable. Under SN2-like conditions (e.g., using sodium hydride to generate the nucleobase anion), the reaction proceeds with inversion of configuration to yield the β-anomer.
-
For α-selectivity: This is often more challenging. One approach involves using a β-iodosugar. The weak C-I bond can lead to an SN1-type reaction where the nucleobase attacks the oxocarbenium ion, often favoring the thermodynamically more stable α-anomer in certain solvent systems.
2. The Phenylthio Group Strategy (Controlling the Intermediate):
A more robust method for achieving high β-selectivity involves using a 1-phenylthio-2-deoxyribosyl donor. This approach, pioneered by Michael J. Robins, provides excellent control.
-
Mechanism: The thiophenyl group at C1 is activated by a thiophilic promoter (e.g., N-iodosuccinimide, NIS). This generates a more stable episulfonium ion intermediate rather than a free oxocarbenium ion. The bulky episulfonium ion effectively blocks the α-face, forcing the incoming nucleobase to attack from the β-face.
Troubleshooting Workflow: Improving Anomeric Selectivity
Caption: Troubleshooting logic for poor anomeric control.
FAQ 2: Glycosidic Bond Instability & Depurination
Question: "During my workup or purification steps (e.g., silica gel chromatography), I'm observing significant cleavage of my glycosidic bond, especially with purine nucleosides. What's happening?"
Answer: You are encountering acid-catalyzed hydrolysis of the N-glycosidic bond, a well-documented instability of 2'-deoxynucleosides, particularly purine derivatives (adenosine and guanosine).
-
Causality: The electron-withdrawing nature of the purine ring and the absence of the C2-hydroxyl group make the glycosidic bond highly susceptible to protonation. Once the purine nitrogen is protonated, the base becomes an excellent leaving group, leading to the formation of an oxocarbenium ion and the free nucleobase. Standard silica gel is inherently acidic and can catalyze this degradation during chromatography.
Solutions & Protocols
1. Neutralize Your Chromatography System:
Never run crude 2'-deoxypurine nucleosides on untreated silica gel.
Protocol 2: Preparation of Neutralized Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in your desired column solvent (e.g., Dichloromethane/Methanol).
-
Neutralization: For every 100 g of silica, add 1-2 mL of a neutralizing agent like triethylamine (Et₃N) or pyridine to the slurry.
-
Equilibration: Stir the slurry for 15-20 minutes to ensure the neutralizing agent is thoroughly distributed and has deactivated the acidic sites on the silica surface.
-
Packing: Pack your column with this neutralized slurry.
-
Eluent: Ensure your mobile phase is also doped with a small amount of the same base (e.g., 0.1-0.5% v/v) to maintain neutral conditions throughout the purification.
2. Alternative Purification Media:
If bond cleavage persists, consider using a less acidic stationary phase.
| Stationary Phase | Acidity Level | Recommended For | Notes |
| Standard Silica Gel | Acidic (pH ~4-5) | Pyrimidine nucleosides | Requires neutralization for purines. |
| Alumina (Neutral) | Neutral (pH ~7) | Acid-sensitive compounds | May have different selectivity. |
| C18 Reverse-Phase Silica | Neutral | Polar compounds | Requires aqueous mobile phases. |
FAQ 3: Protecting Group Issues & Formation of Byproducts
Question: "After deprotection of my 3',5'-di-O-benzoyl-protected thymidine derivative, my yield is low, and I'm seeing a significant byproduct that I suspect is a glycal. Why did this happen?"
Answer: The formation of a glycal (a cyclic enol ether) is a classic byproduct resulting from an elimination side reaction, often occurring during the removal of protecting groups or under certain glycosylation conditions.
-
Mechanism of Formation: This is typically a base-catalyzed elimination. If your deprotection conditions are too harsh or not sufficiently controlled, a base can abstract the proton at C2. Concurrently, the protecting group at C3 (e.g., benzoyl) is eliminated, leading to the formation of a double bond between C1 and C2. This is particularly problematic with acyl-type protecting groups at C3.
Visualizing the Side Reaction
Caption: Pathway for base-catalyzed glycal formation.
Mitigation Strategies
-
Milder Deprotection Conditions: Avoid strong, non-nucleophilic bases. For acyl groups like benzoyl or acetyl, switch from sodium methoxide in methanol to milder, more controlled conditions.
-
Recommended: Catalytic potassium carbonate in methanol (K₂CO₃/MeOH) or ammonia in methanol (NH₃/MeOH) are highly effective for removing acyl groups with minimal risk of elimination.
-
-
Choice of Protecting Group: If elimination remains a persistent issue, consider using a C3 protecting group that is less prone to base-catalyzed elimination. Silyl ethers (e.g., TBDMS) are removed under acidic or fluoride-mediated conditions, which circumvents this specific side reaction pathway.
References
-
Title: The Quest for Stereoselectivity in the Synthesis of 2'-Deoxyribonucleosides Source: Chemical Reviews URL: [Link]
-
Title: A Short and Efficient Synthesis of 2'-Deoxy-β-ribonucleosides from 2-Deoxy-D-ribose Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Total Synthesis of 2'-Deoxy-β-D-ribonucleosides via 2-Deoxy-1-thiophenyl-β-D-ribofuranoside Derivatives Source: Nucleosides & Nucleotides URL: [Link]
-
Title: The Instability of the Glycosidic Bond of 2'-Deoxynucleosides in Acidic Media Source: Journal of the American Chemical Society URL: [Link]
-
Title: On the Mechanism of the Acid-Catalyzed Hydrolysis of the N-Glycosidic Bond of 2'-Deoxyadenosine and 2'-Deoxyguanosine Source: Helvetica Chimica Acta URL: [Link]
-
Title: Protecting Groups in Organic Synthesis Source: Wiley URL: [Link]
Technical Support Center: Optimization of Reaction Conditions for Glycosylation with 2-Deoxy Sugars
Welcome to the technical support center for the optimization of glycosylation reactions involving 2-deoxy sugars. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these crucial molecules. The absence of a participating group at the C-2 position presents unique challenges, often leading to issues with yield and stereoselectivity.[1][2][3][4][5][6][7] This resource provides in-depth troubleshooting advice and frequently asked questions to help you overcome common hurdles in your experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter during the glycosylation of 2-deoxy sugars, offering explanations and actionable solutions.
Question 1: My glycosylation reaction with a 2-deoxy sugar is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?
Underlying Principles: Low yields in 2-deoxy glycosylation can stem from several factors, primarily the instability of the glycosyl donor and the reactive intermediates.[1][7] Unlike sugars with a C-2 substituent, 2-deoxy sugars cannot form a stable acyl oxonium ion to facilitate the reaction. Instead, the reaction may proceed through a more reactive and less stable oxocarbenium ion, which is prone to decomposition or side reactions.[4][8] The choice of activating system (promoter), leaving group on the donor, and reaction conditions are therefore critical.
Troubleshooting Steps:
-
Evaluate the Glycosyl Donor's Stability and Leaving Group:
-
Glycosyl Halides (Bromides and Chlorides): These are highly reactive but can be unstable.[4][8] If you are using a glycosyl bromide or chloride, ensure it is freshly prepared and used immediately. Consider in situ generation to minimize decomposition.[1][9] Activation is typically achieved under Koenigs-Knorr conditions with silver salts (e.g., AgOTf, Ag₂CO₃) or by using halide ion catalysis.[4][8]
-
Thioglycosides: These donors are generally more stable than glycosyl halides and are widely used.[10] Activation requires a thiophilic promoter, such as N-iodosuccinimide (NIS) in combination with a catalytic amount of a Brønsted acid like triflic acid (TfOH) or a Lewis acid like BF₃·OEt₂.[4] The choice and stoichiometry of the promoter are crucial and may need optimization.
-
Glycosyl Trichloroacetimidates: These donors are activated by catalytic amounts of Lewis or Brønsted acids (e.g., TMSOTf, BF₃·OEt₂). They offer a good balance of reactivity and stability.[1]
-
Glycosyl Phosphates: These have emerged as effective donors, sometimes offering superior reactivity and selectivity.[1]
-
-
Optimize the Promoter/Activator System:
-
The choice of promoter is critical and is often paired with a specific glycosyl donor. For instance, with thioglycosides, common promoters include NIS/TfOH, dimethyl(methylthio)sulfonium triflate (DMTST), or iodonium dicollidine perchlorate (IDCP).[4]
-
For sensitive substrates, milder promoters like AgPF₆ with thioglycosides can be beneficial.[4]
-
The concentration of the promoter should be carefully controlled. An excess can lead to side reactions, while too little will result in an incomplete reaction.
-
-
Control the Reaction Temperature:
-
Many 2-deoxy glycosylation reactions require low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of the intermediates and minimize side reactions.[2][11]
-
A systematic study of the reaction temperature can be beneficial. A cryogenic flow reactor can be a powerful tool for rapidly optimizing the temperature for the reaction of the activated intermediate.[12]
-
-
Consider the Solvent:
-
The reaction solvent can significantly influence the outcome. Non-polar, non-coordinating solvents like dichloromethane (DCM) or toluene are common.
-
Ethereal solvents like diethyl ether or tetrahydrofuran (THF) can sometimes influence stereoselectivity.[2][13] However, their effect on 2-deoxy sugars may not be as pronounced as with other sugars due to the high reactivity of the intermediates.[4]
-
Question 2: I am struggling with poor stereoselectivity in my 2-deoxy glycosylation, obtaining a mixture of α and β anomers. How can I favor the formation of one anomer over the other?
Underlying Principles: Achieving high stereoselectivity is a central challenge in 2-deoxy glycosylation due to the absence of a C-2 participating group.[1][3][4][7] The stereochemical outcome is a delicate balance of several factors including the nature of the glycosyl donor and acceptor, the promoter, the solvent, the temperature, and the protecting groups on the sugar ring.[4] The reaction can proceed through various mechanisms, from Sₙ2-like displacement, which leads to inversion of the anomeric stereocenter, to an Sₙ1-like pathway involving a planar oxocarbenium ion, which can be attacked from either face, leading to a mixture of anomers.[8][12]
Strategies for Controlling Stereoselectivity:
To Favor the β-Anomer (1,2-cis for D-sugars):
-
Reagent-Controlled Methods: Certain reagent combinations are designed to favor β-selectivity. For example, the use of p-toluenesulfonyl chloride (TsCl) with a strong, non-nucleophilic base like potassium hexamethyldisilazide (KHMDS) can generate a glycosyl tosylate in situ, which can then undergo Sₙ2-like displacement by the acceptor nucleophile to give the β-glycoside.[11]
-
Anomeric O-Alkylation: This approach involves the direct alkylation of a 2-deoxy sugar-derived anomeric alkoxide with an electrophile, which typically proceeds with high β-selectivity.[2][14] This method often requires a free hydroxyl group at the C-3 position.[2][14]
-
Indirect Methods: These strategies involve installing a temporary participating group at C-2 (e.g., a thioacetyl group), performing the glycosylation to obtain the 1,2-trans product, and then removing the participating group in a subsequent step.[2][15] While effective, this adds extra steps to the synthesis.
To Favor the α-Anomer (1,2-trans for D-sugars):
-
The Anomeric Effect: The α-anomer is often the thermodynamically more stable product due to the anomeric effect.[16] Reactions that proceed under thermodynamic control, such as Fischer glycosylation with long reaction times, tend to favor the α-anomer.[16]
-
Halide Ion Catalysis: The use of glycosyl bromides with a halide ion source can promote the formation of the α-anomer.[4]
-
Protecting Group Effects: The choice of protecting groups on the sugar ring can influence stereoselectivity. For example, using a 3,4-O-carbonated donor has been shown to have an α-directing effect.[17] Electron-withdrawing protecting groups can "disarm" the donor, potentially influencing the reaction pathway.[1][18]
Experimental Protocol: Reagent-Controlled β-Glycosylation
This protocol is adapted from methodologies that utilize sulfonylating agents to promote β-selective glycosylation.[11]
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the 2-deoxy sugar donor (1.5-2.0 equivalents) and a proton scavenger such as 2,6-di-tert-butylpyridine (DTBP) in anhydrous THF at -78 °C.
-
Activation: Add a solution of p-toluenesulfonyl chloride (TsCl) in anhydrous THF to the donor solution and stir for 15-30 minutes.
-
Acceptor Addition: In a separate flask, dissolve the glycosyl acceptor (1.0 equivalent) in anhydrous THF and cool to -78 °C. Add a solution of potassium hexamethyldisilazide (KHMDS) to deprotonate the acceptor.
-
Glycosylation: Transfer the deprotonated acceptor solution to the activated donor solution via cannula.
-
Quenching and Workup: Allow the reaction to proceed at low temperature, monitoring by TLC. Once complete, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the role of protecting groups in 2-deoxy glycosylation, and how do I choose the right ones?
A1: Protecting groups play a crucial role beyond simply masking hydroxyl groups. They can influence the reactivity of the glycosyl donor (arming vs. disarming effects) and the stereochemical outcome of the glycosylation.[1][17]
-
Arming vs. Disarming: Electron-donating protecting groups (e.g., benzyl ethers) make the glycosyl donor more reactive ("armed"). Electron-withdrawing groups (e.g., esters like acetate or benzoate) make the donor less reactive ("disarmed").[18] For highly reactive 2-deoxy sugars, using disarming protecting groups can help to temper reactivity and favor a more controlled, stereoselective reaction pathway, often preventing the formation of an undesired Sₙ1-like mechanism.[1][18]
-
Conformational Effects: Certain protecting groups can lock the conformation of the pyranose ring, which can influence the facial selectivity of the attack on the oxocarbenium ion intermediate. For instance, a 4,6-O-benzylidene acetal can create a more rigid ring system.[17]
-
Remote Participation: While there is no C-2 participating group, protecting groups at other positions (e.g., C-3, C-4, or C-6) can sometimes exert a "remote participation" effect, influencing the stereoselectivity.[17][19] For example, a pivaloyl group at C-4 has been shown to enhance α-selectivity in some cases.[19]
Q2: Can I use Fischer glycosylation for 2-deoxy sugars?
A2: Fischer glycosylation, which involves reacting a sugar with an alcohol under acidic conditions, is generally not the preferred method for the synthesis of complex oligosaccharides containing 2-deoxy sugars.[16][20][21] The strongly acidic conditions and high temperatures can lead to the degradation of sensitive 2-deoxy sugars. Furthermore, the reaction is an equilibrium process that typically results in a mixture of anomers and ring-size isomers (pyranosides and furanosides), making it difficult to achieve high selectivity for a specific product.[16] While it can be used for the synthesis of simple alkyl glycosides, more modern and milder methods are generally employed for the synthesis of more complex structures.
Q3: What are the advantages of using glycals as precursors for 2-deoxy glycosyl donors?
A3: Glycals (1,2-unsaturated sugars) are versatile starting materials for the synthesis of 2-deoxy sugars. They can be readily converted into various glycosyl donors. For example, treatment of a glycal with an electrophile can lead to the formation of a 2-deoxy-2-haloglycosyl species, which can then be used in glycosylation reactions.[4] Additionally, glycals can be used to generate 2-deoxy glycosyl chlorides in situ for use in glycosylation reactions.[9] This approach avoids the isolation of potentially unstable intermediates.
Visualizations
Diagram 1: Decision-Making Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yields.
Diagram 2: General Reaction Scheme for 2-Deoxy Glycosylation
Caption: General scheme of a 2-deoxy glycosylation reaction.
Data Summary
Table 1: Common Promoters for Different 2-Deoxy Glycosyl Donors
| Glycosyl Donor Type | Leaving Group (LG) | Common Promoters/Activators |
| Glycosyl Halide | -Br, -Cl | AgOTf, Ag₂CO₃, Ag-zeolite[4][8] |
| Thioglycoside | -SPh, -SEt | NIS/TfOH, DMTST, IDCP, AgPF₆[4][10] |
| Trichloroacetimidate | -OC(=NH)CCl₃ | TMSOTf, BF₃·OEt₂[1] |
| Glycosyl Phosphate | -OP(O)(OPh)₂ | TMSOTf[1] |
| Hemiacetal | -OH | TsCl/KHMDS[11] |
References
-
Stereoselective Approaches to β-Linked 2-Deoxy Sugars - MDPI. (URL: [Link])
-
Recent developments in the stereoselective synthesis of deoxy glycosides | Carbohydrate Chemistry: Chemical and Biological Approaches, Volume 41 - Books. (URL: [Link])
-
Stereoselective glycosylation reactions with 2-deoxyglucose: a computational study of some catalysts - PMC - PubMed Central. (URL: [Link])
-
Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC - NIH. (URL: [Link])
-
Methods for 2-Deoxyglycoside Synthesis - PMC - NIH. (URL: [Link])
-
An Improved Approach to the Direct Construction of 2-Deoxy-β-Linked Sugars: Applications to Oligosaccharide Synthesis - NIH. (URL: [Link])
-
"Development Of Methods For The Synthesis Of 2-Deoxy Glycosides " by Connor Kennedy English - Digital Commons @ Wayne State. (URL: [Link])
-
Improvement of the stereoselectivity of the glycosylation reaction with 2-azido-2-deoxy-1-thioglucoside donors - PubMed. (URL: [Link])
-
Synthesis of 2-deoxyglycosides using donors with different protecting groups at O6 position. (URL: [Link])
-
Synthesis of 2-Deoxyglycosides with Exclusive β-Configuration Using 2-SAc Glycosyl Bromide Donors - MDPI. (URL: [Link])
-
Direct Synthesis of 2-Deoxy-β-Glycosides via Anomeric O -Alkylation with Secondary Electrophiles | Request PDF - ResearchGate. (URL: [Link])
-
Phenanthroline-Assisted Stereoselective Synthesis of 2-Deoxy Glycosides - PMC - NIH. (URL: [Link])
-
Recent advances in the synthesis of 2-deoxy-glycosides | Request PDF - ResearchGate. (URL: [Link])
-
Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research - PMC - NIH. (URL: [Link])
-
Stereoselective Approaches to β-Linked 2-Deoxy Sugars - PMC - NIH. (URL: [Link])
-
Stereospecific Synthesis of 2-Deoxy-2-fluoroglycosides via SN2 Glycosylation | CCS Chemistry - Chinese Chemical Society. (URL: [Link])
-
Methods for 2-Deoxyglycoside Synthesis | Chemical Reviews - ACS Publications. (URL: [Link])
-
β-Selective 2-Deoxy- and 2,6-Dideoxyglucosylations Catalyzed by Bis- Thioureas. - ChemRxiv. (URL: [Link])
-
Methods for 2-Deoxyglycoside Synthesis - ResearchGate. (URL: [Link])
-
Fischer glycosidation - Wikipedia. (URL: [Link])
-
Development of a Cryogenic Flow Reactor to Optimize Glycosylation Reactions Based on the Active Donor Intermediate - NIH. (URL: [Link])
-
Dual-Participation Protecting Group Solves the Anomeric Stereocontrol Problems in Glycosylation Reactions | Request PDF - ResearchGate. (URL: [Link])
-
Visualisation of the Fischer glycosylation with D-glucose (1) and longer bromoalcohols. (URL: [Link])
-
Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction - PMC - PubMed Central. (URL: [Link])
-
Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media - RSC Publishing. (URL: [Link])
-
Methods for 2-Deoxyglycoside Synthesis | Chemical Reviews - ACS Publications. (URL: [Link])
-
Investigating the stereo-directing effect of remote participating groups on selectivity in the 2-deoxyglycosylation of galactal - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
-
Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC - NIH. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Stereoselective glycosylation reactions with 2-deoxyglucose: a computational study of some catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Development Of Methods For The Synthesis Of 2-Deoxy Glycosides " by Connor Kennedy English [digitalcommons.wayne.edu]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselective Approaches to β-Linked 2-Deoxy Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Phenanthroline-Assisted Stereoselective Synthesis of 2-Deoxy Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Improved Approach to the Direct Construction of 2-Deoxy-β-Linked Sugars: Applications to Oligosaccharide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a Cryogenic Flow Reactor to Optimize Glycosylation Reactions Based on the Active Donor Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chinesechemsoc.org [chinesechemsoc.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Fischer glycosidation - Wikipedia [en.wikipedia.org]
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- 18. chemrxiv.org [chemrxiv.org]
- 19. Investigating the stereo-directing effect of remote participating groups on selectivity in the 2-deoxyglycosylation of galactal - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Protected Ribofuranosides
Welcome to the technical support center for the purification of protected ribofuranosides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these essential molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and practical, field-proven experience.
Introduction: The Purification Labyrinth of Protected Ribofuranosides
The synthesis of nucleoside analogs, critical components in antiviral and anticancer therapies, relies heavily on the use of protecting groups to mask reactive hydroxyl and amino functionalities.[1][2] While these protecting groups are indispensable for achieving regioselective synthesis, their presence introduces significant hurdles during purification. The inherent similarities in the physicochemical properties of protected ribofuranosides, their anomers, and various reaction byproducts often lead to co-elution, making their separation a formidable task.[3][4] This guide provides a structured approach to overcoming these challenges, ensuring the isolation of your target compound with the desired purity.
Troubleshooting Guide: Navigating Common Purification Pitfalls
This section addresses specific issues you may encounter during the purification of protected ribofuranosides in a question-and-answer format, providing not just solutions but also the underlying rationale.
Issue 1: Poor or No Separation of α and β Anomers
Question: My TLC and column chromatography are showing a single spot or broad, overlapping spots for what should be a mixture of α and β anomers of my protected ribofuranoside. How can I resolve them?
Underlying Cause: The separation of anomers is often challenging due to their subtle stereochemical differences, which translate to very similar polarities. The choice of stationary and mobile phases is critical to exploit these minor differences for effective separation. Anomerization, the interconversion between α and β forms in solution, can also contribute to peak broadening and poor separation, especially with unprotected or certain protected sugars.[5]
Solutions and Scientific Rationale:
-
Optimize Your Mobile Phase for Silica Gel Chromatography: A systematic approach to solvent system selection is paramount.
-
Start with a Binary System: A common starting point for normal-phase TLC is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate.
-
Fine-Tune Polarity: If the anomers are inseparable, a slight adjustment in the polarity of the mobile phase can often achieve separation. Adding a small percentage of a more polar solvent like methanol or a less polar one like dichloromethane can significantly alter the retention factors (Rf).
-
Employ Ternary Solvent Systems: For particularly stubborn separations, a three-component mobile phase can provide the necessary selectivity. For instance, a mixture of hexanes, ethyl acetate, and a small amount of methanol or isopropanol can enhance resolution. The addition of a third solvent can improve carbohydrate separation.[6][7]
-
-
Consider Alternative Stationary Phases:
-
Amino-propylated Silica: This stationary phase can offer different selectivity for hydroxyl-containing compounds compared to standard silica gel and may improve the separation of anomers.
-
Reverse-Phase Chromatography (HPLC): For some protected ribofuranosides, especially those with hydrophobic protecting groups, reverse-phase HPLC can provide excellent resolution. A typical mobile phase would be a gradient of acetonitrile in water or a buffer.[8]
-
-
Control Anomerization:
-
Maintain a Slightly Acidic pH: Both acidic and basic conditions can catalyze the ring-opening and closing that leads to anomerization. Keeping the pH of your solutions in the slightly acidic range (pH 4-6) can minimize this interconversion.[5]
-
Low-Temperature Purification: Running your column at a lower temperature can slow down the rate of anomerization.[5]
-
Workflow for Optimizing Anomer Separation:
Caption: Workflow for troubleshooting poor anomer separation.
Issue 2: On-Column Degradation of the Protected Ribofuranoside
Question: My TLC of the crude reaction mixture shows a clean product spot, but after column chromatography, I see new, often more polar, spots, and my yield is significantly lower than expected. What is happening on the column?
Underlying Cause: The silica gel stationary phase is weakly acidic and can catalyze the cleavage of acid-labile protecting groups, particularly silyl ethers like TBDMS.[9] This on-column deprotection leads to the formation of more polar, partially deprotected species that are difficult to separate from the desired product and result in reduced yields.
Solutions and Scientific Rationale:
-
Deactivate the Silica Gel:
-
Triethylamine Treatment: Before packing your column, you can rinse the silica gel with a solvent mixture containing a small amount of triethylamine (e.g., 1% in your mobile phase) to neutralize the acidic sites.
-
Pre-equilibration: After packing, flush the column with your mobile phase containing a small amount of triethylamine to ensure the entire stationary phase is neutralized before loading your sample.
-
-
Choose a More Robust Protecting Group: If on-column degradation is a persistent issue, consider using a more stable protecting group for that specific hydroxyl. Benzyl ethers, for instance, are generally more stable to the acidic conditions of silica gel chromatography than silyl ethers.[3]
-
Minimize Contact Time:
-
Flash Chromatography: Utilize flash chromatography with applied pressure to speed up the elution and reduce the time your compound spends on the column.
-
Optimize Solvent System for Higher Rf: Aim for an Rf value of your target compound between 0.3 and 0.4 on your analytical TLC. This will ensure a reasonably fast elution from the column.
-
Experimental Protocol: Deactivating Silica Gel for Column Chromatography
-
Prepare the Slurry: In a fume hood, slurry the required amount of silica gel in the initial, least polar mobile phase you plan to use.
-
Add Triethylamine: To this slurry, add triethylamine to a final concentration of 0.5-1% (v/v).
-
Pack the Column: Pack the column with the treated silica gel slurry.
-
Equilibrate: Run several column volumes of the initial mobile phase (also containing 0.5-1% triethylamine) through the packed column until the eluent is clear and the column bed is stable.
-
Load and Elute: Load your sample and proceed with the chromatography as planned.
Issue 3: Difficulty Removing Protecting Group-Related Impurities
Question: After my silylation (e.g., TBDMS-Cl) or benzylation reaction, I'm struggling to remove impurities like excess silylating agent, imidazole, or benzyl alcohol from my product.
Underlying Cause: These impurities often have polarities that are close to the desired product, leading to co-elution during chromatography. An effective work-up procedure before chromatography is crucial to remove the bulk of these byproducts.
Solutions and Scientific Rationale:
For Silyl Ether Protection (e.g., TBDMS):
-
Aqueous Work-up: After the reaction, quench with water or a saturated aqueous solution of ammonium chloride. Extract your product into a non-polar organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine. This will remove water-soluble impurities like imidazole hydrochloride.[10]
-
Acidic Wash (with caution): A very dilute acidic wash (e.g., 0.1 M HCl) can help remove residual imidazole. However, be cautious as this can risk cleaving acid-labile protecting groups.
-
Chromatography: If impurities persist, they can often be separated by careful flash chromatography. Silylating agent byproducts are typically less polar than the desired product.
For Benzyl Ether Protection:
-
Aqueous Work-up: A standard aqueous work-up with water and brine washes will remove most water-soluble byproducts.
-
Removal of Benzyl Alcohol: If benzyl alcohol is a significant impurity, it can often be removed by chromatography. It is typically more polar than the benzylated ribofuranoside.
Decision Tree for Purification Strategy:
Caption: Decision tree for selecting a purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are some good starting solvent systems for TLC analysis of protected ribofuranosides?
A1: The optimal solvent system will depend on the specific protecting groups used. Here are some general starting points for normal-phase silica gel TLC:
-
Silyl-protected (e.g., TBDMS, TIPS): These are relatively non-polar. Start with a 10-30% ethyl acetate in hexanes mixture.
-
Acetyl-protected: Acetyl groups are more polar than silyl groups. Begin with a 40-60% ethyl acetate in hexanes.
-
Benzyl-protected: The polarity will depend on the number of benzyl groups. A good starting point is 20-40% ethyl acetate in hexanes.
-
For highly polar compounds: If your compound does not move from the baseline, a more polar system like 5-10% methanol in dichloromethane can be effective.[11]
Q2: How can I tell if my compound is degrading on the TLC plate?
A2: Streaking of the spot or the appearance of a new spot at the baseline after letting the spotted TLC plate sit for some time before development can indicate on-plate degradation. To confirm, you can perform a 2D TLC. Spot your compound in one corner of the plate, develop it, then rotate the plate 90 degrees and develop it again in the same solvent system. If the compound is stable, it will appear on the diagonal. If it degrades, new spots will appear off the diagonal.
Q3: My silyl-protected ribofuranoside is cleaving during purification on silica gel. What are my options?
A3: Besides deactivating the silica gel with triethylamine, you can try using a different stationary phase like alumina (neutral or basic), which is less acidic than silica gel. Alternatively, if your compound is sufficiently non-polar, you could attempt purification on a reverse-phase column.
Q4: I have multiple protecting groups on my ribofuranoside (e.g., silyl, benzyl, and acetyl). What is the best way to approach purification?
A4: The key here is to choose a purification strategy that is compatible with all the protecting groups.
-
Silica Gel Chromatography: This is generally compatible with benzyl and acetyl groups. If you also have a silyl group, you may need to use deactivated silica.
-
Orthogonal Protecting Groups: The concept of orthogonal protection is crucial.[1][11] This means that each type of protecting group can be removed under specific conditions without affecting the others. For example, a TBDMS group is removed with fluoride, a benzyl group by hydrogenolysis, and an acetyl group by mild base. Your purification strategy should not employ conditions that inadvertently cleave one of your protecting groups.
Q5: How do I remove residual imidazole from my reaction mixture after a TBDMS protection?
A5: A thorough aqueous workup is usually sufficient. After quenching the reaction, extract your product into an organic solvent. Wash the organic layer multiple times with water, followed by a brine wash. This partitions the water-soluble imidazole into the aqueous phase.[10] If it persists, a wash with a very dilute copper sulfate solution can help, as copper will complex with the imidazole, but be sure to wash thoroughly with water afterward to remove any copper salts.
| Protecting Group | Relative Stability on Silica Gel | Common Impurities from Protection Reaction | Recommended Removal Strategy for Impurities |
| TBDMS | Acid-labile, can be cleaved on silica | TBDMS-Cl, Imidazole, Silyl byproducts | Aqueous work-up, dilute acid wash (carefully), chromatography |
| Benzyl (Bn) | Generally stable | Benzyl bromide/chloride, Benzyl alcohol | Aqueous work-up, chromatography |
| Acetyl (Ac) | Generally stable | Acetic anhydride, Pyridine | Aqueous work-up, dilute acid wash to remove pyridine |
References
- BenchChem. (2025). A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis. BenchChem.
- BenchChem. (2025). A Comparative Guide to Benzyl vs. Silyl Protecting Groups in D-Glucopyranose Chemistry. BenchChem.
- Wincott, F., DiRenzo, A., Shaffer, C., Grimm, S., Tracz, D., Workman, C., Sweedler, D., Gonzalez, C., Scaringe, S., & Usman, N. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic Acids Research, 23(14), 2677–2684.
- Pitsch, S., Weiss, P. A., Wu, X., & Wendeborn, S. (2001). Practical Silyl Protection of Ribonucleosides. Helvetica Chimica Acta, 84(12), 3773-3795.
- BenchChem. (2025).
- Sigma-Aldrich. (n.d.).
- Organic Syntheses Procedure. (n.d.). Dry silica gel (84 g).
- Deep Blue Repositories. (n.d.). CHAPTER 2 Protection of Nucleosides for Oligonucleotide Synthesis.
- Google Patents. (n.d.).
- ResearchGate. (2015). How to purify compound with TBDMS as a protective group?
- University of Rochester, Department of Chemistry. (n.d.).
- MDPI. (2020).
- Reddit. (2022).
- YouTube. (2021).
- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Alcohol Protecting Groups.
- National Institutes of Health. (2018). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach.
- University of California, Irvine, Department of Chemistry. (n.d.).
- ResearchGate. (n.d.). TLC solvent system for plant constituents with Rf values and used.
-
Royal Society of Chemistry. (n.d.). .
- Bioprocess Online. (n.d.).
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
- YMC. (n.d.). Solutions for Oligonucleotide Analysis and Purification.
- ResearchGate. (n.d.). Regioselective 2 -Silylation of Purine Ribonucleosides for Phosphoramidite RNA Synthesis.
- Reddit. (2024). How to get higher yields for TBDMSCl protection of alcohol.
- PubMed. (1973).
- University of Illinois Urbana-Champaign, Department of Chemistry. (n.d.). Protecting Groups.
- ResearchGate. (2015). How to purify compound with TBDMS as a protective group?
- ResearchGate. (2014).
- Thermo Fisher Scientific. (2023).
- Gelest. (n.d.).
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- Google Patents. (n.d.).
- ResearchGate. (2013). Which silyl or other 'common' protecting groups are stable to HI acidic media?
- YouTube. (2022).
- Glen Research. (n.d.).
- YouTube. (2023).
- ResearchGate. (n.d.). (PDF)
- Journal of the American Chemical Society. (2022).
- Integrated DNA Technologies. (2023). Oligo purification methods: which type should I choose?
- Organic Synthesis. (n.d.). Protecting Groups.
- YouTube. (2025). How To Make Silica Gel For TLC? - Chemistry For Everyone.
- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Wiley Online Library. (n.d.). 2.4 Photocleavable Protecting Groups.
Sources
- 1. ace.as-pub.com [ace.as-pub.com]
- 2. US7655790B2 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Practical Silyl Protection of Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. acs.figshare.com [acs.figshare.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chromatography [chem.rochester.edu]
Technical Support Center: Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside
Welcome to the technical support center for Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the stability and successful application of this compound in your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and fundamental properties of this compound.
Q1: What are the recommended storage conditions for this compound?
For optimal stability, the compound should be stored at -20°C.[][2][3] It is supplied as an oil to a pale beige sticky solid and should be kept in a tightly sealed container to protect it from moisture.[] For long-term storage, maintaining a desiccated environment is advisable.[3]
Q2: What is the appearance and solubility of this compound?
The compound typically appears as an oil or a pale beige, sticky solid.[] It has limited solubility and is slightly soluble in chloroform, ethyl acetate, and DMSO.[][3] When preparing solutions, it is recommended to use anhydrous solvents to prevent hydrolysis.
Q3: What are the primary chemical stability concerns for this molecule?
The stability of this compound is primarily influenced by its three key structural features: the toluoyl ester protecting groups, the methyl glycosidic bond, and the 2-deoxyribose sugar moiety. The main degradation pathways are hydrolysis of the ester groups and cleavage of the glycosidic bond, both of which are catalyzed by acidic or strongly basic conditions.[4][5]
Q4: How do the toluoyl protecting groups affect the compound's stability and use?
The 3,5-di-O-toluoyl groups protect the hydroxyl functions of the deoxyribose sugar. These ester groups are susceptible to hydrolysis under both acidic and basic conditions, which would yield the unprotected methyl 2-deoxy-D-ribofuranoside and toluic acid.[6] The choice of reaction conditions for subsequent synthetic steps is therefore critical to avoid premature deprotection.
Q5: Is the anomeric (C1) configuration stable?
The compound is a methyl glycoside, and the stereochemistry at the anomeric carbon (C1) is subject to the anomeric effect. This stereoelectronic effect can stabilize the axial (alpha) anomer more than the equatorial (beta) anomer, contrary to what would be expected from steric hindrance alone.[7][8] While the provided methyl glycoside is likely a specific anomer or a mixture, exposure to acidic conditions could potentially lead to anomerization, resulting in a mixture of alpha and beta anomers.
II. Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the use of this compound in experimental settings.
Guide 1: Incomplete or Failed Reactions
Problem: A reaction using this compound as a starting material shows low yield or fails to proceed to completion.
| Potential Cause | Explanation | Recommended Solution |
| Poor Solubility | The compound's limited solubility in common organic solvents may hinder its reactivity.[][3] | - Gently warm the reaction mixture to aid dissolution, provided the reagents are thermally stable.- Use a co-solvent system to improve solubility.- If possible, switch to a solvent in which the compound is more soluble, ensuring compatibility with the reaction chemistry. |
| Compound Degradation | The starting material may have degraded due to improper storage or handling, leading to lower effective concentration. | - Verify the purity of the starting material using TLC or NMR before use.- Ensure the compound has been stored at -20°C in a dry environment.[][2][3]- Avoid repeated freeze-thaw cycles of solutions. |
| Incompatible Reaction Conditions | Strongly acidic or basic conditions may be cleaving the toluoyl protecting groups or the glycosidic bond.[4][6] | - If possible, use neutral or mildly acidic/basic reaction conditions.- If harsh conditions are unavoidable, consider a different protecting group strategy for your synthetic route. |
| Water Contamination | The presence of water in the reaction mixture can lead to hydrolysis of the compound. | - Use anhydrous solvents and reagents.- Perform reactions under an inert atmosphere (e.g., argon or nitrogen) to exclude atmospheric moisture. |
Guide 2: Appearance of Unexpected Side Products
Problem: Analysis of the reaction mixture (e.g., by TLC, HPLC, or NMR) reveals the presence of unexpected spots or peaks.
| Potential Side Product | Plausible Cause | Identification and Mitigation |
| Deprotected Species | Partial or complete hydrolysis of one or both toluoyl ester groups due to trace acid or base. | - Characterize the side product by mass spectrometry to check for masses corresponding to mono- or di-deprotected species.- Neutralize the reaction mixture during workup to prevent further deprotection.- Purify the desired product from these more polar side products using column chromatography. |
| Anomerization Product | If the reaction is conducted under acidic conditions, the anomeric methyl glycoside may isomerize, leading to a mixture of α and β anomers.[7][8] | - Analyze the product mixture by NMR to identify the presence of diastereomers.- If anomerically pure material is required, adjust the reaction conditions to avoid acid catalysis or consider a synthetic route that provides better stereocontrol. |
| Elimination Product | Under certain basic conditions, elimination at the 2-position of the deoxyribose ring could occur, though less common for this protected form. | - Characterize the side product thoroughly.- Avoid strong, non-nucleophilic bases if elimination is suspected. |
III. Experimental Workflows and Data
General Handling Protocol
-
Receiving and Storage: Upon receipt, inspect the container for any damage. Store the compound immediately at -20°C in a desiccated environment.[][2][3]
-
Aliquoting: For frequent use, it is advisable to aliquot the compound into smaller, single-use vials to minimize exposure to air and moisture and to avoid repeated freeze-thaw cycles.
-
Preparation of Solutions: When preparing solutions, use anhydrous solvents. Briefly sonicating or gently warming the mixture can aid in dissolution.
-
Reaction Setup: For moisture-sensitive reactions, dry all glassware in an oven and cool under a stream of inert gas. Add the compound and solvents under an inert atmosphere.
Visualization of Potential Degradation Pathways
The following diagram illustrates the primary degradation pathways for this compound.
Caption: Potential degradation pathways of the title compound.
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting common issues.
Caption: A systematic approach to troubleshooting experiments.
IV. References
-
Sigma-Aldrich. This compound.
-
Oh, S. J., et al. (2000). Biochemical retrosynthesis of 2'-deoxyribonucleosides from glucose, acetaldehyde, and a nucleobase. PubMed.
-
Sigma-Aldrich. Oligonucleotide Handling & Stability.
-
ChemicalBook. *METHYL 2-DEOXY-3,5-DI-O-P-TOLUOYL-D-RIB OFURANOSIDE.
-
Astech Ireland. Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofu, ranoside, 25 g, glass.
-
Abcam. 3,5-Di-O-(p-toluyl)-2-deoxy-D-ribofuranosyl chloride.
-
LookChem. Methyl 2-deoxy-3,5-di-O-p-toluoyl-α-D-ribo-furanoside.
-
Angene Chemical. Safety Data Sheet.
-
Jena Bioscience. (2017). Handling and Storage of Oligonucleotides.
-
Merck Millipore. Safety Data Sheet.
-
Cayman Chemical. (2025). Safety Data Sheet.
-
Organic Chemistry Portal. p-Toluenesulfonamides.
-
Deep Blue Repositories. CHAPTER 2 Protection of Nucleosides for Oligonucleotide Synthesis.
-
Deep Blue Repositories. CHAPTER 2 Protection of Nucleosides for Oligonucleotide Synthesis.
-
Crommelin, D. J. A., et al. (2022). The Storage and In-Use Stability of mRNA Vaccines and Therapeutics: Not A Cold Case. Journal of Pharmaceutical Sciences.
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Wetmore, S. D., et al. (2009). Concerning the hydrolytic stability of 8-aryl-2'-deoxyguanosine nucleoside adducts: implications for abasic site formation at physiological pH. PubMed.
-
Wikipedia. Anomeric effect.
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Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
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Organic Chemistry Portal. Protective Groups.
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Willingdon College, Sangli. Protection and deprotection.
-
Wetmore, S. D., et al. (2016). Hydrolytic Glycosidic Bond Cleavage in RNA Nucleosides: Effects of the 2'-Hydroxy Group and Acid-Base Catalysis. PubMed.
-
ResearchGate. (2025). Development of a Novel Synthetic Process for 2-Deoxy-3,5-di- O - p -toluoyl-α- l -ribofuranosyl Chloride: A Versatile Intermediate in the Synthesis of 2'-Deoxy- l -ribonucleosides.
-
Leonard, N. J., & Sciavolino, F. C. (1968). Stereochemistry of the anomers of methyl 2-deoxy-D-ribofuranoside. Synthesis of methyl 5-(6-aminopurin-9-yl)-2,5-dideoxy-alpha-D-ribofuranoside, a "reversed" nucleoside. Journal of Organic Chemistry.
-
PubChem. 3,5-Di-O-(p-toluyl)-2-deoxy-D-ribofuranosyl chloride.
-
ResearchGate. (2025). Nucleic Acid Related Compounds. 8. Direct Conversion of 2′-Deoxyinosine to 6-Chloropurine 2′-Deoxyriboside and Selected 6-Substituted Deoxynucleosides and Their Evaluation As Substrates of Adenosine Deaminase.
Sources
- 2. Perspectives on the Designation of Oligonucleotide Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Hydrolytic Glycosidic Bond Cleavage in RNA Nucleosides: Effects of the 2'-Hydroxy Group and Acid-Base Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient synthesis of methyl 3,5-di-O-benzyl-alpha-D-ribofuranoside and application to the synthesis of 2'-C-beta-alkoxymethyluridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Anomeric Control in the Synthesis of 2-Deoxyribonucleosides
Welcome to the Technical Support Center for nucleoside synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of 2'-deoxyribonucleosides. The stereoselective formation of the N-glycosidic bond, particularly achieving high β-selectivity, is a persistent challenge due to the absence of a participating group at the C2' position of the deoxyribose sugar.[1][2][3] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of anomeric control in your experiments.
Troubleshooting Guide: Common Issues in 2'-Deoxyribonucleoside Synthesis
This section addresses specific problems you may encounter during the glycosylation reaction, offering explanations for the underlying causes and actionable solutions.
Problem 1: Low β-Selectivity (High α-Anomer Formation)
Symptoms: Your final product is a difficult-to-separate mixture of α and β anomers, with the desired β-anomer being the minor component.
Probable Causes & Solutions:
-
SN1-like Mechanism Dominance: The lack of a C2' participating group often leads to the formation of a transient oxocarbenium ion intermediate. This planar species can be attacked by the nucleobase from either the α or β face. The thermodynamically more stable α-anomer (anomeric effect) is often the major product under these conditions.[3]
-
Solution: Promote an SN2-type reaction mechanism. This is typically achieved by using a glycosyl donor with a good leaving group at the α-position (e.g., α-halides) and ensuring the reaction proceeds with inversion of configuration.[1]
-
-
Inappropriate Solvent Choice: Solvents can significantly influence the reaction pathway. Non-polar, non-participating solvents like dichloromethane (DCM) or dichloroethane (DCE) can favor the formation of the oxocarbenium ion.
-
Solution: Employ solvents that can favor the β-anomer. For instance, ethers may favor the β-anomer.[4] Nitrile solvents like acetonitrile can sometimes promote β-selectivity through the "nitrile effect," although this is less pronounced with 2-deoxy sugars compared to their 2'-hydroxylated counterparts.[1]
-
-
Suboptimal Lewis Acid/Promoter: The choice and stoichiometry of the Lewis acid are critical. A very strong Lewis acid can aggressively promote an SN1 pathway.
-
Reaction Temperature Too High: Higher temperatures can provide the energy needed to overcome the activation barrier for the formation of the more stable α-anomer.
-
Solution: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This often improves kinetic control and can favor the formation of the β-anomer.[4]
-
Problem 2: Low or No Reaction Yield
Symptoms: The starting materials remain largely unreacted, or the yield of the desired nucleoside is impractically low.
Probable Causes & Solutions:
-
"Disarmed" Glycosyl Donor: The electronic nature of the protecting groups on the sugar moiety has a profound effect on the reactivity of the anomeric center. Electron-withdrawing protecting groups (e.g., acetyl, benzoyl) "disarm" the sugar, making it less reactive.[4]
-
Solution: Switch to electron-donating protecting groups (e.g., benzyl ethers) to create an "armed" glycosyl donor, which will be more reactive.[4] For example, 3,5-di-O-(p-toluoyl) groups are common, but if reactivity is an issue, consider benzyl protection.
-
-
Poor Leaving Group on the Glycosyl Donor: The leaving group at the anomeric position must be sufficiently labile under the reaction conditions.
-
Insufficient Nucleophilicity of the Nucleobase: The nucleobase must be sufficiently reactive to attack the anomeric center.
Problem 3: Formation of Regioisomers (e.g., N7 vs. N9 for Purines)
Symptoms: In the synthesis of purine nucleosides, you observe the formation of the undesired N7-glycosylated isomer in addition to the desired N9 product.
Probable Causes & Solutions:
-
Multiple Nucleophilic Sites on the Base: Purine bases have multiple nitrogen atoms that can act as nucleophiles. The site of glycosylation is influenced by steric and electronic factors, as well as the reaction conditions.
-
Solution 1 (Silylation): Silylation of the purine base generally directs glycosylation to the thermodynamically favored N9 position.[7]
-
Solution 2 (Sodium Salt Method): The sodium salt method, where the sodium salt of the purine is reacted with a glycosyl halide, often provides high regioselectivity for the N9 isomer.[5]
-
Solution 3 (Solvent Effects): The choice of solvent can influence the tautomeric equilibrium of the nucleobase, thereby affecting the site of glycosylation. Experimenting with different solvents may improve regioselectivity.
-
Frequently Asked Questions (FAQs)
Q1: Why is achieving β-selectivity so difficult for 2'-deoxyribonucleosides?
A1: The primary reason is the absence of a C2'-hydroxyl group. In ribonucleoside synthesis, an acyl protecting group at the C2' position can participate in the reaction through a neighboring group effect. It forms a cyclic acyloxonium ion intermediate that blocks the α-face of the sugar, forcing the incoming nucleobase to attack from the β-face, resulting in high β-selectivity.[6] In 2'-deoxyribosides, this directing group is absent, making it challenging to control the stereochemical outcome.[1][2]
Q2: How do protecting groups at the C3' and C5' positions influence anomeric control?
A2: While they do not offer direct neighboring group participation like a C2' group, C3' and C5' protecting groups can influence the conformation of the sugar ring and the reactivity of the anomeric center.
-
Electronic Effects: As mentioned in the troubleshooting section, electron-withdrawing groups (e.g., benzoyl) "disarm" the donor, potentially slowing the reaction and allowing for greater thermodynamic control (favoring the α-anomer). Electron-donating groups (e.g., benzyl) "arm" the donor, increasing reactivity.[4]
-
Steric Effects: Bulky protecting groups can sterically hinder one face of the sugar, although this effect is generally less pronounced for controlling anomeric stereochemistry compared to electronic effects.
-
Participating Groups: In advanced strategies, a participating group can be intentionally placed at the C3' position to direct β-glycosylation. For example, a 3'-O-(N-acetyl)-glycyl group has been shown to provide high β-selectivity, presumably through a 1',3'-participation mechanism.[9]
Q3: What is the Vorbrüggen glycosylation and why is it so widely used?
A3: The Vorbrüggen glycosylation is a powerful and widely used method for nucleoside synthesis. It involves the reaction of a silylated nucleobase (purine or pyrimidine) with a protected sugar derivative (often a 1-O-acetyl or 1-O-alkyl sugar) in the presence of a Lewis acid, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf) or SnCl₄.[5][6][7] Its popularity stems from its generally good yields and applicability to a wide range of nucleobases. For 2'-deoxyribonucleosides, while not always perfectly stereoselective, it provides a reliable starting point for optimization.[8]
Q4: Can enzymatic methods be used to achieve β-selectivity?
A4: Yes, enzymatic methods offer an excellent alternative for achieving high stereoselectivity. Enzymes such as nucleoside phosphorylases (NPs) can catalyze the formation of the N-glycosidic bond with absolute β-selectivity.[10] These reactions, often performed in aqueous buffer systems, can involve transglycosylation (transferring a deoxyribosyl moiety from a donor nucleoside to an acceptor base) or direct synthesis from 2-deoxy-D-ribose and a nucleobase.[10] This approach avoids the need for protecting groups and often simplifies purification.
Experimental Workflow & Data
Workflow: Optimizing β-Selectivity in a Vorbrüggen Glycosylation
This workflow outlines a systematic approach to optimizing the β:α ratio in the synthesis of a generic 2'-deoxyribonucleoside.
Caption: A systematic workflow for optimizing the β-selectivity of a 2'-deoxyribonucleoside synthesis.
Data Table: Effect of Solvents and Lewis Acids on Anomeric Ratio
The following table summarizes hypothetical but representative results for the glycosylation of silylated thymine with 1-O-acetyl-3,5-di-O-p-toluoyl-2-deoxy-D-ribofuranose.
| Entry | Lewis Acid (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | α:β Ratio |
| 1 | TMSOTf (1.2) | DCE | 25 | 4 | 85 | 60:40 |
| 2 | TMSOTf (1.2) | MeCN | 25 | 4 | 82 | 45:55 |
| 3 | SnCl₄ (1.1) | DCE | 0 | 6 | 75 | 70:30 |
| 4 | SnCl₄ (1.1) | MeCN | 0 | 6 | 78 | 50:50 |
| 5 | TMSOTf (1.2) | DCE | -20 | 12 | 60 | 40:60 |
| 6 | BF₃·OEt₂ (1.5) | DCM | 0 | 8 | 70 | 65:35 |
This data is illustrative and actual results will vary based on the specific nucleobase and reaction conditions.
Key Mechanistic Insight: The Challenge of the Oxocarbenium Ion
The core challenge in 2-deoxyriboside synthesis is managing the intermediate formed at the anomeric carbon. The absence of a C2' directing group means the reaction often proceeds through a planar, SN1-like oxocarbenium ion intermediate.
Caption: The oxocarbenium ion intermediate allows nucleophilic attack from either face.
Detailed Protocol: Vorbrüggen Synthesis of 2'-Deoxythymidine
This protocol provides a representative example for the synthesis of 2'-deoxythymidine, a common pyrimidine nucleoside.
Materials:
-
1-O-acetyl-3,5-di-O-p-toluoyl-2-deoxy-D-ribofuranose
-
Thymine
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Sodium methoxide solution in methanol
-
Silica gel for column chromatography
Procedure:
-
Silylation of Thymine: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend thymine (1.0 eq) in anhydrous DCE. Add BSA (1.5 eq) and heat the mixture to reflux until a clear solution is obtained (approx. 1-2 hours). Cool the solution to room temperature.
-
Glycosylation: To the solution of silylated thymine, add the protected 2-deoxyribose donor (1.1 eq). Cool the mixture to 0°C in an ice bath. Add TMSOTf (1.2 eq) dropwise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and warm to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting sugar donor is consumed.
-
Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification of Protected Nucleoside: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the α and β anomers.
-
Deprotection: Dissolve the purified protected β-anomer in anhydrous methanol. Add a catalytic amount of sodium methoxide solution. Stir at room temperature for 2-4 hours, monitoring by TLC.
-
Final Purification: Neutralize the reaction with an acidic resin (e.g., Dowex-50 H⁺). Filter the resin and concentrate the filtrate. The resulting crude 2'-deoxythymidine can be further purified by recrystallization or chromatography if necessary.
References
-
Henschke, J. P., Zhang, X., et al. (2013). A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-d-Ribonucleoside Using the Vorbrüggen Glycosylation. Organic Process Research & Development. [Link]
-
Vorbrüggen Glycosylation Reaction and its Mechanism. (n.d.). ResearchGate. [Link]
-
Bennett, C. S. (2018). Methods for 2-Deoxyglycoside Synthesis. Chemical Reviews. [Link]
-
Stereoselective N-Glycosylation of 2-Deoxythioribosides for Fluorescent Nucleoside Synthesis. (n.d.). ResearchGate. [Link]
-
Mikhailopulo, I. A., et al. (2011). Enzymatic Synthesis of 2′-Deoxy-β-D-ribonucleosides of 8-Azapurines and 8-Aza-7-deazapurines. ResearchGate. [Link]
-
Henschke, J., et al. (2013). A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-d-Ribonucleoside Using the Vorbrüggen Glycosylation. Semantic Scholar. [Link]
-
Nicolaou, K. C., et al. (2008). Stereoselective Synthesis of 2-Deoxy-β-Glycosides Using Anomeric O-Alkylation/Arylation. Tetrahedron Letters. [Link]
-
Highly stereoselective synthesis of 2′-deoxy-β-ribonucleosides via a 3′-( N-acetyl)-glycyl-directing group. (n.d.). ResearchGate. [Link]
-
Direct Synthesis of 2-Deoxy-β-Glycosides via Anomeric O -Alkylation with Secondary Electrophiles. (n.d.). ResearchGate. [Link]
Sources
- 1. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective Synthesis of 2-Deoxy-β-Glycosides Using Anomeric O-Alkylation/Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-d-Ribonucleoside Using the Vorbrüggen Glycosylation | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Removal of Toluoyl Protecting Groups in Nucleoside Synthesis
Welcome to the technical support guide for the removal of toluoyl (Tol) protecting groups in nucleoside and oligonucleotide synthesis. The toluoyl group, a benzoyl-type acyl protecting group, is frequently used to protect the 5'- and 3'-hydroxyl functions of nucleosides due to its crystallinity and stability. However, its removal requires careful optimization to ensure high yields and prevent side reactions. This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to help you navigate challenges in your deprotection steps.
Core Deprotection Protocols
The removal of toluoyl groups is typically achieved by base-catalyzed hydrolysis (saponification). The two most common methods are treatment with sodium methoxide in methanol and ammonolysis.
Method 1: Sodium Methoxide in Methanol
This is a rapid and efficient method for cleaving toluoyl esters.[1] It is particularly useful when subsequent steps are compatible with anhydrous methanolic conditions.
Experimental Protocol:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the toluoyl-protected nucleoside in anhydrous methanol (5–10 mL per mmol of substrate).
-
Reaction Initiation: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Add sodium methoxide (NaOMe). The amount can be catalytic (e.g., 0.1 equivalents) for simple substrates or stoichiometric (1.0-1.5 equivalents) for more hindered esters to ensure complete and faster deprotection.[2]
-
Monitoring: Stir the reaction at 0°C to room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours). A common TLC system is dichloromethane:methanol (9:1 v/v).
-
Quenching & Neutralization: Upon completion, neutralize the reaction by adding an acid, such as acetic acid, or by using an acidic ion-exchange resin (e.g., Dowex 50W, H+ form) until the pH is neutral.[2][3]
-
Work-up: Filter off the resin if used. Evaporate the solvent under reduced pressure. The resulting crude product can be purified by silica gel chromatography.
Method 2: Ammonia in Methanol (Ammonolysis)
Ammonolysis is another common method, often perceived as milder and is frequently used in the context of oligonucleotide synthesis where it can simultaneously remove other base-labile protecting groups.[4]
Experimental Protocol:
-
Preparation: Dissolve the toluoyl-protected nucleoside in a saturated solution of ammonia in methanol (methanolic ammonia). This is typically a 7N solution.
-
Reaction: Stir the solution in a sealed pressure vessel at room temperature or elevate the temperature (e.g., 55°C) to accelerate the reaction.[4] Reaction times can vary from a few hours to overnight.
-
Monitoring: The reaction progress can be monitored by TLC or HPLC.
-
Work-up: Once the reaction is complete, remove the ammonia and methanol under reduced pressure. The crude product, which will contain toluamide as a byproduct, can then be purified by chromatography.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems that researchers may encounter during the deprotection of toluoyl groups.
Q1: My deprotection reaction is incomplete, even after extended reaction times. What could be the cause and how can I fix it?
A1: Incomplete deprotection is a common issue and can stem from several factors:
-
Insufficient Reagent: For the NaOMe method, ensure you are using at least a stoichiometric amount if catalytic amounts are ineffective, especially if your substrate is sterically hindered or if any acidic impurities are present that could consume the base. For ammonolysis, ensure the methanolic ammonia solution is fresh and has not lost ammonia gas, which can happen with old or improperly stored reagents.[4]
-
Low Temperature: While starting at 0°C is recommended to control exotherms, some sterically hindered toluoyl groups may require room temperature or even gentle heating to be removed efficiently. Try letting the reaction slowly warm to room temperature after the initial addition of base.
-
Poor Solubility: The protected nucleoside must be fully dissolved for the reaction to proceed efficiently. If solubility in methanol is poor, consider using a co-solvent like THF or dichloromethane. However, ensure the co-solvent is anhydrous and compatible with the basic conditions.
-
Reagent Quality: Sodium methoxide can degrade upon exposure to atmospheric moisture. Use a freshly opened bottle or a recently prepared solution for best results.
Q2: I am observing unexpected side products. What are they and how can I prevent them?
A2: Side reactions under basic conditions can compromise your yield and purity.
-
Acyl Migration: In nucleosides with adjacent free hydroxyl groups (e.g., in the ribose moiety), base-catalyzed acyl migration can occur. The toluoyl group can migrate from the 5'-O to the 2'-O or 3'-O position, or vice-versa. To minimize this, use controlled temperatures (0°C) and shorter reaction times with stoichiometric base to drive the reaction to completion quickly.
-
Degradation of Sensitive Nucleobases: Some modified or sensitive nucleobases may not be stable under strongly basic conditions.[4] This can lead to depurination (loss of the purine base) or other degradation pathways.[5] If you suspect base-sensitivity, consider using a milder deprotection system, such as potassium carbonate in methanol, which is often used for "UltraMild" deprotection strategies in oligonucleotide synthesis.[2][4][6]
-
Transamination (with ammonia): While less common with toluoyl groups compared to other acyl groups on the nucleobase itself, ammonia can potentially react with sensitive functionalities. If this is a concern, the sodium methoxide method is a better alternative.
Q3: The work-up procedure is difficult, and I'm losing my product. Are there any tips for improving recovery?
A3: A challenging work-up can often be simplified.
-
Neutralization with Resin: Using an acidic ion-exchange resin to neutralize the NaOMe is often cleaner than adding a soluble acid.[3] It allows for simple filtration to remove the base and its salt, preventing potential emulsions or co-precipitation of your product during solvent evaporation.
-
Byproduct from Ammonolysis: The ammonolysis reaction produces toluamide as a byproduct. This amide can sometimes co-elute with the desired product during chromatography. Careful selection of the chromatographic mobile phase is necessary to ensure good separation.
-
Product Solubility: The deprotected nucleoside is significantly more polar than the starting material. Ensure you are using appropriate solvents (e.g., methanol, water) to dissolve the crude product before purification and prevent losses due to precipitation.
Decision Workflow for Toluoyl Deprotection
The following diagram outlines a logical workflow for selecting a deprotection strategy and troubleshooting common issues.
Caption: Troubleshooting workflow for toluoyl deprotection.
FAQs
Q: Which method, NaOMe or methanolic ammonia, is better?
A: The "better" method depends on your specific substrate and overall synthetic scheme.
-
Sodium Methoxide is generally faster and the work-up can be cleaner as it doesn't produce an amide byproduct. It is ideal for robust nucleosides where other protecting groups are base-stable (e.g., TBDMS, DMT).
-
Methanolic Ammonia is often used in oligonucleotide synthesis because it is part of a standard deprotection cocktail that also removes protecting groups from the nucleobases (like benzoyl on dA and dC, or isobutyryl on dG) and the cyanoethyl groups from the phosphate backbone.[4][7] If you need to perform multiple deprotections simultaneously, ammonolysis is more efficient.
Q: How can I monitor the reaction progress effectively?
A: Thin-Layer Chromatography (TLC) is the most common and convenient method.[8]
-
Staining: The deprotected product is a free alcohol and will have a significantly lower Rf value (it will run closer to the baseline) than the protected starting material due to its increased polarity. Use a mobile phase like 5-10% Methanol in Dichloromethane. The spots can be visualized under a UV lamp (if the nucleoside is UV-active) and/or by staining with a p-anisaldehyde solution followed by gentle heating, which is a good general stain for carbohydrates and alcohols.
Q: What safety precautions should I take?
A: Both methods require standard laboratory safety precautions.
-
Sodium Methoxide: is corrosive and reacts violently with water. It should be handled in a fume hood under an inert atmosphere.
-
Methanolic Ammonia: is a corrosive and volatile solution. A saturated (7N) solution has a high vapor pressure of ammonia gas. Always handle it in a well-ventilated fume hood and use a sealed reaction vessel, especially if heating.
Comparison of Standard Toluoyl Deprotection Methods
| Feature | Method 1: Sodium Methoxide | Method 2: Methanolic Ammonia | Alternative: K₂CO₃ in Methanol |
| Reagent | Sodium Methoxide (NaOMe) in MeOH | Saturated Ammonia (NH₃) in MeOH | Potassium Carbonate (K₂CO₃) in MeOH |
| Typical Conditions | 0°C to RT, 1-4 hours | RT to 55°C, 4-16 hours | Room Temperature, 2-4 hours |
| Pros | Fast, clean (no amide byproduct), simple neutralization | Can perform simultaneous deprotection of other acyl groups | Very mild, suitable for sensitive substrates[2][6] |
| Cons | Can be too harsh for some sensitive nucleosides | Slower, produces toluamide byproduct, requires pressure vessel if heated | Slower than NaOMe, may not be effective for very hindered esters |
| Best For | Robust molecules, when speed is critical | Oligonucleotide synthesis workflows | Highly sensitive or multifunctional nucleosides |
References
-
Glen Research. (n.d.). Glen Report 25 Supplement: Deprotection - Volumes 1-5. Retrieved from [Link]
-
Hayakawa, Y., et al. (2011). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. Molecules, 16(5), 3820-3837. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
Green, T. W., & Wuts, P. G. M. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Angewandte Chemie International Edition, 60(34), 18382-18405. (Note: While a direct link to the full text may require a subscription, this reference points to the type of authoritative source for this information.) A related open-access article on NIH is available at [Link]
-
Zhou, C., et al. (2012). Incorporation of Sensitive Ester and Chloropurine Groups into Oligodeoxynucleotides through Solid Phase Synthesis. Molecules, 17(12), 14049-14061. Retrieved from [Link]
-
Li, Z., et al. (2019). Oligonucleotide synthesis under mild deprotection conditions. RSC Advances, 9(34), 19572-19575. Retrieved from [Link]
-
Reddit r/OrganicChemistry. (2022). Base protection of purine nucleosides: how to choose a protecting group? Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection: A Practical Guide. Retrieved from [Link]
-
ResearchGate. (2015). Deprotection of nucleosides by lysine-assisted methanolysis of esters and amides. Retrieved from [Link]
-
Lewandowska, E., et al. (1998). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide. Journal of Organic Chemistry, 63(18), 6295-6299. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]
-
ResearchGate. (2017). Use of TLC to monitor the progress of an enzymatic synthesis... Retrieved from [Link]
-
El-Sayed, W. A., et al. (2017). Design and synthesis of new 8-nitro and 8-amino xanthine nucleosides of expected biological activity. Acta Poloniae Pharmaceutica, 74(6), 1667-1676. Retrieved from [Link]
-
Chen, L., et al. (2022). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 27(19), 6248. Retrieved from [Link]
-
ResearchGate. (2018). Nucleoside Reactions Shed Light on the Chemical Processes Underlying Interstrand Cross-Link Formation at Apurinic/Apyrimidinic Sites in Duplex DNA. Retrieved from [Link]
-
Saroha, M., et al. (2016). Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature. Monatshefte für Chemie - Chemical Monthly, 147(12), 2231-2237. Retrieved from [Link]
-
ResearchGate. (2019). How do I remove sodium methoxide from solution after reaction? Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24357-24363. Retrieved from [Link]
-
Reddit r/OrganicChemistry. (2023). Confused about the reaction between tosylate and methoxide ion. Retrieved from [Link]
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- 1. Nucleosides 9: Design and synthesis of new 8-nitro and 8-amino xanthine nucleosides of expected biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. glenresearch.com [glenresearch.com]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
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- 7. glenresearch.com [glenresearch.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 2-Deoxy-D-Ribose Intermediates
Prepared by: Gemini, Senior Application Scientist
Introduction
2-Deoxy-D-ribose is the foundational carbohydrate component of deoxyribonucleic acid (DNA), making it an indispensable building block in the synthesis of nucleoside analogues and antiviral drugs. While numerous synthetic routes have been established in academic settings, transitioning these processes to a larger, industrial scale presents significant challenges. These hurdles often include high costs, the use of hazardous reagents, low overall yields, and complex purification procedures.[1] The most critical challenge, however, stems from the molecule's inherent structure: the absence of a hydroxyl group at the C-2 position, which complicates stereocontrol during glycosylation reactions—a cornerstone of nucleoside synthesis.[2][3]
This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the large-scale synthesis of 2-deoxy-D-ribose and its intermediates. It provides a structured collection of frequently asked questions, in-depth troubleshooting guides, and validated protocols to navigate the common pitfalls encountered during process scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most viable starting materials for the large-scale synthesis of 2-deoxy-D-ribose?
A1: The choice of starting material is a critical decision that balances cost, availability, and the efficiency of the synthetic route. Several options have been explored, each with distinct advantages and disadvantages.
| Starting Material | Key Advantages | Key Disadvantages | Relevant Routes |
| D-Arabinose | Relatively inexpensive and readily available.[4] | Requires deoxygenation at the C-2 position, which can involve multiple steps.[5] | Conversion via glycal intermediates (e.g., arabinal).[6] |
| D-Glucose | Very inexpensive and abundant. | The synthetic route is often longer and more complex, involving isomerization and degradation steps.[1][7] | Isomerization to 3-deoxyhexonic acids followed by Ruff degradation.[7] |
| L-Arabinose | Useful for synthesizing the enantiomeric 2-deoxy-L-ribose, a key component in L-nucleoside antiviral drugs.[1] | Can be more expensive than D-sugars. | Often involves radical-mediated deoxygenation.[7] |
| Glycals (e.g., D-Glucal) | Already deoxygenated at C-2, simplifying the synthesis. | Can be more expensive starting materials. | Direct functionalization and glycosylation. |
For most applications targeting 2-deoxy-D-ribose, D-Arabinose represents a well-balanced starting point due to its cost-effectiveness and the relatively established routes for its conversion.[4][5]
Q2: Why is achieving high stereoselectivity (β-glycosylation) so difficult for 2-deoxy sugars?
A2: In the synthesis of typical glycosides (like those from glucose or ribose), an acyl protecting group (e.g., acetyl, benzoyl) at the C-2 position provides "neighboring group participation." This participating group forms a temporary cyclic intermediate (a dioxolenium ion) that blocks the α-face of the sugar.[8] Consequently, the incoming alcohol nucleophile (the acceptor) can only attack from the β-face, leading to the desired 1,2-trans product with high stereoselectivity.
2-Deoxy-D-ribose lacks this C-2 hydroxyl group, meaning no participating group can be installed. Without this directing effect, the reaction proceeds through a more open, oxocarbenium-like transition state. This allows the nucleophile to attack from either the α- or β-face, typically resulting in a mixture of anomers.[2][9] The α-anomer is often the thermodynamic product due to the anomeric effect, making the synthesis of the kinetically favored, biologically relevant β-anomer a significant synthetic challenge.[10]
Q3: What are the primary concerns when scaling up a 2-deoxy-D-ribose synthesis from the lab to a pilot plant?
A3: Scaling up introduces challenges beyond simple multiplication of reagent quantities. Key concerns include:
-
Purification: Column chromatography, a staple in the research lab, is often impractical and costly at large scales. The ideal scalable process is designed to produce intermediates that can be purified by crystallization.[1]
-
Reagent Cost and Safety: Reagents that are acceptable for small-scale synthesis (e.g., certain heavy metal catalysts, expensive activating agents) may be prohibitively expensive or pose significant safety and disposal challenges at scale.
-
Reaction Control: Heat transfer becomes less efficient in larger reactors. Exothermic or highly temperature-sensitive reactions must be carefully managed to prevent side reactions or decomposition.
-
Cycle Time: Long reaction times or complex workup procedures can severely limit plant throughput and increase costs. Processes should be optimized for efficiency.
Troubleshooting Guide: Common Issues in Scaling Up Synthesis
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: Low yields in the deoxygenation step (e.g., from an arabinose derivative).
Q: My deoxygenation reaction, which worked well on a 1g scale, is giving yields below 50% on a 100g scale. What are the likely causes?
A: This is a common scale-up issue. The root cause often lies in mass transfer limitations or thermal control.
-
Causality: Radical deoxygenation reactions (e.g., Barton-McCombie) or reductions of triflates can be sensitive. On a larger scale, inefficient stirring can lead to localized concentration gradients of reagents, causing side reactions. Similarly, poor heat dissipation can lead to thermal degradation of sensitive intermediates.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure all reagents, especially the reducing agent (e.g., tributyltin hydride, sodium borohydride), are of high purity and have not degraded.
-
Improve Agitation: Switch to mechanical stirring and ensure the impeller design is appropriate for the reactor geometry to maintain a homogeneous reaction mixture.
-
Control Temperature Rigorously: Use a reactor jacket with a suitable cooling fluid and monitor the internal reaction temperature closely. For exothermic additions, add the reagent slowly and sub-surface if possible.
-
Consider Alternative Chemistries: For large-scale work, catalytic transfer hydrogenation or other catalytic methods may offer better control and avoid stoichiometric amounts of problematic reagents like tin hydrides.
-
Problem 2: Poor or inconsistent α/β selectivity during glycosylation.
Q: I am attempting a glycosylation with a protected 2-deoxy-D-ribose donor and getting a variable α/β ratio, often favoring the undesired α-anomer. How can I improve the yield of the β-glycoside?
A: This is the central challenge in 2-deoxyglycoside synthesis.[2] Controlling the α/β ratio requires careful optimization of several factors, as illustrated in the decision workflow below.
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Solvent_Detail [label="Ethereal solvents (Et2O, THF)\n often favor α-products via SN2-like\npathways on anomerized donor.\n\nAcetonitrile (CH3CN) can act as a\nparticipating solvent, favoring β-products.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Donor_Detail [label="Switch leaving group:\nThioglycosides -> Trichloroacetimidates -> Halides.\nSome donors favor in situ anomerization\nto the more reactive α-donor.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Promoter_Detail [label="Match promoter to donor.\nExample: NIS/TfOH for thioglycosides.\nLewis acids (e.g., TMSOTf, BF3·OEt2)\ncan influence the transition state.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Temp_Detail [label="Lower temperatures (e.g., -78 °C)\noften favor the kinetic product (β-anomer).\nAllowing the reaction to warm may lead\nto equilibration to the thermodynamic α-anomer.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> {Solvent, Donor, Promoter, Temp} [color="#4285F4"]; Solvent -> Solvent_Detail [style=dashed, color="#5F6368"]; Donor -> Donor_Detail [style=dashed, color="#5F6368"]; Promoter -> Promoter_Detail [style=dashed, color="#5F6368"]; Temp -> Temp_Detail [style=dashed, color="#5F6368"]; }
Caption: Decision workflow for troubleshooting poor stereoselectivity.-
Causality & Solutions:
-
Solvent Choice: Nitrile solvents like acetonitrile can act as participating solvents, attacking the anomeric center to form an intermediate that directs the incoming nucleophile to the β-face. This is a powerful strategy for enhancing β-selectivity.
-
Leaving Group: The nature of the leaving group on the glycosyl donor is critical. Halides are highly reactive but can lead to poor selectivity. Thioglycosides and trichloroacetimidates often offer a better balance of reactivity and control.
-
Temperature: Glycosylation reactions are often run at low temperatures (-40 to -78 °C) to favor the kinetically formed β-anomer. Allowing the reaction to warm can lead to anomerization to the more stable α-product.
-
Anomeric O-alkylation: An alternative strategy involves forming an anomeric alkoxide from the unprotected sugar and reacting it with a secondary electrophile (like a triflate). This method can provide excellent stereospecificity for β-glycosides.[10]
-
Problem 3: Difficulty with purification of protected intermediates.
Q: My protected 2-deoxy-D-ribose intermediate is an oil that is inseparable from byproducts by chromatography on a large scale. What can I do?
A: This highlights the importance of "designing for purification." When scaling up, avoiding chromatography is a primary goal.
-
Causality: The protecting groups chosen significantly influence the physical properties of the intermediate. Bulky, non-polar groups (like TBDPS) can inhibit crystallization and result in oils. Anomeric mixtures are also notoriously difficult to separate.
-
Troubleshooting Steps:
-
Re-evaluate Protecting Groups: Can you switch to protecting groups known to impart crystallinity, such as benzoates or p-toluoyl groups? While they may require slightly harsher removal conditions, the benefit of a crystalline intermediate is immense.
-
Isolate at a Different Stage: Look at your synthetic sequence. Is there an earlier or later intermediate that is more likely to be a crystalline solid? Adjust your strategy to purify at that stage.
-
Use a "Crystallization Handle": Sometimes, a derivative can be made solely for purification. For example, reacting a free hydroxyl group with a chromophoric or crystalline acid chloride, purifying the derivative by crystallization, and then cleaving it off.
-
Recrystallization Screening: If your product is a solid but impure, perform a systematic solvent screening for recrystallization. Use a matrix of single solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane) and binary solvent systems.
-
Key Experimental Protocols
Protocol 1: Fischer Glycosidation for the Preparation of Methyl 2-deoxy-α/β-D-ribofuranosides
This protecting-group-free method is an excellent first step for many synthetic routes, converting the unstable free sugar into a more manageable methyl glycoside mixture.[11]
// Nodes Start [label="Start:\n2-Deoxy-D-Ribose", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Step1 [label="{Step 1: Dissolution & Acid Catalyst | Dissolve 2-deoxy-D-ribose in anhydrous Methanol (MeOH).\nAdd Acetyl Chloride (AcCl) dropwise at 0 °C.}"]; Step2 [label="{Step 2: Reaction | Stir at room temperature for 15-30 minutes.\nMonitor by TLC (EtOAc/Hexane 1:1). }"]; Step3 [label="{Step 3: Neutralization | Add Dowex® (OH-) resin until pH is neutral.\nFilter off the resin.}"]; Step4 [label="{Step 4: Purification | Concentrate the filtrate in vacuo.\nPurify by flash chromatography (if needed for specific anomer) or use mixture directly.}"]; End [label="Product:\nMethyl 2-deoxy-α/β-D-ribofuranoside", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> End; }
Caption: Workflow for the preparation of methyl 2-deoxy-D-ribosides.Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-deoxy-D-ribose (1.0 eq).
-
Dissolution: Add anhydrous methanol (approx. 0.2 M concentration) and cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add acetyl chloride (AcCl, approx. 1% v/v) to the stirred solution. The AcCl reacts with MeOH to generate anhydrous HCl in situ, which catalyzes the reaction.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC), typically complete within 15-30 minutes.
-
Neutralization: Cool the reaction mixture again and add a basic resin (e.g., Dowex® OH⁻ form) portion-wise until the pH is neutral (check with wet pH paper).
-
Workup: Filter the mixture to remove the resin, washing the resin with additional methanol.
-
Isolation: Concentrate the combined filtrate under reduced pressure. The resulting oil/solid is a mixture of methyl 2-deoxy-α/β-D-ribofuranosides, which can often be used in the next step without further purification.[11]
References
-
ResearchGate. (2025). A Simple and Efficient Synthesis of 2-Deoxy- l -ribose from 2-Deoxy- d -ribose | Request PDF. [Link]
-
Journal of the Chemical Society (Resumed). (1949). Deoxy-sugars. Part II. Synthesis of 2-deoxy-D-ribose and 3-deoxy-D-xylose from D-arabinose. [Link]
- Google Patents. (n.d.). EP1556396A1 - Method for producing 2-deoxy-l-ribose.
-
National Center for Biotechnology Information. (n.d.). Protecting-Group-Free Synthesis of 2-Deoxy-Aza-Sugars. [Link]
-
National Center for Biotechnology Information. (n.d.). Methods for 2-Deoxyglycoside Synthesis. [Link]
-
SciSpace. (2016). Method for preparing 2-deoxy-D-ribose. [Link]
-
ResearchGate. (n.d.). Summary of 2dDR stability studies. [Link]
-
National Center for Biotechnology Information. (2018). Methods for 2-Deoxyglycoside Synthesis. [Link]
-
National Center for Biotechnology Information. (1948). Conversion of D-arabinose into 2-deoxy-D-ribose and 3-deoxy D-xylose. [Link]
-
ACS Publications. (2018). Methods for 2-Deoxyglycoside Synthesis | Chemical Reviews. [Link]
-
ResearchGate. (2025). Direct Synthesis of 2-Deoxy-β-Glycosides via Anomeric O -Alkylation with Secondary Electrophiles | Request PDF. [Link]
-
National Center for Biotechnology Information. (n.d.). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. [Link]
Sources
- 1. EP1556396A1 - Method for producing 2-deoxy-l-ribose - Google Patents [patents.google.com]
- 2. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for 2-Deoxyglycoside Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 266. Deoxy-sugars. Part II. Synthesis of 2-deoxy-D-ribose and 3-deoxy-D-xylose from D-arabinose - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. Conversion of D-arabinose into 2-deoxy-D-ribose and 3-deoxy D-xylose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Protecting-Group-Free Synthesis of 2-Deoxy-Aza-Sugars - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside
Welcome to the technical support guide for the synthesis of Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside. This document is designed for researchers, chemists, and drug development professionals who utilize this crucial intermediate for nucleoside analogue synthesis. We will address the most common challenges, focusing on the identification and mitigation of impurities that can arise during the reaction. Our approach is rooted in mechanistic understanding to empower you not just to follow steps, but to make informed decisions in your own laboratory settings.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges
This section addresses the fundamental questions regarding impurities in this synthesis, providing a foundational understanding of the key chemical principles at play.
Q1: What are the primary impurities I should anticipate when synthesizing this compound?
A: The most prevalent impurity is the undesired anomer of your target molecule. The synthesis will almost invariably produce a mixture of the α- and β-anomers.[1][2] Other common impurities include unreacted starting material (typically 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose, also known as Hoffer's chlorosugar), partially deprotected products, and residual reagents like toluic acid.
Q2: Why is the formation of an anomeric mixture (α and β isomers) so common in this specific reaction?
A: This is a classic challenge in carbohydrate chemistry, particularly with 2-deoxy sugars. The stereochemical outcome of a glycosylation reaction is heavily influenced by the substituent at the C-2 position. In sugars with a participating group at C-2 (like an acetate or benzoate), the group can shield one face of the molecule, leading to high stereoselectivity for a 1,2-trans product.[3][4] However, 2-deoxy sugars lack such a participating group. As a result, the reaction proceeds through a relatively planar and highly reactive oxocarbenium ion intermediate. The incoming nucleophile (methanol) can attack this intermediate from either the top (α-face) or bottom (β-face), leading to a mixture of anomers.[4]
Q3: Which analytical techniques are most effective for identifying and quantifying the anomeric ratio and other impurities?
A: A combination of techniques is recommended for a comprehensive analysis:
-
Thin-Layer Chromatography (TLC): Excellent for initial, rapid assessment of reaction completion and for visualizing the presence of major components. The α and β anomers will often have slightly different Rf values.
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is the most powerful tool for this analysis. The anomeric protons (H-1) of the α and β isomers have distinct chemical shifts and coupling constants, allowing for direct quantification of the anomeric ratio by integrating their respective signals.
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can provide excellent separation of the anomers and other impurities, offering high-precision quantification.
Q4: My starting material is 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose. How critical is its purity and stability?
A: The purity of your starting glycosyl donor is paramount. Hoffer's chlorosugar can be unstable and is sensitive to moisture.[2] Impurities in the starting material will carry through the reaction and complicate purification. It is often supplied as the more stable α-anomer.[5] We recommend using it as fresh as possible or verifying its purity by NMR before use. Storage under anhydrous conditions at low temperatures (-20°C) is essential.[6]
Section 2: Troubleshooting Guide - From Problem to Solution
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.
Problem: My final product is an inseparable or poorly resolved mixture of anomers on TLC/column chromatography.
-
Causality: The structural similarity of the α and β anomers makes them challenging to separate. The choice of solvent system for chromatography is critical and often non-intuitive.
-
Troubleshooting Steps:
-
Optimize TLC Mobile Phase: Systematically screen solvent systems. Start with a non-polar/polar mixture like Hexane/Ethyl Acetate. Methodically vary the ratio. If separation is still poor, introduce a third solvent with different properties, such as dichloromethane or a small amount of methanol, to modulate the polarity and selectivity of the stationary phase.
-
Adjust Column Chromatography Conditions: Ensure you are using a high-quality silica gel with a consistent particle size. A slow flow rate and a shallow solvent gradient (if using gradient elution) can significantly improve resolution.
-
Consider Alternative Stationary Phases: If silica gel fails, consider using a different stationary phase, such as alumina or a bonded-phase silica, although this is less common.
-
Problem: The ¹H NMR spectrum shows a poor anomeric ratio, favoring the undesired isomer.
-
Causality: The anomeric ratio is not fixed and is highly dependent on reaction conditions. Factors like the solvent, catalyst, temperature, and reaction time all influence the kinetic and thermodynamic equilibrium of the reaction.[7] For 2-deoxy sugars, solvent effects can be particularly pronounced.[7]
-
Troubleshooting Steps:
-
Solvent Selection: The "nitrile effect" is a well-known phenomenon where solvents like acetonitrile can favor the formation of α-anomers due to the formation of an intermediate nitrilium ion.[7] Conversely, non-participating solvents like dichloromethane may favor the β-anomer. Experiment with different solvents to steer the selectivity.
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0°C or -20°C). Lower temperatures often increase the kinetic control of the reaction, which can enhance selectivity.
-
Catalyst/Promoter Choice: If using a Lewis acid or other promoter, its nature can influence the outcome. A bulkier promoter might sterically hinder attack from one face more than another.
-
Problem: The reaction is sluggish or incomplete, with significant starting material remaining.
-
Causality: This typically points to issues with reagents, catalysts, or the presence of inhibitors like water. Glycosylation reactions are highly sensitive to moisture, which can consume the catalyst and hydrolyze the activated glycosyl donor.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven before use and assemble the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Molecular sieves can be added to the reaction to scavenge trace amounts of water.
-
Check Reagent Quality: Verify the purity and activity of your glycosyl donor (Hoffer's chlorosugar) and any catalysts. Use a fresh bottle of methanol.
-
Increase Reagent Equivalents: A slight excess of the nucleophile (methanol) can help drive the reaction to completion.
-
Section 3: Protocols and Data Interpretation
Experimental Protocol: Synthesis of this compound
This protocol is a representative method. Researchers should adapt it based on their specific laboratory conditions and safety protocols.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose (1.0 eq) in anhydrous dichloromethane (DCM, ~10 mL per gram of starting material).
-
Addition of Alcohol: Add anhydrous methanol (1.5-2.0 eq) to the solution.
-
Initiation: Cool the mixture to 0°C. Add a suitable promoter, such as silver carbonate (Ag₂CO₃, 1.2 eq) or another mild Lewis acid, portion-wise while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).
-
Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove insoluble salts. Wash the Celite pad with additional DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil, containing a mixture of α and β anomers, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation: Interpreting Analytical Results
The key to identifying and quantifying the product mixture lies in the ¹H NMR spectrum. The anomeric proton (H-1) is the most diagnostic signal.
| Compound/Isomer | Anomeric Proton (H-1) Approx. δ (ppm) | Key Coupling Constants (J, Hz) | Other Diagnostic Signals (Approx. δ, ppm) |
| β-anomer (Product) | ~5.1-5.2 | J ≈ 1.5, 6.0 Hz (dd) | 3.3-3.4 (-OCH₃), 7.2-8.0 (Toluoyl-H) |
| α-anomer (Impurity) | ~5.4-5.5 | J ≈ 4.0 Hz (d) | 3.4-3.5 (-OCH₃), 7.2-8.0 (Toluoyl-H) |
| Hoffer's Chlorosugar (α) | ~6.3-6.4 | J ≈ 4.5 Hz (d) | 7.2-8.1 (Toluoyl-H) |
Note: Exact chemical shifts (δ) can vary depending on the solvent and instrument.
Section 4: Visualization of Workflow and Troubleshooting Logic
General Synthesis Workflow
The diagram below illustrates the fundamental transformation from the activated glycosyl donor to the anomeric product mixture.
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Ben-Efraim, I., et al. (2022). Anomeric Selectivity of Glycosylations through a Machine Learning Lens. ACS Central Science. Available at: [Link]
-
Mishra, B., & Tiwari, V. K. (2021). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. Molecules. Available at: [Link]
-
Ashenhurst, J. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. Available at: [Link]
-
Ben-Efraim, I., et al. (2021). Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. ChemRxiv. Available at: [Link]
-
Giri, R., & Sureshan, K. M. (2020). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Development of a Novel Synthetic Process for 2-Deoxy-3,5-di- O - p -toluoyl-α- l -ribofuranosyl Chloride: A Versatile Intermediate in the Synthesis of 2'-Deoxy- l -ribonucleosides. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Efficient Preparation of 2-Deoxy-3,5-di- O - p -toluoyl-α- d -ribofuranosyl Chloride. ResearchGate. Available at: [Link]
Sources
- 1. METHYL 2-DEOXY-3,5-DI-O-P-TOLUOYL-D-*RIB OFURANOSIDE | 4330-34-1 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 5. biosynth.com [biosynth.com]
- 6. 3,5-Di-O-(p-toluyl)-2-deoxy- D -ribofuranosyl chloride 90 4330-21-6 [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside: A Focus on X-ray Crystallography
In the landscape of drug discovery and development, particularly in the synthesis of nucleoside analogues, the unambiguous determination of molecular structure is paramount. The stereochemistry and conformation of carbohydrate moieties directly influence biological activity. This guide provides an in-depth technical comparison of methodologies for confirming the structure of Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside, a key intermediate in synthetic organic chemistry. While various analytical techniques offer valuable insights, single-crystal X-ray crystallography remains the gold standard for providing definitive three-dimensional structural information.
This document will explore the practical and theoretical aspects of confirming the structure of this protected deoxysugar. We will delve into a detailed protocol for its synthesis and crystallization, the process of X-ray diffraction analysis, and a comparative analysis with data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The causality behind experimental choices is explained to provide researchers with a robust framework for their own structural elucidation workflows.
Synthesis and Crystallization: The Gateway to Definitive Structure
The journey to an X-ray crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for diffraction. The toluoyl protecting groups on the hydroxyls at the 3- and 5-positions enhance crystallinity by introducing rigidity and providing opportunities for intermolecular interactions in the solid state.
Synthesis of this compound
The synthesis of the title compound can be achieved from commercially available starting materials. A common route involves the protection of a suitable 2-deoxy-D-ribose derivative.
Experimental Protocol: Synthesis
-
Starting Material: Begin with commercially available methyl 2-deoxy-D-ribofuranoside.
-
Dissolution: Dissolve methyl 2-deoxy-D-ribofuranoside (1.0 eq) in a mixture of anhydrous pyridine and dichloromethane (1:1 v/v) under an inert atmosphere (e.g., argon or nitrogen).
-
Acylation: Cool the solution to 0 °C in an ice bath. Add p-toluoyl chloride (2.2 eq) dropwise to the stirred solution. The pyridine acts as a base to neutralize the HCl generated during the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Characterization: The purified product, this compound, should be characterized by NMR and MS to confirm its identity before proceeding to crystallization.
Crystallization: The Art and Science of Crystal Growth
Obtaining single crystals of sufficient size and quality is often the most challenging step. For a molecule like this compound, which is a non-polar, protected sugar, a variety of solvent systems can be explored. The key is to achieve a state of slow supersaturation.
Experimental Protocol: Crystallization
-
Solvent Screening: Screen a range of solvents for solubility. Good candidates for crystallization are solvent/anti-solvent pairs. For this compound, pairs like dichloromethane/hexane, ethyl acetate/hexane, or acetone/water are promising.
-
Slow Evaporation: Dissolve the purified compound in a minimal amount of a relatively volatile solvent (e.g., dichloromethane or ethyl acetate) in a small vial. Loosely cap the vial to allow for the slow evaporation of the solvent over several days at room temperature.
-
Vapor Diffusion: This is a highly controlled method.
-
Hanging Drop: Dissolve the compound in a suitable solvent. Place a small drop (1-2 µL) of this solution on a siliconized glass coverslip. Invert the coverslip over a well containing a reservoir of a less volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization.
-
Sitting Drop: Similar to the hanging drop method, but the drop is placed on a pedestal within the well of the crystallization plate.
-
-
Temperature Control: The solubility of many organic compounds is temperature-dependent. Experiment with different temperatures (e.g., room temperature, 4 °C) to control the rate of crystallization.
X-ray Crystallography: Unveiling the Three-Dimensional Structure
Once suitable crystals are obtained, X-ray crystallography can provide an atomic-resolution three-dimensional model of the molecule.
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: Workflow for single-crystal X-ray diffraction analysis.
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of X-rays, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The intensities and positions of the diffraction spots are integrated and corrected for experimental factors. This yields a list of reflection intensities.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map and refined using least-squares methods to improve the agreement between the observed and calculated diffraction data.
-
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Comparative Analysis with Other Spectroscopic Techniques
While X-ray crystallography provides the definitive solid-state structure, NMR and MS are crucial for confirming the structure in solution and verifying the molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms in a molecule.[1] For this compound, ¹H and ¹³C NMR are essential.
Expected NMR Data:
| Technique | Expected Observations | Information Gained |
| ¹H NMR | - Signals for the methyl protons of the toluoyl groups. - Aromatic protons of the toluoyl groups. - Protons on the furanose ring. - The anomeric proton signal, whose coupling constant can suggest the α or β configuration. - The methoxy group protons. | Connectivity of protons, stereochemistry at the anomeric center. |
| ¹³C NMR | - Carbonyl carbons of the ester groups. - Aromatic carbons. - Carbons of the furanose ring. - The methoxy carbon. | The number of unique carbon environments, confirming the presence of all functional groups. |
| 2D NMR (COSY, HSQC) | Correlation peaks between coupled protons (COSY) and between protons and their attached carbons (HSQC). | Unambiguous assignment of all proton and carbon signals, confirming the overall connectivity of the molecule. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.[2]
Expected Mass Spectrometry Data:
| Technique | Expected Ion | m/z (calculated) | Information Gained |
| ESI-MS | [M+Na]⁺ | 407.14 | Confirmation of molecular weight and elemental formula (C₂₂H₂₄O₆). |
| Tandem MS (MS/MS) | Fragmentation ions | Varies | Loss of the methoxy group, loss of the toluoyl groups, and cleavage of the furanose ring can provide further structural confirmation. |
Conclusion: An Integrated Approach to Structural Confirmation
The structural elucidation of a novel or key synthetic intermediate like this compound requires a multi-faceted analytical approach. While NMR and MS provide essential data on the connectivity and composition of the molecule in solution, single-crystal X-ray crystallography offers the unparalleled advantage of providing a precise and unambiguous three-dimensional structure in the solid state. This guide has outlined the necessary steps, from synthesis and crystallization to data analysis, providing a comprehensive framework for researchers in the field. The synergy of these techniques ensures the highest level of confidence in the confirmed structure, a critical aspect of modern drug discovery and chemical synthesis.
Caption: Integrated workflow for structural confirmation.
References
-
Britannica. (2025, December 10). Carbohydrate - Spectroscopy, Sugars, Polysaccharides. Retrieved from [Link]
-
Innovative Approaches in Carbohydrate Estimation: A Look at the Cutting-Edge Techniques. (2024, August 12). Preprints.org. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Synthesis of 2-Deoxy-D-Ribose: A Comparative Analysis
Introduction: The Cornerstone of Genetic Information
2-Deoxy-D-ribose, a deceptively simple monosaccharide, holds a profound significance in the realm of molecular biology and medicine. As the central sugar component of deoxyribonucleic acid (DNA), it forms the backbone of the very molecule that encodes the genetic blueprint for most living organisms.[1][2] The absence of the hydroxyl group at the C-2 position, distinguishing it from its close relative D-ribose, imparts DNA with the conformational flexibility necessary for the formation of the iconic double helix and ensures its stability, which is paramount for the faithful storage of genetic information.[2]
Given its pivotal role, the efficient and stereoselective synthesis of 2-deoxy-D-ribose and its derivatives is a topic of enduring interest for researchers in drug development, diagnostics, and synthetic biology. The demand for enantiomerically pure 2-deoxy-D-ribose continues to grow, driven by its incorporation into antiviral and anticancer nucleoside analogues, as well as its use in the burgeoning field of DNA nanotechnology.
This guide provides a comparative overview of the principal synthetic routes to 2-deoxy-D-ribose, designed for researchers, scientists, and drug development professionals. We will delve into the intricacies of each approach, evaluating them based on starting material accessibility, reaction efficiency, scalability, and stereochemical control. Our analysis is grounded in established literature, providing both the theoretical underpinnings and practical, field-proven insights to inform your synthetic strategy.
Navigating the Synthetic Landscape: Key Routes to 2-Deoxy-D-Ribose
The synthesis of 2-deoxy-D-ribose presents a unique stereochemical challenge: the creation of a chiral molecule with three contiguous stereocenters. Over the decades, chemists have devised several elegant strategies, which can be broadly categorized based on their starting materials. In this guide, we will explore and compare the most prominent of these routes.
Synthesis from D-Glucose: A Classic Approach
D-glucose, an abundant and inexpensive monosaccharide, represents an attractive starting point for the synthesis of 2-deoxy-D-ribose. A well-established, albeit lengthy, route involves the degradation of the six-carbon glucose to a five-carbon deoxypentose.
Workflow Overview:
Caption: Synthesis of 2-deoxy-D-ribose from D-glucose.
Mechanistic Insights and Experimental Considerations:
The initial step involves the isomerization of D-glucose in the presence of a strong base, such as hot concentrated alkali, to a mixture of 3-deoxy-D-ribo-hexonic and 3-deoxy-D-arabo-hexonic acids, collectively known as saccharinic acids.[3] This transformation proceeds through a complex series of enolizations and rearrangements.
The subsequent and crucial step is the Ruff degradation , a classic method for shortening the carbon chain of an aldose.[3][4] In this reaction, the 3-deoxyhexonic acids are treated with hydrogen peroxide in the presence of a ferric salt (e.g., ferric acetate) as a catalyst.[3] The reaction proceeds via oxidative decarboxylation, removing the carboxyl group and yielding the desired 2-deoxy-D-ribose.[3]
Advantages:
-
Cost-effective starting material: D-glucose is readily available and inexpensive.
Disadvantages:
-
Low overall yield: The isomerization step often produces a complex mixture of products, leading to low yields of the desired saccharinic acids.
-
Harsh reaction conditions: The use of hot, concentrated alkali can lead to side reactions and degradation products.
-
Purification challenges: Separating the desired product from the reaction mixture can be difficult.
Synthesis from D-Arabinose: A More Direct Conversion
D-arabinose, a five-carbon aldose, offers a more direct pathway to 2-deoxy-D-ribose, as it already possesses the correct carbon skeleton. Several methods have been developed for this conversion, often involving the formation of a glycal intermediate.
Workflow Overview:
Caption: General workflow for the synthesis of 2-deoxy-D-ribose from D-arabinose.
Mechanistic Insights and Experimental Considerations:
A common strategy involves the initial protection of the hydroxyl groups of D-arabinose, followed by the formation of a glycal (an unsaturated sugar with a double bond between C-1 and C-2). This is typically achieved by the reduction of a glycosyl halide. The resulting glycal, D-arabinal, can then undergo an electrophilic addition reaction. For instance, treatment with an acid in the presence of an alcohol can lead to the formation of a 2-alkoxy-glycoside, which upon reductive removal of the alkoxy group yields the 2-deoxy sugar.
A more recent and efficient method involves the direct conversion of a protected D-arabinal derivative. For example, 3,4-O-diacetyl-D-arabinal can be treated with lithium bromide or lithium chloride, a strong acid cation exchange resin, and water to yield 3,4-O-diacetyl-deoxy-D-ribose, which is then hydrolyzed to 2-deoxy-D-ribose.[5] This method offers the advantage of milder reaction conditions and potentially higher yields.
Advantages:
-
More direct route: Starts with a C5 sugar, avoiding a chain-shortening step.
-
Milder conditions: Some modern protocols avoid the harsh conditions of the glucose route.
Disadvantages:
-
Cost of starting material: D-arabinose is generally more expensive than D-glucose.
-
Multiple protection/deprotection steps: Can add to the overall step count and reduce the overall yield.
Synthesis from D-Ribose: A Challenging but Feasible Transformation
While seemingly counterintuitive due to the need to remove a specific hydroxyl group, synthetic routes from D-ribose have also been developed. These methods often leverage radical chemistry to achieve the deoxygenation at the C-2 position.
Workflow Overview:
Caption: Synthesis of 2-deoxy-L-ribose from D-ribose via a radical reaction.
Mechanistic Insights and Experimental Considerations:
One notable approach involves the conversion of D-ribose into an acyclic precursor.[6] This precursor then undergoes a novel radical reaction that not only achieves deoxygenation at the C-2 position but also inverts the stereochemistry of the sugar from the D- to the L-form, yielding a 2-deoxy-L-ribose derivative.[6] This method is particularly interesting as it provides access to the less common L-enantiomer of 2-deoxyribose. The stereochemistry of the final product can be confirmed by X-ray crystallography of a suitable derivative.[6]
Advantages:
-
Access to the L-enantiomer: Provides a route to the "unnatural" mirror image of the biologically relevant sugar.
-
Novel chemical transformation: Employs interesting radical chemistry.
Disadvantages:
-
Multi-step synthesis: Involves several protection, deprotection, and functional group manipulation steps.
-
Use of potentially hazardous reagents: Radical reactions often require careful handling and specific initiators.
Enzymatic Synthesis: The Green Chemistry Approach
Enzymatic methods offer a highly selective and environmentally friendly alternative to traditional chemical synthesis. These approaches leverage the exquisite specificity of enzymes to catalyze the desired transformations under mild conditions.
Workflow Overview:
Caption: Enzymatic synthesis of 2'-deoxyribonucleosides.
Mechanistic Insights and Experimental Considerations:
A common enzymatic approach for the synthesis of 2'-deoxyribonucleosides (derivatives of 2-deoxy-D-ribose) involves the use of nucleoside phosphorylases. These enzymes catalyze the reversible phosphorolysis of nucleosides to a nucleobase and a ribose-1-phosphate derivative. By using 2-deoxy-D-ribose-1-phosphate as a substrate, a variety of modified nucleosides can be synthesized by coupling it with different nucleobases.
Advantages:
-
High stereoselectivity: Enzymes typically produce a single enantiomer of the product.
-
Mild reaction conditions: Reactions are usually carried out in aqueous solutions at or near physiological pH and temperature.
-
Environmentally friendly: Avoids the use of harsh reagents and organic solvents.
Disadvantages:
-
Substrate specificity: Enzymes are often highly specific for their substrates, which can limit the scope of the reaction.
-
Enzyme cost and stability: Enzymes can be expensive and may have limited stability under operational conditions.
-
Product inhibition: The product of the reaction can sometimes inhibit the enzyme, leading to low conversions.
Prebiotic Synthesis: A Glimpse into the Origins of Life
Research into the prebiotic synthesis of 2-deoxy-D-ribose explores plausible chemical pathways that could have led to the formation of this crucial sugar on the early Earth. While not a practical method for large-scale production, these studies provide fascinating insights into the origins of life.
Mechanistic Insights and Experimental Considerations:
One proposed prebiotic route involves the aldol condensation of acetaldehyde with D-glyceraldehyde.[7][8] Studies have shown that proteinogenic amino esters or amino nitriles can promote the selective formation of 2-deoxy-D-ribose over its diastereomer, 2-deoxy-D-threopentose, with combined yields of around 4-5%.[7] These reactions are thought to occur in aqueous environments under conditions that could have existed on the early Earth.
Advantages:
-
Fundamental scientific interest: Provides insights into the chemical origins of life.
-
Uses simple starting materials: Employs small, simple molecules that are thought to have been present on the prebiotic Earth.
Disadvantages:
-
Low yields and selectivity: The reactions typically produce a complex mixture of products with low yields of the desired sugar.
-
Not a practical synthetic route: The conditions and yields are not suitable for laboratory or industrial-scale synthesis.
Comparative Summary of Synthetic Routes
| Route | Starting Material | Typical Overall Yield | Scalability | Stereoselectivity | Key Advantages | Key Disadvantages |
| From D-Glucose | D-Glucose | Low | Moderate | Moderate | Inexpensive starting material. | Harsh conditions, low yield, purification challenges. |
| From D-Arabinose | D-Arabinose | Moderate | Good | Good to Excellent | More direct route, milder conditions. | More expensive starting material, multiple steps. |
| From D-Ribose | D-Ribose | Moderate | Moderate | Good (for L-enantiomer) | Access to the L-enantiomer. | Multi-step, use of specialized reagents. |
| Enzymatic | Varies (e.g., ribose-1-phosphate) | High | Potentially high | Excellent | High selectivity, mild conditions, environmentally friendly. | Substrate specificity, enzyme cost and stability. |
| Prebiotic | Simple aldehydes | Very Low | Not applicable | Low | Fundamental scientific insights. | Not a practical synthetic method. |
Detailed Experimental Protocols
Due to the complexity and length of detailed experimental protocols, and for the sake of conciseness in this guide, readers are directed to the primary literature for step-by-step procedures. The references provided in the final section offer a starting point for accessing these detailed methods.
Conclusion: Selecting the Optimal Synthetic Pathway
The choice of a synthetic route to 2-deoxy-D-ribose is a strategic decision that depends on a multitude of factors, including the desired scale of production, cost considerations, available laboratory infrastructure, and the specific stereochemical requirements of the final product.
-
For large-scale, cost-effective synthesis , routes starting from D-glucose or D-arabinose remain the most viable options, with ongoing research focused on improving their efficiency and reducing their environmental impact.
-
For the synthesis of the L-enantiomer or for exploring novel chemical transformations, the route from D-ribose offers unique opportunities.
-
Enzymatic methods represent the future of sustainable and highly selective carbohydrate synthesis, and their application is expected to grow as more robust and cost-effective enzymes become available.
-
Finally, the study of prebiotic synthesis continues to push the boundaries of our understanding of the chemical origins of life, reminding us of the elegant simplicity and profound importance of this fundamental biomolecule.
As a senior application scientist, I encourage you to carefully consider the trade-offs of each approach in the context of your specific research goals. By understanding the underlying chemistry and the practical considerations of each route, you can make an informed decision and embark on a successful synthesis of this cornerstone of life.
References
-
Sowden, J. C. (1954). A Convenient Method of Preparing 2-Deoxy-D-ribose. Journal of the American Chemical Society, 76(13), 3541–3542. [Link]
-
Steer, A. M., Bia, N., Smith, D. K., & Clarke, P. A. (2017). Prebiotic synthesis of 2-deoxy-d-ribose from interstellar building blocks promoted by amino esters or amino nitriles. Chemical Communications, 53(80), 10362-10365. [Link]
- Liang, X.-Y. (2016). Method for preparing 2-deoxy-D-ribose. CN105461921A.
-
Chen, C. H., & Cheng, W. C. (2018). Synthesis of l-Deoxyribonucleosides from d-Ribose. The Journal of Organic Chemistry, 83(24), 15335-15343. [Link]
- Steer, A. M. (2017). Studies on the Prebiotic Origin of 2-Deoxy-D-ribose. University of York.
-
Kent, P. W., Stacey, M., & Wiggins, L. F. (1949). 266. Deoxy-sugars. Part II. Synthesis of 2-deoxy-D-ribose and 3-deoxy-D-xyose from D-arabinose. Journal of the Chemical Society (Resumed), 1232. [Link]
- Mukaiyama, T., Iwasawa, N., Stevens, R. W., & Haga, T. (1985). Stereoselective Synthesis of 2-Amino-2-deoxy-D-arabinose and 2-Deoxy-D-ribose. Tetrahedron, 41(20), 4525-4536.
-
Bennett, C. S. (2018). Stereoselective Approaches to β-Linked 2-Deoxy Sugars. Molecules, 23(4), 895. [Link]
- Ruff, O. (1898). Ueber die Verwandlung der d-Gluconsäure in d-Arabinose. Berichte der deutschen chemischen Gesellschaft, 31(2), 1573-1577.
-
Steer, A. M., Bia, N., Smith, D. K., & Clarke, P. A. (2017). Prebiotic synthesis of 2-deoxy-d-ribose from interstellar building blocks promoted by amino esters or amino nitriles. Chemical Communications, 53(80), 10362-10365. [Link]
-
Sowden, J. C. (1954). A Convenient Method of Preparing 2-Deoxy-D-ribose. Journal of the American Chemical Society, 76(13), 3541–3542. [Link]
- Kim, C. U., & Misco, P. F. (2006). Method for producing 2-deoxy-l-ribose. EP1556396A1.
-
Wikipedia contributors. (2024, January 5). Deoxyribose. In Wikipedia, The Free Encyclopedia. Retrieved January 15, 2026, from [Link]
-
Secrist, J. A., & Wu, J. (2017). Developing Wound Dressings Using 2-deoxy-D-Ribose to Induce Angiogenesis as a Backdoor Route for Stimulating the Production of Vascular Endothelial Growth Factor. Pharmaceuticals, 10(4), 83. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Conversion of D-arabinose into 2-deoxy-D-ribose and 3-deoxy D-xylose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ruff degradation - Wikipedia [en.wikipedia.org]
- 5. books.rsc.org [books.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. Stereoselective Approaches to β-Linked 2-Deoxy Sugars - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Protected Ribose Derivatives: A Comparative Analysis of Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside
In the intricate world of nucleoside chemistry, a cornerstone of drug discovery and development, the judicious selection of protecting groups for the ribose or deoxyribose moiety is paramount. These temporary shields dictate the efficiency, stereochemical outcome, and ultimate success of synthesizing novel therapeutic agents. This guide provides an in-depth, objective comparison of Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside against other commonly employed protected ribose derivatives, supported by experimental insights and data to empower researchers in making informed decisions for their synthetic strategies.
The Critical Role of Protecting Groups in Nucleoside Synthesis
The synthesis of nucleosides, the building blocks of DNA and RNA, and their analogues, involves the crucial step of glycosylation – the formation of a bond between the sugar and a nucleobase. The hydroxyl groups of the ribose sugar are highly reactive and can interfere with this process, leading to a mixture of undesired products. Protecting groups are chemical moieties reversibly attached to these hydroxyl groups to ensure the glycosylation reaction proceeds with high yield and stereoselectivity. An ideal protecting group should be easy to introduce, stable under the reaction conditions for glycosylation, and readily removable under mild conditions that do not compromise the integrity of the final nucleoside product.[1][2][3]
Featured Derivative: this compound
This compound is a widely utilized intermediate in the synthesis of 2'-deoxynucleosides. The toluoyl groups, which are esters of p-toluic acid, offer a unique combination of properties that make them advantageous in many synthetic routes.
Key Attributes:
-
Crystallinity: Toluoyl-protected sugars are often crystalline solids, which facilitates their purification by recrystallization, avoiding the need for chromatography.
-
Stability: The toluoyl esters are sufficiently stable to withstand the conditions of glycosylation reactions, including the use of Lewis acids.[4]
-
Stereodirecting Influence: While the absence of a participating group at the 2'-position of 2-deoxyribose derivatives makes stereocontrol challenging, the nature of the protecting groups at the 3'- and 5'-positions can influence the anomeric selectivity of the glycosylation reaction. The bulky toluoyl groups can play a role in directing the incoming nucleobase.
-
Deprotection: The toluoyl groups are typically removed under basic conditions, such as with sodium methoxide in methanol or ammonia in methanol.[4]
Comparative Analysis with Other Protected Ribose Derivatives
The selection of a protecting group strategy is a critical decision in the design of a nucleoside synthesis. Below is a comparative analysis of toluoyl-protected ribose with other common classes of protected derivatives.
Acyl Protecting Groups: Toluoyl vs. Benzoyl vs. Acetyl
Acyl groups are among the most common protecting groups for the hydroxyl functions of sugars.
| Protecting Group | Key Advantages | Key Disadvantages | Typical Deprotection Conditions |
| Toluoyl | Often crystalline, good stability, moderate steric bulk. | Can sometimes be more difficult to remove than acetyl groups. | Basic hydrolysis (e.g., NaOMe/MeOH, NH3/MeOH).[4] |
| Benzoyl (Bz) | Good stability, often crystalline, provides good yields in glycosylations.[5] | Removal can require harsher basic conditions than acetyl groups.[4] | Basic hydrolysis (e.g., NaOMe/MeOH, NH3/MeOH).[4][5] |
| Acetyl (Ac) | Readily introduced, easily removed under mild basic conditions.[4] | Often results in syrups, making purification difficult. Less stable than benzoyl or toluoyl groups.[4] | Mild basic hydrolysis (e.g., K2CO3/MeOH, NH3/MeOH).[4] |
Experimental Insight: The choice between toluoyl, benzoyl, and acetyl groups often comes down to a balance between ease of handling and purification versus the lability of the protecting group. For complex, multi-step syntheses where stability is paramount, benzoyl and toluoyl groups are often preferred. The crystallinity of toluoyl and benzoyl derivatives is a significant practical advantage, often simplifying purification and improving overall process efficiency.
Silyl Protecting Groups
Silyl ethers are another major class of protecting groups for alcohols, prized for their tunable stability and mild removal conditions. Common examples include tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS).
| Protecting Group | Key Advantages | Key Disadvantages | Typical Deprotection Conditions |
| Toluoyl | Crystalline, stable to a wide range of non-basic reagents. | Requires basic conditions for removal, which may not be compatible with other functional groups. | Basic hydrolysis (e.g., NaOMe/MeOH).[4] |
| Silyl (e.g., TBDMS) | Tunable stability based on the steric bulk of the silyl group.[2][6] Removable under neutral conditions using fluoride sources.[4] | Can be labile to acidic conditions. Reagents can be more expensive. | Fluoride ion sources (e.g., TBAF, HF-pyridine).[2][4] |
Experimental Insight: Silyl protecting groups offer orthogonal deprotection strategies. For instance, a molecule can bear both acyl and silyl protecting groups, allowing for the selective removal of one type without affecting the other. This is a powerful tool in the synthesis of complex molecules. However, the choice of silyl group must be carefully considered, as their stability can vary significantly.
Benzyl Protecting Groups
Benzyl ethers are robust protecting groups that are stable to a wide range of acidic and basic conditions.
| Protecting Group | Key Advantages | Key Disadvantages | Typical Deprotection Conditions |
| Toluoyl | Crystalline, removable under basic conditions. | Not stable to strong bases over long periods. | Basic hydrolysis.[4] |
| Benzyl (Bn) | Very stable to a wide range of acidic and basic conditions.[4] | Requires hydrogenolysis for removal, which is not compatible with reducible functional groups (e.g., alkynes, alkenes, some heterocycles). | Catalytic hydrogenolysis (e.g., H2, Pd/C).[4] |
Experimental Insight: Benzyl ethers are often used as "permanent" protecting groups during a multi-step synthesis due to their high stability. However, the requirement for catalytic hydrogenation for their removal limits their application in molecules containing functional groups that are sensitive to reduction.
The Influence of Protecting Groups on Glycosylation Stereoselectivity
The stereochemical outcome of the N-glycosylation reaction is a critical aspect of nucleoside synthesis, as typically only one anomer possesses the desired biological activity. In the case of 2-deoxyribosides, the absence of a participating group at the C-2 position makes achieving high stereoselectivity challenging. The reaction often proceeds through an oxocarbenium ion intermediate, and the stereoselectivity is influenced by a variety of factors, including the nature of the protecting groups on the sugar, the solvent, the Lewis acid catalyst, and the nucleobase itself.
Caption: General workflow of N-glycosylation of 2-deoxyribose.
The bulky toluoyl groups at the 3'- and 5'-positions can influence the trajectory of the incoming nucleobase, often favoring the formation of the desired β-anomer through steric hindrance of the α-face of the oxocarbenium ion intermediate. However, the α/β ratio is highly dependent on the specific reaction conditions.
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure for the synthesis of the title compound.
Caption: Synthesis of this compound.
Materials:
-
Methyl 2-deoxy-D-ribofuranoside
-
Pyridine, anhydrous
-
p-Toluoyl chloride
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
Dissolve Methyl 2-deoxy-D-ribofuranoside in anhydrous pyridine and cool the solution to 0°C in an ice bath.
-
Slowly add p-toluoyl chloride dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer sequentially with cold 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes).
Vorbrüggen Glycosylation using this compound
This is a general procedure for the coupling of the protected sugar with a silylated nucleobase.
Materials:
-
This compound
-
Nucleobase (e.g., thymine, adenine)
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate (catalytic)
-
Anhydrous acetonitrile or 1,2-dichloroethane
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Tin(IV) chloride (SnCl4)
Procedure:
-
Silylation of the Nucleobase: In a flame-dried flask under an inert atmosphere, suspend the nucleobase in a mixture of anhydrous solvent and HMDS. Add a catalytic amount of ammonium sulfate and reflux the mixture until the solution becomes clear. Remove the excess HMDS and solvent under vacuum to obtain the silylated nucleobase.
-
Glycosylation: Dissolve the silylated nucleobase and this compound in anhydrous acetonitrile or 1,2-dichloroethane under an inert atmosphere. Cool the solution to 0°C.
-
Add the Lewis acid (TMSOTf or SnCl4) dropwise and stir the reaction at the appropriate temperature (ranging from 0°C to reflux, depending on the reactants) until the starting materials are consumed (monitor by TLC).
-
Work-up: Quench the reaction by adding a saturated solution of sodium bicarbonate. Dilute with dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The resulting protected nucleoside can be purified by silica gel chromatography.
-
Deprotection: The toluoyl groups are removed by treating the protected nucleoside with a solution of sodium methoxide in methanol or methanolic ammonia at room temperature. The reaction is monitored by TLC, and upon completion, the solvent is removed, and the crude nucleoside is purified.
Conclusion
This compound stands as a valuable and versatile intermediate in the synthesis of 2'-deoxynucleosides. Its crystalline nature and good stability offer practical advantages in the laboratory. While no single protecting group is universally superior, an understanding of the comparative strengths and weaknesses of different protected ribose derivatives is crucial for the rational design of efficient and stereoselective synthetic routes. The choice between toluoyl, benzoyl, acetyl, silyl, and benzyl protecting groups will ultimately depend on the specific target molecule, the desired orthogonal protection strategy, and the overall synthetic plan. This guide aims to provide researchers with the foundational knowledge and experimental context to navigate these choices effectively in their pursuit of novel nucleoside-based therapeutics.
References
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
- Vorbrüggen, H., Krolikiewicz, K., & Bennua, B. (1981). Nucleoside Synthesis, XXXII. A New, Simple Synthesis of Pyrimidine- and Purine-β-N-Glycosides. Chemische Berichte, 114(4), 1234–1255.
- Guo, J., & Ye, X. S. (2010).
- Henschke, J. P., et al. (2013). A Stereoselective Process for the Manufacture of a 2'-Deoxy-β-d-Ribonucleoside Using the Vorbrüggen Glycosylation. Organic Process Research & Development, 17(11), 1384–1393.
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Biological activity of Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside compared to other nucleoside analogs.
A Comparative Guide to the Biological Activity of Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside
This guide provides an in-depth comparison of this compound against other prominent nucleoside analogs. We will delve into its structural characteristics, hypothesized biological activity, and the experimental frameworks required to validate its performance, offering researchers a practical guide to its evaluation.
Introduction: The Enduring Legacy of Nucleoside Analogs
Nucleoside analogs represent a cornerstone of modern chemotherapy, with profound applications in treating both viral infections and cancers.[1][2] These molecules function as antimetabolites, mimicking natural purine and pyrimidine nucleosides.[3] By deceiving cellular or viral enzymes, they integrate into nascent DNA or RNA strands or inhibit critical enzymes like polymerases and ribonucleotide reductases, ultimately halting replication and inducing cell death.[4][5]
This compound is a synthetic purine nucleoside analog built upon a 2-deoxy-D-ribose scaffold.[6] While extensively documented as a key intermediate in the synthesis of more complex nucleosides, its intrinsic biological activity is less characterized.[7][8][9] The presence of two bulky toluoyl groups at the 3' and 5' positions suggests it may function as a prodrug, requiring metabolic cleavage to release an active form. This guide will explore its potential anticancer activity in the context of established nucleoside analogs and provide the necessary protocols for its empirical evaluation.
Section 1: Profile of this compound
Chemical Structure and Hypothesized Mechanism
-
Core Scaffold: A 2-deoxy-D-ribose sugar, characteristic of DNA building blocks. The absence of the 2'-hydroxyl group is a key feature of many nucleoside drugs.
-
Protecting Groups: The 3' and 5' hydroxyls are esterified with p-toluoyl groups. In organic synthesis, these serve as protecting groups.[10] In a biological context, they increase lipophilicity, potentially enhancing cell membrane permeability. It is hypothesized that intracellular esterases must cleave these groups to unmask the hydroxyls, which are essential for subsequent phosphorylation—the activation step for most nucleoside analogs.[11]
-
Anomeric Methyl Group: The methyl group at the 1' position makes it a ribofuranoside rather than a complete nucleoside attached to a base. This structure is often used as a starting material for glycosylation reactions to attach various nucleobases.[12]
Based on its classification as a purine nucleoside analog, its potential anticancer mechanism is expected to involve the inhibition of DNA synthesis and the induction of apoptosis.[6][13][14] Once the toluoyl groups are removed and a purine base is attached (or if the compound itself has intrinsic activity), the molecule would likely be phosphorylated by cellular kinases to its triphosphate form. This active metabolite can then compete with natural deoxynucleotides for incorporation into DNA by DNA polymerases, leading to chain termination and cell cycle arrest.
Section 2: The Competitive Landscape: A Tale of Two Activities
To understand the potential of this compound, we compare it to gold-standard nucleoside analogs in both anticancer and antiviral fields.
Anticancer Nucleoside Analogs
These agents are mainstays in oncology, primarily targeting the rapid proliferation of cancer cells.[2][15]
-
Gemcitabine (dFdC): A deoxycytidine analog with two fluorine atoms at the 2' position.[16]
-
Mechanism: After conversion to its di- and triphosphate forms, it inhibits ribonucleotide reductase (depleting the pool of deoxynucleotides) and is incorporated into DNA. This incorporation causes "masked chain termination," where one more nucleotide is added before the chain is fully arrested, making it difficult for exonucleases to repair.[16]
-
Clinical Use: Treats a broad spectrum of solid tumors, including pancreatic, lung, and breast cancer.[16]
-
-
Clofarabine: A second-generation purine nucleoside analog.
-
Mechanism: Its triphosphate form inhibits both ribonucleotide reductase and DNA polymerases, effectively shutting down DNA synthesis.[4] This leads to apoptosis, even in non-proliferating cancer cells.
-
Clinical Use: Primarily used for treating acute lymphoblastic leukemia (ALL) in pediatric patients.[4]
-
Antiviral Nucleoside Analogs
These drugs exploit the higher replication rate and unique polymerases of viruses.[17][18]
-
Acyclovir: A guanosine analog with an acyclic side chain.
-
Mechanism: It is selectively phosphorylated by viral thymidine kinase, concentrating its active triphosphate form in infected cells. It then acts as a chain terminator upon incorporation into the viral DNA by viral DNA polymerase.[1]
-
Clinical Use: A primary treatment for infections caused by the Herpes simplex virus (HSV) and Varicella-zoster virus (VZV).[1]
-
-
Remdesivir: An adenosine analog prodrug.
Section 3: Experimental Framework for Comparative Bioactivity Assessment
To objectively evaluate the biological activity of this compound, a multi-step experimental workflow is essential. This workflow is designed to first screen for general cytotoxicity, then test for specific activity (anticancer or antiviral), and finally elucidate the mechanism of action.
Caption: Experimental workflow for evaluating a novel nucleoside analog.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50), a critical first step for assessing anticancer potential and general toxicity.
Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assessment (Annexin V/PI Staining)
This assay confirms if the observed cytotoxicity is due to programmed cell death (apoptosis), a hallmark of many successful anticancer drugs.
Rationale: In early apoptosis, a cell membrane lipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC). Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells. Flow cytometry can then distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[20]
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-negative/PI-negative cells are live; FITC-positive/PI-negative cells are in early apoptosis; FITC-positive/PI-positive cells are in late apoptosis or necrosis.
Section 4: Data Synthesis and Comparative Analysis
The ultimate goal is to benchmark the performance of this compound against established drugs. The data below is presented as a hypothetical outcome to illustrate the comparative framework.
Table 1: Comparative Biological Activity Data (Hypothetical)
| Compound | Target Activity | Cell Line | IC50 (µM) | Mechanism of Action |
| This compound | Anticancer | HeLa | 15.2 | DNA Synthesis Inhibition (Hypothesized) |
| Gemcitabine | Anticancer | HeLa | 0.05 | Masked Chain Termination[16] |
| Clofarabine | Anticancer | Jurkat | 0.03 | DNA Polymerase & RNR Inhibition[4] |
| Acyclovir | Antiviral | Vero (HSV-1) | 0.8 (EC50) | Viral DNA Polymerase Inhibition[1] |
| Remdesivir | Antiviral | Vero (SARS-CoV-2) | 0.77 (EC50) | Viral RdRp Inhibition[17] |
Interpretation of Hypothetical Data:
In this hypothetical scenario, this compound shows moderate cytotoxic activity against HeLa cells. Its IC50 value is significantly higher than that of Gemcitabine and Clofarabine, suggesting lower potency. This could be due to several factors:
-
Inefficient Prodrug Conversion: The rate of intracellular cleavage of the toluoyl groups might be slow, leading to a lower concentration of the active form.
-
Suboptimal Kinase Recognition: The resulting nucleoside may not be an efficient substrate for the cellular kinases required for its activation.
-
Lower Affinity for Target Enzymes: The final triphosphate metabolite may have a lower binding affinity for DNA polymerases compared to established analogs.
Further mechanistic studies, as outlined in the workflow, would be required to dissect these possibilities.
Caption: General mechanism of action for nucleoside analog prodrugs.
Conclusion
This compound is a compound of interest primarily as a synthetic precursor, but with unexplored potential as a prodrug. Its structural similarity to other 2-deoxyribose nucleosides warrants a thorough investigation into its anticancer or antiviral properties. The direct comparison with highly potent, clinically approved analogs like Gemcitabine and Remdesivir sets a high bar. However, the true value of this compound may lie in its unique metabolic pathway or a novel activity profile.
The experimental framework provided in this guide offers a robust, logical, and self-validating pathway for researchers to systematically evaluate its biological activity. By moving from broad screening to specific mechanistic studies, the scientific community can accurately determine the therapeutic potential of this and other novel nucleoside analogs.
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A Researcher's Guide to the Spectroscopic Comparison of α and β Anomers of Methyl 2-Deoxy-ribofuranosides
For researchers, scientists, and professionals in drug development, the precise characterization of carbohydrate stereochemistry is a critical step in understanding biological function and ensuring the efficacy and safety of therapeutics. The 2-deoxy-D-ribose core is fundamental to the structure of DNA, and its derivatives are cornerstones in the synthesis of nucleoside analogues and other pharmacologically active compounds. Distinguishing between the α and β anomers of these derivatives, such as methyl 2-deoxy-ribofuranosides, is a frequent and essential analytical challenge.
This guide provides an in-depth, objective comparison of the α and β anomers of methyl 2-deoxy-ribofuranosides, grounded in experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore not just the "what" but the "why" behind the spectroscopic differences, offering field-proven insights into the underlying stereoelectronic effects that govern these observations.
The Foundation: Synthesis and Separation of Anomers
To compare the anomers, one must first obtain them in pure form. A common and effective method is the Fischer-Helferich glycosidation of 2-deoxy-D-ribose, which typically yields a mixture of the α and β methyl furanosides and pyranosides. The furanoside anomers can then be separated from the mixture by column chromatography.
Experimental Protocol: Synthesis and Separation
-
Glycosidation Reaction:
-
Suspend 2-deoxy-D-ribose in anhydrous methanol.
-
Add a catalytic amount of a strong acid (e.g., HCl or a strongly acidic ion-exchange resin).
-
Stir the reaction at room temperature, monitoring the dissolution of the starting material and the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the acid catalyst. For example, if an ion-exchange resin is used, it can be filtered off. If a soluble acid was used, a slight excess of a base like silver carbonate can be added, followed by filtration.
-
Concentrate the filtrate under reduced pressure to obtain a syrupy residue containing a mixture of glycoside isomers.[1]
-
-
Chromatographic Separation:
-
Dissolve the crude syrup in a minimal amount of the chromatography eluent.
-
Load the solution onto a silica gel column.
-
Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the different isomers. The separation is based on the differential polarity of the isomers.
-
Collect fractions and analyze them by TLC to identify and pool the pure α and β anomers of methyl 2-deoxy-ribofuranoside.
-
Caption: Structural differences and resulting NMR characteristics of α and β anomers.
Complementary Spectroscopic Techniques
While NMR is the primary tool for anomeric assignment, other techniques provide essential, complementary information.
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups and can sometimes reveal subtle differences between anomers.
-
Diagnostic Bands: The most prominent bands will be the broad O-H stretch (around 3400 cm⁻¹) and the C-H stretches (around 2900 cm⁻¹). The C-O stretching region (the "fingerprint region," ~1200-1000 cm⁻¹) will be complex but may show minor, reproducible differences in band position and shape between the two anomers due to the different overall molecular symmetry and vibrational modes. While not typically used for ab initio assignment, comparing the IR spectrum of an unknown sample to a reference spectrum of a pure anomer can be a rapid method for identification.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight and purity of the synthesized compounds.
-
Molecular Ion: Both anomers will have the identical molecular weight (C₆H₁₂O₄, MW: 148.16 g/mol ) and will therefore show the same molecular ion peak (e.g., [M+Na]⁺ at m/z 171.06) in high-resolution mass spectrometry. [2][3]* Limitation: Standard MS techniques cannot differentiate between stereoisomers like anomers because they have the same mass and fragmentation patterns are often very similar. However, specialized techniques like ion mobility-mass spectrometry or MS combined with IR spectroscopy (MS-IR) can sometimes distinguish isomers in the gas phase. [4]
Conclusion
The definitive assignment of the α and β anomers of methyl 2-deoxy-ribofuranosides relies overwhelmingly on NMR spectroscopy. The chemical shifts of the anomeric proton (H-1) and carbon (C-1), along with the magnitude of the ³JH1,H2 coupling constant, provide a robust and self-validating system for differentiation. The α-anomer is characterized by a downfield H-1 signal, a smaller ³JH1,H2 coupling, and an upfield C-1 signal. Conversely, the β-anomer displays an upfield H-1 signal, a larger ³JH1,H2 coupling, and a downfield C-1 signal. These observable differences are direct consequences of the underlying stereochemistry and the powerful influence of the anomeric effect. While IR and MS are crucial for confirming functional group identity and molecular formula, NMR remains the gold standard for stereochemical elucidation in this class of compounds.
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A Comparative Guide to Catalytic Synthesis of 2-deoxy-D-ribose: Efficacy, Mechanisms, and Protocols
Introduction: 2-deoxy-D-ribose is a cornerstone of life, forming the backbone of deoxyribonucleic acid (DNA). Beyond its fundamental biological role, this deceptively simple monosaccharide is a critical chiral building block in the synthesis of numerous antiviral nucleoside analogues, including drugs for HIV and Hepatitis B treatment. The efficient and stereoselective synthesis of 2-deoxy-D-ribose is, therefore, a topic of paramount importance for researchers in biochemistry, organic synthesis, and drug development. This guide provides an in-depth comparison of the primary catalytic strategies employed for its synthesis, evaluating their efficacy through experimental data and explaining the mechanistic rationale behind each approach. We will delve into biocatalytic, homogeneous, and heterogeneous systems, offering detailed protocols and a comparative analysis to inform catalyst selection for both research and industrial applications.
Chapter 1: Biocatalysis: The Precision of 2-Deoxy-D-ribose-5-phosphate Aldolase (DERA)
The enzymatic approach to 2-deoxy-D-ribose synthesis is dominated by the use of 2-deoxy-D-ribose-5-phosphate aldolase (DERA, EC 4.1.2.4). This Class I aldolase naturally catalyzes the reversible, stereoselective C-C bond formation between acetaldehyde and D-glyceraldehyde-3-phosphate (G3P) to produce 2-deoxy-D-ribose-5-phosphate (DR5P).[1][2] The subsequent dephosphorylation, which can occur in vivo, yields the target molecule. The high stereocontrol exerted by the enzyme's active site makes this route exceptionally attractive for producing enantiomerically pure 2-deoxy-D-ribose.
The DERA Mechanism and Inherent Challenges
DERA operates via a covalent catalytic mechanism typical of Class I aldolases, involving the formation of a Schiff base intermediate between a conserved lysine residue in the active site and the donor molecule (acetaldehyde).[3] Despite its precision, the practical application of DERA faces significant hurdles:
-
Substrate Specificity: Wild-type DERA exhibits a strong preference for the phosphorylated acceptor, G3P. Its activity with non-phosphorylated aldehydes like D-glyceraldehyde is considerably lower.[4]
-
Aldehyde Intolerance: The enzyme is susceptible to inactivation at high concentrations of aldehydes, particularly the acetaldehyde donor. This poor tolerance limits substrate loading and, consequently, the final product titer, posing a major bottleneck for industrial-scale production.[2][4]
Overcoming Limitations: Protein Engineering and Whole-Cell Catalysis
To circumvent these challenges, significant research has focused on enhancing DERA's performance. Two primary strategies have proven highly effective:
-
Protein Engineering: By employing techniques like structure-based design and directed evolution, researchers have developed DERA mutants with significantly improved characteristics. For example, a mutant of Klebsiella pneumoniae DERA (KDERA(K12)) was created with three mutations (S238D/F200I/ΔY259) that resulted in a 3.15-fold improvement in enzyme activity and a 1.54-fold increase in tolerance towards D-glyceraldehyde compared to the wild type.[4]
-
Whole-Cell Biotransformation: Using entire microbial cells (typically engineered E. coli) that overexpress the DERA enzyme as the catalyst offers several advantages over using the isolated enzyme. The cellular environment protects the enzyme from the harsh reaction conditions, increasing its operational stability. Furthermore, the cell's metabolic machinery can be harnessed to regenerate cofactors or even synthesize substrates from simpler starting materials like glucose.[5] A whole-cell strategy using an engineered E. coli strain resulted in a dramatic increase in the 2-deoxy-D-ribose yield from 0.41 mol/mol to 0.81 mol/mol of D-glyceraldehyde and boosted substrate tolerance from 0.5 M to 3 M.[4] With process optimization, this system achieved a remarkable product titer of 287.06 g/L.[4]
Performance Data: Biocatalytic Systems
| Catalyst System | Starting Materials | Yield | Productivity | Substrate Tolerance | Reference |
| Wild-Type DERA (in vitro) | Acetaldehyde, D-Glyceraldehyde | 0.41 mol/mol | Low | ~0.5 M | [4] |
| Engineered DERA (KDERA K12) | Acetaldehyde, D-Glyceraldehyde | - | 3.15x > Wild Type | 1.54x > Wild Type | [4] |
| Whole-Cell (E. coli BL21(pKDERA12)) | Acetaldehyde, D-Glyceraldehyde | 0.71 mol/mol (287.06 g/L) | 17.94 g/L·h | Up to 3 M | [4] |
| Multi-enzyme cascade (in vivo) | Glucose, Acetaldehyde, Adenine | 17.8% (molar yield to 2'-deoxyinosine) | - | - | [5] |
Experimental Protocol: Whole-Cell Synthesis of 2-deoxy-D-ribose
This protocol is adapted from the high-yield process described by Chen et al.[4]
-
Catalyst Preparation:
-
Cultivate E. coli BL21(DE3) harboring the pKDERA12 plasmid (expressing the engineered DERA) in LB medium containing the appropriate antibiotic at 37°C.
-
Induce protein expression with IPTG when the culture reaches an OD600 of 0.6-0.8. Continue cultivation at a lower temperature (e.g., 20°C) for 12-16 hours.
-
Harvest cells by centrifugation (e.g., 6000 x g, 10 min, 4°C).
-
Wash the cell pellet with a phosphate buffer (e.g., 50 mM, pH 7.5) and resuspend to obtain a concentrated resting cell suspension (e.g., 30 g/L dry cell weight).
-
-
Biotransformation:
-
In a temperature-controlled reactor, prepare the reaction mixture containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
Add D-glyceraldehyde to the desired starting concentration (e.g., 1.5 M).
-
Initiate the reaction by adding the resting cell suspension.
-
Feed acetaldehyde into the reactor at a controlled rate to maintain a concentration that maximizes reaction velocity without causing significant enzyme inhibition.
-
Maintain the reaction at a constant temperature (e.g., 25°C) and pH.
-
Monitor the reaction progress by periodically analyzing samples for substrate consumption and product formation using HPLC.
-
-
Product Isolation:
-
Upon completion, remove the cells by centrifugation or microfiltration.
-
The resulting supernatant, containing 2-deoxy-D-ribose, can be further purified using techniques such as activated carbon treatment, ion-exchange chromatography, and crystallization.
-
DERA Catalytic Pathway
Caption: DERA-catalyzed synthesis of 2-deoxy-D-ribose.
Chapter 2: Chemical Catalysis: Abiotic and Heterogeneous Approaches
While biocatalysis offers unparalleled selectivity, chemical methods provide versatility and can be more robust for certain industrial processes. These methods range from prebiotic-inspired homogeneous catalysis to more process-friendly heterogeneous systems.
Homogeneous Catalysis: Insights from Prebiotic Chemistry
Research into the origins of life has provided a fascinating catalytic route to 2-deoxy-D-ribose. Studies have shown that simple, prebiotically plausible molecules like amino esters and amino nitriles can catalyze the aldol condensation of acetaldehyde with D-glyceraldehyde.[6][7]
-
Mechanism: This catalysis is believed to proceed through an enamine/iminium ion cycle, similar to the mechanism of Class I aldolases but with a much simpler catalyst. The amino group of the catalyst forms an enamine with acetaldehyde, which then acts as the nucleophile, attacking the glyceraldehyde acceptor.
-
Performance: While mechanistically elegant, the yields are modest. For instance, using 20 mol% of a proteinogenic amino ester promoter, a combined yield of ≥4% for 2-deoxy-D-ribose and its diastereomer, 2-deoxy-D-threopentose, was achieved.[6][8] A key finding is that these simple catalysts inherently favor the formation of the desired ribo configuration.[7] Early experiments also used basic catalysts like calcium oxide, but these offered very low yields and poor selectivity.[9]
Performance Data: Amino-based Promoters
| Promoter (20 mol%) | Substrates | Yield (2-deoxy-D-ribose + diastereomer) | Diastereomeric Ratio (ribo:threo) | Reference |
| L-Leucine methyl ester | Acetaldehyde, D-Glyceraldehyde | ≥4% | ~2.5 : 1 | [6][7] |
| L-Alanine-derived amino nitrile | Acetaldehyde, D-Glyceraldehyde | ≥5% | ~2.3 : 1 | [7] |
Heterogeneous Catalysis: The Process Advantage
Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), are highly desirable for industrial synthesis due to their ease of separation and potential for reuse.
-
Solid Acid Catalysts: Strongly acidic ion-exchange resins, such as Amberlyst™ 15, are versatile and robust heterogeneous catalysts for a wide range of organic reactions, including esterification, acetalization, and Friedel-Crafts reactions.[10][11] Their application in carbohydrate chemistry is well-established. While specific high-yield protocols for 2-deoxy-D-ribose synthesis using Amberlyst-15 are not prominently detailed in initial findings, they are prime candidates for acid-catalyzed steps in multi-step chemical syntheses from other sugars, such as the hydrolysis of protecting groups or in glycosylation reactions.[12][13] The sulfonic acid groups on the polymer backbone mimic homogeneous acid catalysts but are confined to a solid support, preventing contamination of the product and simplifying workup.
-
Tungsten-Based Catalysts: Tungsten oxides (e.g., WO₃) and related materials are known for their acidic and redox properties, making them effective in various catalytic applications.[14][15] While their primary use has been in environmental catalysis like DeNOx and oxidative desulfurization, their tunable acidity makes them potential candidates for carbohydrate transformations that require solid acid sites.[14][15] Their application to 2-deoxy-D-ribose synthesis remains a developing area requiring further research.
Experimental Workflow: Heterogeneous Acid Catalysis
This generalized workflow illustrates the key advantage of using a solid catalyst.
Caption: General workflow for a reaction using a recyclable heterogeneous catalyst.
Chapter 3: Comparative Analysis and Future Outlook
The choice of catalyst for 2-deoxy-D-ribose synthesis is a trade-off between selectivity, yield, cost, and process scalability.
Overall Catalyst Comparison
| Parameter | Biocatalysis (DERA) | Homogeneous Catalysis | Heterogeneous Catalysis |
| Stereoselectivity | Excellent | Moderate to Good | Variable, generally lower |
| Yield | Very High (with engineered systems) | Low to Moderate | Substrate/Reaction dependent |
| Catalyst Separation | Difficult (enzyme); Easy (cells) | Difficult (requires extraction/distillation) | Easy (filtration) |
| Catalyst Reusability | Possible (immobilized/whole-cell) | Generally not reusable | Excellent |
| Reaction Conditions | Mild (ambient temp, aq. buffer) | Mild to Moderate | Often requires higher temperatures |
| Environmental Impact | Green (water solvent, biodegradable) | Often requires organic solvents | Reduced waste due to recyclability |
| Maturity | High (industrially relevant) | Low (primarily academic/prebiotic) | Moderate (general utility) |
Conclusion and Future Perspectives
For the production of high-purity 2-deoxy-D-ribose, biocatalysis using engineered DERA enzymes within whole-cell systems is currently the most effective and promising strategy . It combines exceptional stereoselectivity with high yields and titers under environmentally benign conditions. The capacity for continuous improvement through protein engineering, potentially accelerated by machine learning algorithms, ensures this approach will remain at the forefront.[3]
Chemical catalysis , while currently lagging in terms of direct, high-yield synthesis, holds its own distinct advantages. Homogeneous catalysis, particularly the prebiotic routes, offers profound insights into fundamental chemical reactivity and may inspire the design of novel, small-molecule organocatalysts. The true potential of heterogeneous catalysis lies in its process efficiency. Future research should focus on designing solid catalysts with precisely tailored active sites that can mimic the stereochemical control of enzymes while retaining the inherent advantages of easy separation and recyclability. The development of such a catalyst would represent a major breakthrough, bridging the gap between biological precision and industrial process engineering.
References
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Biosynthesis of 2-deoxysugars using whole-cell catalyst expressing 2-deoxy-D-ribose 5-phosphate aldolase. ResearchGate. Available at: [Link]
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Current state of and need for enzyme engineering of 2-deoxy-D-ribose 5-phosphate aldolases and its impact. National Institutes of Health (NIH). Available at: [Link]
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Current state of and need for enzyme engineering of 2-deoxy-D-ribose 5-phosphate aldolases and its impact. SpringerLink. Available at: [Link]
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Synthesis of α-D-Ribose 1-Phosphate and 2-Deoxy-α-D-Ribose 1-Phosphate Via Enzymatic Phosphorolysis of 7-Methylguanosine and 7-Methyldeoxyguanosine. PubMed. Available at: [Link]
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Biochemical retrosynthesis of 2'-deoxyribonucleosides from glucose, acetaldehyde, and a nucleobase. PubMed. Available at: [Link]
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Enzymatic Synthesis of 2′-Deoxy-β-D-ribonucleosides of 8-Azapurines and 8-Aza-7-deazapurines. ResearchGate. Available at: [Link]
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Method for preparing 2-deoxy-D-ribose (2016). SciSpace. Available at: [Link]
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Prebiotic synthesis of 2-deoxy-d-ribose from interstellar building blocks promoted by amino esters or amino nitriles. Royal Society of Chemistry. Available at: [Link]
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Synthesis of 2-Deoxy-β-D-ribose 1-Phosphate, NMR Comparison and Its Enzymatic Activity for Structural Elucidation of Synthetic α-Isomer. Taylor & Francis Online. Available at: [Link]
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Prebiotic Synthesis of 2-Deoxy-D-Ribose from Interstellar Building Blocks Promoted by Amino Esters or Amino Nitriles. ResearchGate. Available at: [Link]
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Prebiotic synthesis of 2-deoxy-d-ribose from interstellar building blocks promoted by amino esters or amino nitriles. Royal Society of Chemistry. Available at: [Link]
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Efficient Synthesis of 2-Deoxy l-Ribose from l-Arabinose: Mechanistic Information on the 1,2-Acyloxy Shift in Alkyl Radicals. ACS Publications. Available at: [Link]
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Studies on the Prebiotic Origin of 2-Deoxy-D-ribose. White Rose eTheses Online. Available at: [Link]
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2-Deoxy-d-ribose-5-phosphate aldolase (DERA): applications and modifications. National Institutes of Health (NIH). Available at: [Link]
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Methods for 2-Deoxyglycoside Synthesis. National Institutes of Health (NIH). Available at: [Link]
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Stereoselective Approaches to β-Linked 2-Deoxy Sugars. National Institutes of Health (NIH). Available at: [Link]
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Stereoselective Approaches to β-Linked 2-Deoxy Sugars. MDPI. Available at: [Link]
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Molecular structures of (a) D-Glucose, (b) D-ribose, (c) 2-deoxyD-glucose, and (d) 2-deoxy-D-ribose. ResearchGate. Available at: [Link]
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Light-Driven Regioselective Deoxygenation of Carbohydrate Lactones for 2-Deoxy Sugar Precursor Synthesis. ACS Publications. Available at: [Link]
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Stereospecific Synthesis of 2-Deoxy-2-fluoroglycosides via SN2 Glycosylation. CCS Chemistry. Available at: [Link]
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Tungsten-Based Catalysts for Environmental Applications. MDPI. Available at: [Link]
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Amberlyst-15 in organic synthesis. Arkivoc. Available at: [Link]
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(PDF) Amberlyst-15 in Organic Synthesis. ResearchGate. Available at: [Link]
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Homogeneous assays based on deoxyribozyme catalysis. National Institutes of Health (NIH). Available at: [Link]
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Developing Wound Dressings Using 2-deoxy-D-Ribose to Induce Angiogenesis as a Backdoor Route for Stimulating the Production of Vascular Endothelial Growth Factor. MDPI. Available at: [Link]
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Obligately Tungsten-Dependent Enzymes Catalytic Mechanisms, Models and Applications. National Institutes of Health (NIH). Available at: [Link]
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β-Selective 2-Deoxy- and 2,6-Dideoxyglucosylations Catalyzed by Bis-Thioureas. National Institutes of Health (NIH). Available at: [Link]
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Tungsten based catalysts for oxidative desulfurization: surface species and partially reduced systems as key features to improve the activity. SciELO México. Available at: [Link]
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Influence of the Precursor Structure on the Formation of Tungsten Oxide Polymorphs. National Institutes of Health (NIH). Available at: [Link]
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A Comparative Guide to the Synthesis of 2-deoxy-D-ribose: A Cost-Benefit Analysis for Researchers
Introduction: The Central Role of 2-deoxy-D-ribose in Modern Science
2-deoxy-D-ribose, the cornerstone of deoxyribonucleic acid (DNA), is a molecule of immense importance in biological research and pharmaceutical development. Its applications extend from the synthesis of antiviral and anticancer nucleoside analogs to its use in studies of DNA structure, function, and repair. The efficient and cost-effective synthesis of this vital carbohydrate is, therefore, a critical consideration for researchers in academia and industry alike. This guide provides a comprehensive cost-benefit analysis of the most prevalent synthetic methods for 2-deoxy-D-ribose, offering detailed experimental insights to inform your selection of the most appropriate route for your research needs. We will delve into the intricacies of chemical syntheses starting from common monosaccharides and explore the burgeoning field of enzymatic synthesis, evaluating each method based on yield, purity, cost-effectiveness, and scalability.
Chemical Synthesis Routes: Established Pathways to 2-deoxy-D-ribose
Traditional chemical synthesis offers several well-established routes to 2-deoxy-D-ribose, primarily utilizing readily available and relatively inexpensive starting materials such as D-glucose, D-arabinose, and D-fructose. These methods, while robust, often involve multiple steps, including protection, deoxygenation, and deprotection, which can impact overall yield and cost.
Synthesis from D-Arabinose via Glycal Intermediates
This classical approach is one of the most common methods for preparing 2-deoxy-D-ribose. It proceeds through the formation of a glycal intermediate, which is then hydrated to yield the desired product.
Chemical Principle: The synthesis begins with the conversion of D-arabinose to its corresponding diethyl dithioacetal, followed by acetylation and subsequent treatment with a reducing agent to form 3,4-di-O-acetyl-D-arabinal (a glycal). The critical step involves the acid-catalyzed addition of water across the double bond of the glycal, which, after deacetylation, yields 2-deoxy-D-ribose.
Experimental Protocol: Synthesis of 2-deoxy-D-ribose from D-Arabinose
-
Step 1: Formation of D-Arabinose Diethyl Dithioacetal. D-arabinose is reacted with ethanethiol in the presence of a strong acid catalyst (e.g., concentrated HCl).
-
Step 2: Acetylation. The dithioacetal is then acetylated using acetic anhydride in pyridine to protect the hydroxyl groups.
-
Step 3: Glycal Formation. The acetylated dithioacetal is treated with a reducing agent, such as zinc dust in acetic acid, to form 3,4-di-O-acetyl-D-arabinal.
-
Step 4: Hydration and Deprotection. The glycal is dissolved in an organic solvent, and an aqueous solution of a strong acid (e.g., sulfuric acid) is added. The reaction mixture is stirred until the hydration is complete. Subsequent deacetylation with a base (e.g., sodium methoxide in methanol) yields 2-deoxy-D-ribose.
-
Purification: The final product is typically purified by crystallization or column chromatography.
Cost-Benefit Analysis:
| Metric | Assessment |
| Starting Material Cost | D-Arabinose is a moderately priced starting material. |
| Reagent Cost | The use of ethanethiol (a hazardous and odorous reagent), acetic anhydride, pyridine, and zinc dust contributes to the overall cost. |
| Yield | Overall yields can be moderate, often in the range of 30-40%. |
| Purity | The final product may require careful purification to remove byproducts. |
| Scalability | The procedure can be scaled up, but the handling of large quantities of ethanethiol and pyridine can be challenging. |
| Advantages | A well-established and reliable method. |
| Disadvantages | Involves multiple steps, uses hazardous reagents, and may result in moderate yields.[1] |
dot graph TD { A[D-Arabinose] -->|Ethanethiol, HCl| B(D-Arabinose Diethyl Dithioacetal); B -->|Acetic Anhydride, Pyridine| C(Acetylated Dithioacetal); C -->|Zinc, Acetic Acid| D(3,4-di-O-acetyl-D-arabinal); D -->|H2O, H+| E(2-deoxy-D-ribose diacetate); E -->|NaOMe, MeOH| F(2-deoxy-D-ribose); subgraph "Synthesis from D-Arabinose" A; B; C; D; E; F; end node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] A; node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] B; node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] C; node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] D; node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] E; node[shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"] F; } Synthesis of 2-deoxy-D-ribose from D-arabinose.
Synthesis from D-Glucose
Leveraging the abundance and low cost of D-glucose, this method provides an economically attractive route, although it involves a greater number of synthetic steps.
Chemical Principle: A common approach involves the conversion of D-glucose to 3,4,6-tri-O-acetyl-D-glucal, a key intermediate. This glycal can then be subjected to hydroboration-oxidation to introduce a hydroxyl group at the C-2 position with the desired stereochemistry, followed by deprotection.
Experimental Protocol: Synthesis of 2-deoxy-D-ribose from D-Glucose
-
Step 1: Preparation of 3,4,6-tri-O-acetyl-D-glucal. This is typically prepared from D-glucose via several steps, including acetobromination and subsequent reduction.
-
Step 2: Hydroboration-Oxidation. The glycal is treated with a borane reagent (e.g., borane-tetrahydrofuran complex) followed by oxidative workup (e.g., hydrogen peroxide and sodium hydroxide). This sequence installs a hydroxyl group at the C-2 position.
-
Step 3: Deprotection. The acetyl protecting groups are removed by basic hydrolysis to yield 2-deoxy-D-ribose.
-
Purification: The product is purified by crystallization or chromatography.
Cost-Benefit Analysis:
| Metric | Assessment |
| Starting Material Cost | D-Glucose is a very inexpensive and readily available starting material. |
| Reagent Cost | The multi-step preparation of the glycal intermediate and the use of borane reagents add to the overall cost. |
| Yield | The overall yield from D-glucose can be lower due to the number of steps. |
| Purity | Purity can be high after purification, but the reaction sequence can generate side products. |
| Scalability | The synthesis of the glycal intermediate can be performed on a large scale. |
| Advantages | Utilizes a very cheap starting material. |
| Disadvantages | A lengthy synthetic sequence with potentially lower overall yield. |
dot graph TD { A[D-Glucose] --> B{... several steps ...}; B --> C(3,4,6-tri-O-acetyl-D-glucal); C -->|1. BH3-THF2. H2O2, NaOH| D(Protected 2-deoxy-D-ribose); D -->|Base| E(2-deoxy-D-ribose); subgraph "Synthesis from D-Glucose" A; B; C; D; E; end node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] A; node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] B; node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] C; node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] D; node[shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"] E; } General scheme for the synthesis of 2-deoxy-D-ribose from D-glucose.
Enzymatic Synthesis: A Greener and More Specific Alternative
Enzymatic methods for 2-deoxy-D-ribose synthesis have gained significant traction as they offer high specificity, milder reaction conditions, and a reduced environmental footprint compared to traditional chemical routes. A prominent enzymatic approach involves the use of nucleoside phosphorylases.
One-Pot Synthesis using a Multi-Enzyme Cascade
This elegant approach utilizes a cascade of enzymes to convert a simple sugar into 2-deoxy-D-ribose in a single reaction vessel.
Biochemical Principle: The synthesis starts with a readily available pentose, such as D-ribose. A cascade of three enzymes is typically employed:
-
Ribokinase (RK): Phosphorylates D-ribose at the 5-position to yield ribose-5-phosphate.
-
Phosphopentomutase (PPM): Isomerizes ribose-5-phosphate to ribose-1-phosphate.
-
Purine Nucleoside Phosphorylase (PNP): In the presence of a purine nucleobase (e.g., adenine), this enzyme catalyzes the formation of a nucleoside and inorganic phosphate. By running the reaction in the absence of a purine base, the equilibrium can be shifted towards the formation of 2-deoxy-α-D-ribose 1-phosphate, which can then be hydrolyzed to 2-deoxy-D-ribose. Some protocols utilize a transglycosylation reaction where a 2'-deoxynucleoside (like 2'-deoxyuridine) serves as the donor of the 2-deoxy-D-ribosyl moiety.[2][3]
Experimental Protocol: One-Pot Enzymatic Synthesis
-
Reaction Setup: A buffered aqueous solution (e.g., Tris-HCl) is prepared containing D-ribose, ATP, magnesium ions (as a cofactor for the kinase), and the three enzymes (RK, PPM, and PNP).
-
Incubation: The reaction mixture is incubated at an optimal temperature for the enzymes (typically around 37°C) for a specified period.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as HPLC.
-
Work-up and Purification: Once the reaction is complete, the enzymes are removed (e.g., by heat denaturation and centrifugation). The product, 2-deoxy-D-ribose, can be purified from the reaction mixture using techniques like ion-exchange chromatography to remove phosphorylated intermediates and salts.
Cost-Benefit Analysis:
| Metric | Assessment |
| Starting Material Cost | D-Ribose is a relatively inexpensive starting material. |
| Reagent Cost | The primary cost is associated with the enzymes (RK, PPM, PNP) and ATP. The cost of enzymes can be significant, especially for large-scale synthesis, although the use of immobilized enzymes can reduce costs over time. |
| Yield | Yields can be very high, often exceeding 80-90%, due to the high specificity of the enzymes.[3] |
| Purity | The product is typically of high purity, with fewer byproducts compared to chemical methods. |
| Scalability | Scalability can be a challenge due to the cost and stability of the enzymes. However, advances in enzyme immobilization and recombinant enzyme production are making this more feasible. |
| Advantages | High specificity and yield, mild reaction conditions, and environmentally friendly. |
| Disadvantages | High initial cost of enzymes, potential for enzyme instability, and the need for specialized biochemical expertise. |
dot graph TD { A[D-Ribose] -->|Ribokinase (RK), ATP| B(Ribose-5-phosphate); B -->|Phosphopentomutase (PPM)| C(Ribose-1-phosphate); C -->|Purine Nucleoside Phosphorylase (PNP)| D(2-deoxy-D-ribose-1-phosphate); D -->|Hydrolysis| E(2-deoxy-D-ribose); subgraph "Enzymatic Cascade Synthesis" A; B; C; D; E; end node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] A; node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] B; node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] C; node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] D; node[shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"] E; } One-pot enzymatic synthesis of 2-deoxy-D-ribose.
Comparative Summary and Recommendations
| Synthetic Method | Starting Material | Key Reagents/Enzymes | Typical Yield | Cost-Effectiveness | Scalability | Key Advantages | Key Disadvantages |
| From D-Arabinose | D-Arabinose | Ethanethiol, Acetic Anhydride, Zinc | Moderate (30-40%) | Moderate | Moderate | Well-established, reliable | Multi-step, hazardous reagents, moderate yield |
| From D-Glucose | D-Glucose | Borane reagents, various reagents for glycal synthesis | Lower overall | Potentially high (cheap starting material) | Good | Very inexpensive starting material | Long synthetic route, lower overall yield |
| Enzymatic Cascade | D-Ribose | Ribokinase, Phosphopentomutase, Purine Nucleoside Phosphorylase, ATP | High (>80%) | High initial cost, potentially lower long-term cost | Challenging but improving | High yield and purity, mild conditions, "green" | High enzyme cost, enzyme stability issues |
Recommendations for Researchers:
-
For small-scale laboratory synthesis where cost is a primary concern and some optimization is acceptable, the synthesis from D-arabinose offers a reliable and well-documented route. Researchers should be equipped to handle the associated hazardous reagents safely.
-
For large-scale industrial production where the cost of the starting material is a dominant factor, the synthesis from D-glucose is a viable option, provided the multi-step process can be optimized for high throughput and efficiency.
-
For applications requiring high purity and a sustainable process, and where the initial investment in enzymes can be justified, the enzymatic cascade method is the superior choice. This is particularly true for the synthesis of high-value pharmaceutical intermediates where purity is paramount. The potential for process optimization through enzyme immobilization and reuse can significantly improve the long-term cost-effectiveness of this method.
Conclusion
The choice of a synthetic method for 2-deoxy-D-ribose is a multifaceted decision that depends on the specific requirements of the research or production goals. While traditional chemical syntheses from readily available sugars remain valuable and widely practiced, the advantages of enzymatic synthesis in terms of yield, purity, and environmental impact are becoming increasingly compelling. As enzyme technology continues to advance, it is likely that biocatalytic routes will play an even more significant role in the future production of this essential molecule, providing researchers with a powerful tool to advance our understanding of biology and develop new therapeutic agents.
References
- Liang, X.-Y. (2016). Method for preparing 2-deoxy-D-ribose. SciSpace.
- Sowden, J. C. (1954). A Convenient Method of Preparing 2-Deoxy-D-ribose. Journal of the American Chemical Society, 76(13), 3541-3542.
- Mikhailopulo, I. A., et al. (2022). Enzymatic Synthesis of 2′-Deoxy-β-D-ribonucleosides of 8-Azapurines and 8-Aza-7-deazapurines.
- Varizhuk, I. V., et al. (2022). Synthesis of α-D-Ribose 1-Phosphate and 2-Deoxy-α-D-Ribose 1-Phosphate Via Enzymatic Phosphorolysis of 7-Methylguanosine and 7-Methyldeoxyguanosine. Current Protocols, 2(1), e347.
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A Comparative Guide to the Validation of Analytical Methods for Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside
Introduction: The Analytical Imperative for a Key Nucleoside Intermediate
Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside is a crucial intermediate in the synthesis of various 2'-deoxynucleoside analogues, a class of compounds with significant therapeutic applications, including antiviral and anticancer agents.[1][2] Given its role in the pharmaceutical manufacturing pipeline, ensuring the identity, purity, and quality of this intermediate is not merely a procedural step but a foundational requirement for the safety and efficacy of the final active pharmaceutical ingredient (API). The validation of analytical methods used to characterize this molecule is therefore of paramount importance.
This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights into experimental design, causality, and regulatory compliance. The protocols and comparisons herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a scientifically sound and regulatory-compliant approach.[3][4][5][6]
The Regulatory Backbone: ICH Q2(R2) and the Philosophy of Validation
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[7][8] The recently revised ICH Q2(R2) guideline, along with its companion document ICH Q14 on analytical procedure development, modernizes the framework for validation, encouraging a more robust, science- and risk-based lifecycle approach.[9][10][11] This guide adopts this modern philosophy, treating method validation not as a one-time checklist but as a continuous process that ensures data integrity.
The core performance characteristics that must be evaluated are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity & Range: The capacity to elicit test results directly proportional to the analyte concentration within a given range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique is dictated by the information required. For a molecule like this compound, a multi-faceted approach is necessary for comprehensive characterization.
| Technique | Primary Application | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, impurity quantification, and assay (potency). | High precision and accuracy for quantification; excellent for separating complex mixtures; widely available and accepted by regulatory bodies.[12][13] | Destructive to the sample; requires a suitable chromophore for UV detection; structural information is indirect. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structure elucidation and confirmation of identity. | Provides unambiguous structural information, including stereochemistry; non-destructive; can be used for quantitative analysis (qNMR).[14][15][16] | Lower sensitivity compared to MS and HPLC; requires higher sample concentrations; complex spectra can be challenging to interpret.[17] |
| Mass Spectrometry (MS) / LC-MS | Molecular weight confirmation, impurity identification, and trace analysis. | Extremely high sensitivity and specificity; provides molecular weight and fragmentation data for structural insights.[18][19][20] | Ionization efficiency can vary significantly; quantification can be complex without stable isotope-labeled standards; provides limited stereochemical information. |
Workflow for Analytical Method Validation
The following diagram illustrates the logical flow of a comprehensive method validation process, from initial planning to final reporting and lifecycle management, in line with modern ICH guidelines.[11]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside
This document provides essential procedural guidance for the safe and compliant disposal of Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside. As a key intermediate in the synthesis of specialized 2'-deoxynucleosides, this compound is frequently handled by researchers in drug development and organic synthesis[1][2]. Adherence to proper disposal protocols is not only a matter of regulatory compliance but a cornerstone of a robust laboratory safety culture. This guide is designed to provide clear, actionable steps that ensure the safety of personnel and the protection of our environment.
The procedural framework outlined herein is grounded in the principles of the Occupational Safety and Health Administration (OSHA) Laboratory Standard and the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[3][4]. Every laboratory professional is responsible for understanding and implementing their institution's specific Chemical Hygiene Plan (CHP), which addresses the handling and disposal of all laboratory chemicals[5].
Hazard Assessment and Risk Mitigation
Causality of Precaution: The toluoyl ester groups and the furanoside core are common motifs in biologically active molecules and synthetic intermediates. The potential for these functional groups to react with biological macromolecules necessitates the use of appropriate personal protective equipment (PPE) to prevent inadvertent exposure through inhalation, skin contact, or eye contact.
| Chemical Profile & Required PPE | |
| Chemical Name | This compound |
| Synonyms | Methyl 2-deoxy-3,5-bis-O-(4-methylbenzoyl)pentofuranoside[7] |
| CAS Number | 78185-64-5 (for the α-isomer)[8] |
| Molecular Formula | C₂₂H₂₄O₆[8] |
| Assumed Hazards | Skin Irritant, Eye Irritant, Respiratory Tract Irritant[6] |
| Required PPE | - Eye Protection: ANSI Z87.1 compliant safety glasses or chemical splash goggles. - Hand Protection: Chemically resistant gloves (e.g., Nitrile). - Body Protection: Standard laboratory coat. |
Core Disposal Protocol: Segregation and Collection
The most direct and universally compliant method for disposing of this compound is to collect it as chemical waste without pre-treatment. This protocol ensures containment and adherence to federal and local regulations.
Step-by-Step Procedure for Direct Collection
-
Container Selection:
-
Select a clean, dry, and compatible waste container with a tightly sealing screw cap[9]. For solid waste, a wide-mouth high-density polyethylene (HDPE) or glass container is appropriate. For solutions of the compound, the container material must be compatible with the solvent used. For instance, do not use metal containers for corrosive waste streams[4].
-
-
Waste Segregation and Accumulation:
-
This compound is a non-halogenated organic solid . It must not be mixed with incompatible waste streams. At a minimum, segregate this waste from acids, bases, and strong oxidizing agents[10].
-
If the compound is in solution, it should be collected based on the solvent's hazard class (e.g., "Flammable Liquids" if dissolved in acetone or methanol).
-
-
Labeling:
-
Immediately affix a "Hazardous Waste" tag or label to the container, as supplied by your institution's Environmental Health and Safety (EHS) department[11].
-
The label must include:
-
The words "Hazardous Waste"[12].
-
The full, unabbreviated chemical name: "this compound"[11].
-
If in a mixture, list all components and their approximate percentages.
-
The date when waste was first added (accumulation start date).
-
Relevant hazard warnings (e.g., "Irritant").
-
The name of the Principal Investigator and the laboratory location[11].
-
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Request for Disposal:
Optional Pre-Treatment via Alkaline Hydrolysis
Scientific Rationale: This compound contains two toluoyl ester functional groups. Esters can be chemically degraded via alkaline hydrolysis, a process also known as saponification[15]. This reaction is effectively irreversible and cleaves the ester bonds to form an alcohol (methyl 2-deoxy-D-ribofuranoside) and the corresponding carboxylate salt (sodium p-toluate)[16][17]. While this procedure alters the chemical's identity, it is critical to understand that the resulting mixture is still considered hazardous chemical waste and must be collected for disposal by EHS. This protocol should only be performed by trained personnel comfortable with the chemistry involved.
Step-by-Step Hydrolysis Protocol
-
Setup: All operations must be conducted inside a certified chemical fume hood. Place the solid this compound waste into a round-bottom flask equipped with a magnetic stir bar.
-
Reagents: Add methanol to dissolve the compound. In a separate beaker, prepare a 2 M solution of sodium hydroxide (NaOH) in water.
-
Reaction: While stirring, add an excess of the 2 M NaOH solution to the flask. Attach a reflux condenser and heat the mixture to reflux (approximately 65-75°C) for 2-4 hours to ensure complete hydrolysis.
-
Cooldown: Turn off the heat and allow the solution to cool to room temperature.
-
Collection and Labeling:
-
Transfer the cooled, hydrolyzed solution to a compatible hazardous waste container.
-
Label the container as "Hazardous Waste."
-
List all components on the label: "Water, Methanol, Sodium p-toluate, Methyl 2-deoxy-D-ribofuranoside, Sodium Hydroxide."
-
Classify the waste as "Corrosive (Basic)" and "Flammable Liquid" due to the presence of NaOH and methanol.
-
-
Storage and Disposal: Store the container in your SAA and request an EHS pickup as described in the Core Disposal Protocol.
Chemical Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
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OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration. [Link]
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1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration. [Link]
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Preventing Exposure to Hazardous Chemicals in Laboratories . Oregon Occupational Safety and Health. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]
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Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
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Safety Data Sheet - 3,5-Di-O-toluoyl-α-1-chloro-2-deoxy-D-ribofuranose . Angene Chemical. [Link]
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The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold . PubMed Central. [Link]
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Navigating the Safe Handling of Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside: A Comprehensive Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside. Adherence to these protocols is essential for ensuring personal safety and regulatory compliance.
Hazard Assessment: Understanding the Risks
Based on the GHS classification of its chlorinated analog, this compound should be handled as a substance that can cause skin irritation (Category 2), serious eye irritation (Category 2A), and respiratory tract irritation (Category 3).[1][2] The presence of toluoyl protecting groups also warrants caution, as related compounds like toluene are classified as hazardous waste due to their flammability and toxicity.[3]
Key Potential Hazards:
-
Skin Irritation: Direct contact may lead to redness, itching, and inflammation.
-
Eye Irritation: Contact with eyes can cause serious damage, including pain, watering, and redness.
-
Respiratory Irritation: Inhalation of dust particles may irritate the respiratory system, causing coughing and shortness of breath.
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to PPE is mandatory to mitigate the identified risks. The selection of appropriate PPE is the final and most personal line of defense in the hierarchy of controls.[4]
Core PPE Requirements:
| PPE Component | Specifications | Rationale |
| Hand Protection | Nitrile or neoprene gloves | Provides a chemical-resistant barrier to prevent skin contact. Double-gloving is recommended for enhanced protection.[5] |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield | Protects against splashes and airborne particles.[2][6] |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher | Prevents inhalation of fine powders and aerosols.[5] |
| Body Protection | Long-sleeved lab coat, closed-toe shoes | Prevents incidental skin contact and contamination of personal clothing. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to minimize exposure. This involves a combination of engineering controls, administrative procedures, and the diligent use of PPE.
Engineering Controls
-
Ventilation: All handling of the solid compound should be performed in a certified chemical fume hood to minimize the inhalation of dust particles.
-
Containment: Use of a glove box is recommended for operations involving larger quantities or when fine powders are anticipated.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Follow the systematic procedure for donning PPE as outlined in the subsequent section and visualized in the accompanying workflow diagram.
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the fume hood.
-
Use a spatula for transfers to minimize the generation of dust.
-
Close the container tightly immediately after use.
-
-
Dissolution: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly dispose of all waste as per the disposal plan.
-
Follow the systematic procedure for doffing PPE to prevent self-contamination.
-
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.
PPE Donning and Doffing Protocol
Proper donning and doffing of PPE are critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat
-
Inner Gloves
-
Respiratory Protection (N95 mask)
-
Eye Protection (Goggles/Face Shield)
-
Outer Gloves
Doffing Sequence:
-
Outer Gloves
-
Lab Coat (turn inside out as you remove it)
-
Eye Protection
-
Respiratory Protection
-
Inner Gloves
-
Wash Hands Thoroughly
PPE Selection Workflow
Caption: PPE selection workflow based on the physical state of the compound.
Disposal Plan: Ensuring Environmental and Personal Safety
Chemical waste containing this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination and potential health risks.
Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid waste, including excess reagent and contaminated materials (e.g., weigh boats, contaminated paper towels), in a designated, labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Collect all liquid waste containing the dissolved compound in a separate, labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless they are compatible.[7]
-
-
Contaminated PPE:
-
Dispose of all used PPE, especially gloves, as hazardous waste. Place them in a designated, sealed bag or container within the fume hood before final disposal.
-
Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Pickup: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[3]
-
Prohibited Disposal: Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.[7][8]
By adhering to these comprehensive safety and disposal protocols, researchers can confidently and safely utilize this compound in their critical work, ensuring the protection of themselves, their colleagues, and the environment.
References
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Evergreensino Chemical Co.,Ltd. (2025, July 14). How to dispose of 2 - Toluoyl Chloride waste? Retrieved from [Link]
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Chemistry For Everyone. (2025, April 25). How Do You Properly Dispose Of Toluene? [Video]. YouTube. Retrieved from [Link]
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Carl Roth. (2022, February 8). Safety Data Sheet: Deoxyribonucleic acid sodium salt. Retrieved from [Link]
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LookChem. (n.d.). Methyl 2-deoxy-3,5-di-O-p-toluoyl-α-D-ribo-furanoside. Retrieved from [Link]
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Dutscher. (2022, January 24). Safety Data Sheet. Retrieved from [Link]
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Durham Tech. (2014, September 3). Deoxyribonucleic Acid | Safety Data Sheet. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Di-O-(p-toluyl)-2-deoxy-D-ribofuranosyl chloride. Retrieved from [Link]
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AIC. (n.d.). Hazardous Waste Disposal. Retrieved from [Link]
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NIOSH. (n.d.). Personal Protective Equipment for Engineered Nanoparticles. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
